Direct Red 23
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N7O10S2.2Na/c1-19(43)36-22-7-9-24(10-8-22)40-42-32-30(54(50,51)52)18-21-16-26(12-14-28(21)34(32)45)38-35(46)37-25-11-13-27-20(15-25)17-29(53(47,48)49)31(33(27)44)41-39-23-5-3-2-4-6-23;;/h2-18,44-45H,1H3,(H,36,43)(H2,37,38,46)(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMHXPDMNXMQBY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25N7Na2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879787 | |
| Record name | C.I. Direct Red 23 disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3441-14-3, 83232-29-5 | |
| Record name | Direct Red 23 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((4-(Acetylamino)phenyl)azo)-4-hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)naphthalene-2-sulphonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083232295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-7-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Red 23 disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[[[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]amino]carbonyl]amino]naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-7-[[[[5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl]amino]carbonyl]amino]naphthalene-2-sulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT RED 23 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W6L6R35U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Direct Red 23?
Introduction
Direct Red 23, also known by its Colour Index name C.I. 29160, is a synthetic disazo dye recognized for its vibrant red hue.[1] It sees extensive application in the textile, paper, and leather industries due to its high chromaticity, stability, and strong affinity for cellulosic fibers.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure
This compound is an anionic dye characterized by the presence of two azo (–N=N–) groups, which are responsible for its color.[1][2] The molecule also contains sulfonate groups, which confer water solubility and facilitate its direct binding to polar substrates.[2] The systematic IUPAC name for this compound is disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate.[2][3]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3441-14-3 | [4][5] |
| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ | [5][6][7] |
| Molecular Weight | 813.72 g/mol | [5][7] |
| Appearance | Red-purple powder | [1][4][6] |
| λmax | 507 nm | |
| Extinction Coefficient (ε) | ≥15000 at 500-516 nm in water at 0.04 g/L | |
| Solubility | Soluble in water (30 g/L at 80°C), slightly soluble in ethanol (B145695) (orange), insoluble in acetone. | [4][6] |
Experimental Protocols
Synthesis of this compound
The manufacturing process for this compound involves a two-step diazotization and coupling reaction.[6][8]
-
Step 1: Diazotization
-
Aniline and N-(4-aminophenyl)acetamide are diazotized separately. This process typically involves reacting the primary aromatic amines with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form the corresponding diazonium salts.
-
-
Step 2: Coupling
-
The two resulting diazonium salts are then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. This coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and the activated naphthalene (B1677914) derivative is the nucleophile. The reaction is typically carried out under controlled pH and temperature conditions to ensure the desired product is formed.
-
Caption: Synthesis workflow for this compound.
General Staining Protocol for Histology
This compound can be used as a biological stain, particularly for collagen and other connective tissues. The following is a general protocol and may require optimization for specific sample types.
-
Deparaffinize and Rehydrate: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.
-
Staining: Immerse slides in a 0.1% aqueous solution of this compound for 30-60 minutes at room temperature.
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydration: Dehydrate the sections through a graded series of ethanol.
-
Clearing and Mounting: Clear the sections in xylene and mount with a suitable mounting medium.
Applications in Research and Industry
This compound's primary industrial use is in the dyeing of cellulosic materials such as cotton and viscose, as well as silk, wool, and paper.[1][4] In a research context, it serves as a model compound for studying the degradation and adsorption of azo dyes in wastewater treatment processes.[2] Its staining properties also make it useful in histology for visualizing biological tissues.[2][5]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 3441-14-3 | Benchchem [benchchem.com]
- 3. This compound | C35H25N7Na2O10S2 | CID 135442957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Manufacturers in India | C.I. 27680 [colorantsgroup.com]
- 5. chemimpex.com [chemimpex.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 3441-14-3 [chemicalbook.com]
The Core Mechanism of Direct Red 23 Staining: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action behind Direct Red 23 staining, a cornerstone technique for the visualization and quantification of collagen in preclinical research and drug development. Primarily utilized in the Picro-Sirius Red (PSR) method, this guide will detail the chemical interactions, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.
Introduction to this compound and Picro-Sirius Red Staining
This compound, also known under the names Sirius Red F3B, Direct Red 80, or C.I. 35782, is a polyazo dye recognized for its high affinity for collagenous proteins.[1][2][3] Its utility in histological applications is significantly enhanced when used in conjunction with picric acid, a combination known as the Picro-Sirius Red (PSR) stain. The PSR method is a highly specific and sensitive technique for the detection of collagen fibers in tissue sections, enabling their visualization and quantification with both bright-field and polarized light microscopy.[4][5]
The staining mechanism relies on the unique chemical properties of both the dye and the target protein, collagen, within an acidic environment. This interaction leads to a significant enhancement of collagen's natural birefringence, allowing for the differentiation of collagen fiber thickness and organization.
The Chemical Basis of Staining
The specificity of this compound for collagen in the PSR technique is a result of a combination of factors, including the molecular structure of the dye, the charge distribution on the collagen molecule, and the acidic conditions created by the picric acid.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₃₅H₂₅N₇Na₂O₁₀S₂[1] |
| Molecular Weight | 813.72 g/mol [1][2] |
| CAS Number | 3441-14-3[1] |
| Colour Index Number | 29160[2] |
The elongated, planar structure of the this compound molecule and the presence of multiple sulfonic acid groups are critical to its function. These negatively charged sulfonic acid groups readily interact with the positively charged basic amino acid residues (such as lysine (B10760008) and arginine) of collagen.[6]
The role of picric acid is twofold. Firstly, it provides the necessary acidic environment (typically around pH 2.0) which enhances the electrostatic interactions between the anionic dye and the cationic collagen fibers.[7] Secondly, picric acid itself can bind to tissue proteins, and it is believed to suppress the staining of non-collagenous proteins by this compound, thereby increasing the specificity of the stain for collagen.
Mechanism of Birefringence Enhancement
Collagen fibers possess intrinsic birefringence due to their highly ordered, quasi-crystalline structure. However, this natural birefringence is often weak. The Picro-Sirius Red stain dramatically enhances this optical property. The long, planar molecules of this compound align themselves in parallel with the long axis of the collagen fibers. This ordered arrangement of dye molecules acts as an optical amplifier, significantly increasing the birefringence of the stained fibers.[4][5]
When viewed under polarized light, the stained collagen fibers appear bright against a dark background. The color of the birefringence is dependent on the thickness and packing density of the collagen fibers. Generally, thicker, more mature collagen fibers (often Type I) exhibit yellow to orange birefringence, while thinner, less organized fibers (often Type III or reticular fibers) appear green.[5][8] However, it is crucial to note that the orientation of the fibers relative to the polarization angle can also influence the observed color, and therefore, using color alone to definitively distinguish collagen types should be approached with caution.[9][10]
Experimental Protocols
The following are detailed methodologies for Picro-Sirius Red staining of both paraffin-embedded and frozen tissue sections.
Staining of Paraffin-Embedded Sections
This protocol is adapted from several sources and provides a robust method for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissues.[4][5][11]
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) this compound (Sirius Red F3B) in a saturated aqueous solution of picric acid (approximately 1.2% w/v).
-
Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes of 5 minutes each.
-
Immerse in 100% ethanol: 2 changes of 3 minutes each.
-
Immerse in 95% ethanol: 1 change of 3 minutes.
-
Immerse in 70% ethanol: 1 change of 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Washing and Dehydration:
-
Wash in two changes of acidified water for 10-15 seconds each.[5]
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in 2 changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Staining of Frozen Sections
This protocol is suitable for fresh or fixed frozen tissue sections.[7][12]
Reagents:
-
10% Neutral Buffered Formalin (for fixation)
-
Picro-Sirius Red Solution (as above)
-
0.1 N Hydrochloric Acid or Acidified Water (as above)
-
Ethanol (70%)
-
Mounting medium
Procedure:
-
Section Preparation:
-
Cut frozen sections at 5-10 µm and mount on slides.
-
Air dry sections for at least 30 minutes.
-
-
Fixation:
-
Fix sections in 10% neutral buffered formalin for 10-20 minutes at room temperature.[7]
-
Rinse well in distilled water.
-
-
Staining:
-
Stain in Picro-Sirius Red solution for 60-90 minutes.[11]
-
-
Washing and Dehydration:
-
Wash in two changes of 0.1 N HCl or acidified water.[7]
-
Briefly rinse in 70% ethanol.
-
-
Mounting:
-
Mount with an aqueous or resinous mounting medium.
-
Quantitative Analysis of Stained Sections
The intensity and area of Picro-Sirius Red staining can be quantified to provide an objective measure of collagen content in a tissue sample. This is commonly performed using digital image analysis software such as ImageJ or FIJI.
General Protocol for Quantification with ImageJ/FIJI:
-
Image Acquisition:
-
Acquire images under consistent lighting conditions. For birefringence analysis, use a polarized light microscope.
-
-
Color Deconvolution:
-
Separate the image into its red, green, and blue (RGB) channels. The red channel will primarily contain the signal from the stained collagen.
-
-
Thresholding:
-
Apply a threshold to the red channel to create a binary image where the stained collagen is represented by pixels of one value and the background by another.
-
-
Measurement:
-
Measure the area of the thresholded region to determine the percentage of the total image area that is occupied by collagen.
-
Quantitative Data from Literature:
| Parameter | Observation | Reference(s) |
| Optimal pH | ~2.0 (provided by saturated picric acid) | [7][9] |
| Birefringence vs. Fiber Thickness | Thicker fibers: Yellow/Orange; Thinner fibers: Green | [5][8] |
| Staining Time | 60 minutes for near-equilibrium | [4][5] |
Conclusion
This compound, when used in the Picro-Sirius Red staining method, provides a robust and specific means of identifying and quantifying collagen in tissue sections. The mechanism of action is based on the electrostatic interaction between the anionic dye and the cationic collagen fibers in an acidic environment, leading to a significant and quantifiable enhancement of birefringence. The detailed protocols and quantitative analysis methods outlined in this guide provide a framework for researchers to effectively utilize this powerful technique in their studies of fibrosis, tissue remodeling, and other collagen-related pathologies.
References
- 1. scbt.com [scbt.com]
- 2. This compound Dye content 30 % | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 5. med.emory.edu [med.emory.edu]
- 6. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | PLOS One [journals.plos.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. boekelsci.com [boekelsci.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Direct Red 23: An In-Depth Technical Guide for Cellular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 23 (C.I. 29160) is a diazo anionic dye traditionally used in the textile and paper industries.[1] In the realm of cellular biology, it is recognized both as a histological stain and as a compound with significant biological activity, including cytotoxicity and the potential to interfere with cellular processes.[1][2] This guide provides a comprehensive overview of the known applications and biological effects of this compound at the cellular level, intended to inform researchers and professionals in drug development and related fields. While research directly investigating the specific molecular pathways affected by this compound is limited, this document synthesizes the available data and proposes mechanisms of action based on its known chemical properties and studies on structurally related azo dyes.
Core Biological Effects and Quantitative Data
This compound exhibits several key biological effects, with cytotoxicity being the most prominently reported. This is often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2]
Cytotoxicity
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cell lines. A notable example is its impact on colon adenocarcinoma cells, where it has been shown to significantly inhibit cell viability.[2]
| Cell Line | Assay | Endpoint | Value | Reference |
| Colon Adenocarcinoma | Cytotoxicity | IC50 | 25.895 µg/mL | [2] |
Table 1: Quantitative Cytotoxicity Data for this compound
Genotoxicity and Mutagenicity
This compound has been classified as mutagenic and teratogenic.[2] Studies have indicated its potential to cause DNA damage, a critical consideration for any application involving live cells or in vivo models.[2] The cleavage of the azo bond in this compound can lead to the formation of aromatic amines, which are a class of compounds known to have genotoxic potential.[2]
Proposed Mechanisms of Action and Signaling Pathways
While direct studies on the specific signaling pathways modulated by this compound are not extensively available, based on its known induction of oxidative stress and the behavior of similar azo dyes, several key pathways are likely to be impacted.
Oxidative Stress and the Nrf2 Pathway
The generation of ROS by this compound is a primary driver of its biological effects.[2] Oxidative stress is a condition of imbalance between the production of ROS and the cell's ability to detoxify these reactive products. This can lead to damage of cellular components, including lipids, proteins, and DNA.
A key signaling pathway activated in response to oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. Studies on textile workers exposed to azo dyes have shown an activation of the Nrf2 pathway, suggesting a compensatory response to the oxidative burden.
Figure 1: Proposed activation of the Nrf2 pathway by this compound-induced oxidative stress.
Apoptosis Induction
The cellular damage instigated by ROS can trigger programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Oxidative stress can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This involves the loss of mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm, ultimately leading to the activation of caspases, the executioners of apoptosis.
Figure 2: Proposed intrinsic apoptosis pathway induced by this compound.
Inflammatory Signaling
Azo dyes have been implicated in the modulation of inflammatory signaling pathways. For instance, some azo compounds have been shown to inhibit the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor that regulates the expression of pro-inflammatory genes. While not directly demonstrated for this compound, this presents a plausible avenue of investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cellular effects of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
References
Pontamine Fast Scarlet 4B: A Technical Guide for Advanced Plant Cell Wall Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pontamine Fast Scarlet 4B (PFS), also known as Direct Red 23, has emerged as a powerful fluorescent probe for the visualization and characterization of plant cell walls. Its high specificity for cellulose (B213188), coupled with its unique photophysical properties, enables detailed imaging of cell wall architecture and dynamics. This technical guide provides an in-depth overview of PFS, including its spectral properties, staining mechanisms, and detailed protocols for its application in various microscopy techniques. Furthermore, it presents a comparative analysis with other common cell wall stains and explores its utility in advanced imaging applications, such as determining cellulose microfibril orientation and super-resolution microscopy. This document aims to serve as a comprehensive resource for researchers employing PFS in their studies of plant biology and for professionals in drug development targeting cell wall integrity.
Introduction
The plant cell wall is a complex and dynamic structure crucial for cell shape, growth, and defense. Visualizing its primary component, cellulose, is fundamental to understanding these processes. Pontamine Fast Scarlet 4B (PFS) is a diazo dye that has gained prominence as a specific fluorescent stain for cellulose in plant cell walls.[1][2] Unlike broader cell wall stains, PFS exhibits a marked preference for cellulose, allowing for high-contrast imaging of cellulose microfibrils and their organization.[3][4][5] This guide details the technical aspects of using PFS for plant cell wall imaging, providing researchers with the necessary information to effectively integrate this tool into their experimental workflows.
Properties of Pontamine Fast Scarlet 4B
Chemical and Physical Properties
PFS is a water-soluble azo dye with the molecular formula C₃₅H₂₅N₇Na₂O₁₀S₂ and a molecular weight of 813.72 g/mol .[6] Its chemical structure allows for effective binding to cellulose fibers.[6]
Spectral Properties
PFS exhibits fluorescence that is significantly enhanced upon binding to cellulose.[3][7] This property makes it an excellent tool for live-cell imaging with high signal-to-noise ratios. The optimal excitation and emission wavelengths are crucial for configuring imaging systems to achieve the best results.
| Property | Wavelength (nm) | Reference |
| Excitation Peak | 510 | [8] |
| Emission Peak | 576 | [8] |
| Alternative Excitation | 405, 561 | [9] |
| Recommended Emission Range | 570-650 | [9] |
Table 1: Spectral properties of Pontamine Fast Scarlet 4B.
Bifluorescence
A unique characteristic of PFS is its bifluorescence, or fluorescence dichroism, which is dependent on the polarization of the excitation light.[5][9][10] When bound to aligned cellulose microfibrils, the fluorescence intensity of PFS varies as the polarization of the excitation light is modulated.[9][10] This phenomenon can be exploited to determine the orientation of cellulose microfibrils within the cell wall, providing valuable insights into cell growth and mechanics.[5][10]
Experimental Protocols
Stock Solution Preparation
A stock solution of PFS (this compound) can be prepared in water or a suitable buffer (e.g., PBS).
| Parameter | Value |
| Solvent | Water or PBS |
| Stock Concentration | 0.1% (w/v) or as required |
Table 2: Pontamine Fast Scarlet 4B stock solution preparation.
Staining Protocol for Live-Cell Imaging of Arabidopsis Roots
This protocol is adapted for imaging cellulose dynamics in the roots of Arabidopsis thaliana seedlings.[3]
Materials:
-
Arabidopsis thaliana seedlings
-
Pontamine Fast Scarlet 4B (this compound)
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Prepare a staining solution of 0.01% (w/v) PFS in water. Note: Higher concentrations (e.g., 0.1%) may inhibit root growth, while very low concentrations (e.g., 0.001% and 0.0001%) may not provide a significant signal.[3]
-
Mount the seedlings in the PFS staining solution on a microscope slide.
-
Incubate for 5-10 minutes at room temperature.
-
Image the stained roots directly using a confocal microscope.
Imaging Parameters:
-
Emission: Collect fluorescence between 570 nm and 650 nm.[9]
Staining Protocol for Fixed Tissues (e.g., Pine Tracheids)
This protocol is suitable for imaging cell wall organization in fixed and sectioned plant material.[4]
Materials:
-
Fixed plant tissue sections (e.g., 60-µm-thick sections)
-
Pontamine Fast Scarlet 4B (PFS)
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Rinse the sections briefly in distilled water.
-
Immerse the sections in the PFS staining solution. Incubation times may vary depending on the tissue type and thickness.
-
Rinse the stained sections briefly in distilled water to remove excess dye.
-
Mount the sections in glycerol on a microscope slide.
-
Image using a confocal microscope with appropriate excitation and emission settings.
Visualization of Methodologies
The following diagrams illustrate the core experimental workflows for using Pontamine Fast Scarlet 4B.
Caption: Live-cell imaging workflow for Arabidopsis roots with PFS.
Caption: Workflow for determining cellulose microfibril angle using PFS bifluorescence.
Comparative Analysis with Other Cell Wall Stains
PFS offers distinct advantages over other commonly used cell wall stains.
| Stain | Target | Advantages | Disadvantages |
| Pontamine Fast Scarlet 4B | Primarily Cellulose[3][4] | High specificity for cellulose, enables bifluorescence measurements for microfibril orientation[5][10], suitable for super-resolution microscopy[11][12] | Can be toxic at high concentrations[3], fluorescence may be weaker than broader stains |
| Calcofluor White | Cellulose and Chitin[13] | Bright fluorescence, widely used | Binds to other β-glucans, less specific than PFS[14], fades quickly[15] |
| Congo Red | Cellulose | Can also be used for bifluorescence | Lower specificity than PFS[5], may alter cellulose crystallinity[7] |
Table 3: Comparison of Pontamine Fast Scarlet 4B with other common cell wall stains.
Advanced Applications
Super-Resolution Microscopy
The high specificity and photostability of PFS make it a suitable probe for super-resolution imaging techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM).[11][12] This allows for the visualization of cellulose bundles and their organization at a resolution beyond the diffraction limit of conventional light microscopy, providing unprecedented detail of the cell wall architecture.[11][12]
Real-Time Imaging of Cellulose Dynamics
PFS enables the real-time imaging of cellulose reorientation during cell wall expansion.[3] Studies in Arabidopsis roots have used PFS to observe the rotation of cellulose bundles from a transverse to a longitudinal direction during anisotropic cell growth, providing direct evidence for the dynamic nature of the cell wall.[3]
Conclusion
Pontamine Fast Scarlet 4B is a versatile and highly specific fluorescent dye for imaging cellulose in plant cell walls. Its unique properties, including strong fluorescence upon cellulose binding and bifluorescence, offer powerful capabilities for detailed structural and dynamic studies of the plant cell wall. The protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize PFS in their investigations, contributing to a deeper understanding of plant growth, development, and responses to external stimuli. For professionals in drug development, particularly those targeting fungal or plant pathogens, the ability to specifically visualize the primary structural component of the cell wall can be invaluable in assessing the efficacy of cell wall-disrupting agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Imaging of Cellulose Reorientation during Cell Wall Expansion in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pontamine fast scarlet 4B: a new fluorescent dye for visualising cell wall organisation in radiata pine tracheids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrum [Pontamine fast scarlet 4B] | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Super-resolution imaging with Pontamine Fast Scarlet 4BS enables direct visualization of cellulose orientation and cell connection architecture in onion epidermis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. Quantitative confocal imaging method for analyzing cellulose dynamics during cell wall regeneration in Arabidopsis mesophyll protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: Direct Red 23 (CAS No. 3441-14-3)
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification and Properties
Direct Red 23, also known by several synonyms including Direct Red B and Direct Fast Scarlet 4BS, is a disazo anionic dye.[1] Its chemical structure, characterized by two azo (-N=N-) groups, contributes to its vibrant red color.[2] This dye is notable for its solubility in water and its affinity for cellulosic fibers, making it a staple in the textile and paper industries.[2][3] In the realm of scientific research, it serves as a biological stain and a model compound for studying azo dye degradation and interactions.[3][4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.
| Property | Value | References |
| CAS Number | 3441-14-3 | [3][5][6] |
| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ | [3][5][7] |
| Molecular Weight | 813.72 g/mol | [3][5][7] |
| Appearance | Purplish-red powder | [8][9] |
| Solubility | Soluble in water, slightly soluble in ethanol (B145695), insoluble in acetone. | [1][8][9] |
| Maximum Absorption (λmax) | 507 nm | [7][10][11] |
| Molar Extinction Coefficient (ε) | ≥15000 at 500-516 nm in water at 0.04 g/L | [7][10][11] |
| Colour Index Number | 29160 | [1][7][10] |
Synthesis and Degradation
Synthesis Pathway
The industrial synthesis of this compound involves a two-step diazotization and coupling reaction. The process begins with the separate diazotization of an aromatic amine, such as aniline, and N-(4-aminophenyl)acetamide. These diazonium salts are then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea to form the final dye molecule.[9][12]
Degradation Pathways
The degradation of this compound, particularly in environmental and biological contexts, primarily involves the cleavage of its azo bonds. This can occur through both oxidative and reductive pathways.[4] Advanced oxidation processes (AOPs) utilizing ozone, UV, and hydrogen peroxide have been shown to effectively decolorize and degrade the dye, ultimately breaking it down into smaller, less complex molecules such as organic acids.[13] Biological degradation, often carried out by microorganisms, also targets the azo linkages, leading to the formation of aromatic amines, which may themselves be of toxicological concern.[4]
Toxicological Profile
This compound exhibits a range of toxicological effects that are of significant interest in a research and drug development context. As an azo dye, it has the potential to be toxic, mutagenic, and carcinogenic.[7][13]
| Toxicological Endpoint | Findings | References |
| Cytotoxicity | Has been shown to induce cytotoxic effects in human cell lines. An IC50 value of 25.895 µg/mL has been reported against colon adenocarcinoma cells. | [4] |
| Genotoxicity | Classified as mutagenic and teratogenic, with studies indicating its potential to cause DNA damage. | [4] |
| Carcinogenicity | Suspected to be carcinogenic. | [13] |
| Environmental Impact | Poses risks to aquatic ecosystems due to its persistence and toxicity. | [4] |
Potential Mechanisms of Toxicity
The toxic effects of this compound are thought to be mediated through several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): The dye can induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.[4]
-
Interference with Cellular Functions: this compound may disrupt normal cellular signaling pathways, thereby affecting cell proliferation and survival.[4]
-
Formation of Toxic Metabolites: The degradation of this compound can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[4]
Experimental Protocols
The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols for specific cell types and experimental conditions.
General Histological Staining Protocol (Adapted)
This protocol is adapted from general staining procedures for red dyes and can be used as a starting point for staining tissues with this compound.
Materials:
-
This compound staining solution (0.1% w/v in distilled water)
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 5-10 minutes to remove paraffin (B1166041) wax. Repeat with fresh xylene.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 2-3 minutes each.
-
Rinse with distilled water.
-
-
Staining:
-
Immerse the slides in the 0.1% this compound staining solution for 5-10 minutes. Staining time may need to be optimized.
-
Rinse gently with distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in 70%, 95%, and 100% ethanol for 2-3 minutes each.
-
Clear the sections in xylene for 5 minutes.
-
Apply a coverslip using a suitable mounting medium.
-
Expected Results:
Cellular components with an affinity for the anionic dye, such as cytoplasm and collagen, will stain red. The intensity of the staining will depend on the tissue type and the optimized staining time.
Cytotoxicity Assay Protocol (Neutral Red Uptake)
This protocol utilizes the principle that viable cells will incorporate and bind the vital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye is indicative of cytotoxicity. While this protocol uses Neutral Red, it is a standard method to assess the cytotoxicity of compounds like this compound.
Materials:
-
Cells of interest cultured in 96-well plates
-
This compound (to be tested for cytotoxicity)
-
Neutral Red solution (e.g., from a commercial kit)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium without the dye).
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
Neutral Red Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add medium containing Neutral Red to each well and incubate for 2-3 hours to allow for dye uptake by viable cells.
-
-
Dye Extraction and Quantification:
-
Remove the Neutral Red medium and wash the cells with PBS.
-
Add the solubilization solution to each well to extract the dye from the lysosomes.
-
Measure the absorbance of the solubilized dye using a microplate reader at the appropriate wavelength (typically around 540 nm).
-
Data Analysis:
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viable cells for each concentration of this compound relative to the vehicle control. This data can be used to determine the IC50 value of the dye.
Signaling Pathways and Logical Relationships
While direct experimental evidence specifically linking this compound to the modulation of particular signaling pathways is limited, its known toxicological effects, such as the induction of oxidative stress and genotoxicity, suggest potential interactions with key cellular signaling cascades. The following diagram presents a conceptual model of how a xenobiotic like this compound could potentially impact these pathways. It is important to note that this is a hypothetical representation based on the known functions of these pathways in response to cellular stress and not on direct experimental data for this compound.
This guide provides a comprehensive technical overview of this compound, focusing on data and methodologies relevant to researchers in the life sciences and drug development. The provided protocols and diagrams are intended to serve as a foundation for further investigation into the properties and applications of this versatile dye.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Dyes for Cell Cycle and Apoptosis Analysis - FluoroFinder [fluorofinder.com]
- 3. Genotoxicity studies on the azo dye Direct Red 2 using the in vivo mouse bone marrow micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flaviviridae RdRp exploits NSUN2-driven m5C methylation to establish persistent infection | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2 and NF-κB and Their Concerted Modulation in Cancer Pathogenesis and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Epigenetic profiling of preterm birth: a dual-tissue methylation patterns using long-read sequencing [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In-Depth Technical Guide to C.I. 29160 (Direct Red 75)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of the diazo dye C.I. 29160, also known as Direct Red 75. The information is curated for a scientific audience, with a focus on presenting clear, quantitative data and outlining relevant experimental protocols.
Chemical Identity and Properties
C.I. 29160 is a water-soluble dye belonging to the disazo class of compounds.[1] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₂N₈Na₄O₁₅S₄ | [2] |
| Molecular Weight | 990.79 g/mol | [3] |
| CAS Number | 2829-43-8 | [2] |
| Synonyms | Direct Red 75, Direct Fast Pink BK, Pink 2BL, Bordeaux N2B, Pink 2B | [1] |
| Physical Appearance | Red to brown powder | [1][3] |
| Hue | Bright bluish-pink in solution | [1] |
Solubility and Fastness
The solubility and fastness properties of C.I. 29160 are critical for its application in various scientific and industrial processes.
| Solvent | Solubility | Temperature | Reference |
| Water | 35 g/L | 60 °C | [2] |
| Water | 42 g/L | 97 °C | [2] |
| Ethanol | Slightly soluble | - | [2][3] |
| Ethylene Glycol Ether | Slightly soluble | - | [3] |
| Other Organic Solvents | Insoluble | - | [2][3] |
| Fastness Property | Rating | Reference |
| Light Fastness | 4-5 | [1] |
| Washing Fastness | 2-3 | [1] |
Synthesis
General Manufacturing Process
The synthesis of C.I. 29160 typically involves a multi-step process:
-
Condensation: The process may begin with the condensation of appropriate starting materials.
-
Diazotization: This is a key step where a primary aromatic amine is converted into a diazonium compound.
-
Coupling: The diazonium salt is then reacted with a coupling agent to form the final azo dye.[4]
A more specific, non-phosgene synthesis route involves the following stages: raw material selection, condensation, diazotization, and coupling.[4]
Illustrative Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an azo dye like C.I. 29160, based on common chemical principles.
Biodegradation
Enzymatic Degradation by Penicillium oxalicum
Research has shown that the fungus Penicillium oxalicum is capable of degrading C.I. 29160.[5] This process is primarily mediated by the extracellular enzyme manganese peroxidase (MnP).[5] The degradation efficiency can reach 95-100% within 120 hours under optimal conditions (30°C and pH 7.0).[5]
Manganese Peroxidase (MnP) Catalytic Cycle and Azo Dye Degradation
The degradation of azo dyes by MnP follows a catalytic cycle involving the oxidation of Mn²⁺ to Mn³⁺, which then acts as a redox mediator to break down the dye molecule.
The following diagram illustrates the proposed mechanism for the enzymatic degradation of an azo dye by manganese peroxidase.
References
- 1. Direct Red 75 Manufacturers in Mumbai India [colorantsgroup.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Direct Red 75 [chembk.com]
- 4. CN102936422A - Production method for synthesizing red direct dye through non-phosgene method - Google Patents [patents.google.com]
- 5. Biodegradation of azo dyes acid red 183, direct blue 15 and direct red 75 by the isolate Penicillium oxalicum SAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Direct Red 23: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties and Practical Applications of a Versatile Azo Dye
Direct Red 23, also known by its Colour Index name C.I. 29160 and as Sirius Red F3B, is a disazo dye widely employed in various scientific and industrial applications. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics is paramount for its effective use in experimental and analytical contexts. This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, detailed experimental protocols for its use in collagen staining, and a workflow for fibrosis quantification.
Physicochemical Properties and Solubility Profile
This compound is a purplish-red powder with a molecular weight of 813.73 g/mol .[1] Its solubility is a critical factor in the preparation of staining solutions and other experimental reagents. While detailed quantitative data across a wide range of solvents is not extensively published, a summary of its known solubility characteristics is presented below.
Qualitative and Quantitative Solubility Data
The solubility of this compound is influenced by the solvent's polarity and temperature. It is generally soluble in water and some polar organic solvents, while its solubility in nonpolar organic solvents is limited.
| Solvent | Solubility | Observations |
| Water | Soluble (30 g/L at 80°C)[1][2] | Forms a bright red solution.[3][4] |
| Ethanol (B145695) | Slightly soluble | Forms an orange solution.[2][4] |
| Acetone | Insoluble[2][4] | - |
| Concentrated Sulfuric Acid | Soluble | Produces a red to magenta solution, which turns brownish-orange upon dilution.[3][4] |
| Concentrated Nitric Acid | Insoluble | An orange-yellow precipitate is formed.[3][4] |
| Concentrated Sodium Hydroxide | Insoluble | The dye turns red, light orange, and brown.[3] |
| Concentrated Ammonia Water | Soluble | Forms a red solution.[3] |
Note: The qualitative descriptions are based on multiple sources and provide a general indication of solubility.
Experimental Protocols
A significant application of this compound in research, particularly in drug development and pathology, is in the histological staining of collagen fibers. The following protocol is a widely accepted method for Picrosirius Red staining.
Picrosirius Red Staining Protocol for Collagen Detection
This method utilizes a solution of this compound in saturated picric acid to specifically stain collagen fibers, which can then be visualized under bright-field or polarized light microscopy.
Reagents and Solutions:
-
Picro-Sirius Red Solution:
-
This compound (Sirius Red F3B): 0.1 g
-
Saturated Aqueous Picric Acid: 100 mL
-
-
Acidified Water:
-
Glacial Acetic Acid: 0.5 mL
-
Distilled Water: 100 mL
-
-
Weigert's Hematoxylin (B73222) (Optional, for nuclear counterstaining)
-
Absolute Ethanol
-
Xylene
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through descending grades of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol for 15 seconds.
-
Wash in running tap water for 10 minutes.
-
-
Picrosirius Red Staining:
-
Immerse slides in the Picro-Sirius Red solution for 1 hour.
-
-
Washing:
-
Rinse slides in two changes of acidified water.
-
-
Dehydration and Clearing:
-
Dehydrate through three changes of absolute ethanol for 5 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Mount with a suitable mounting medium.
-
Expected Results:
-
Collagen: Red
-
Muscle, Cytoplasm: Yellow
-
Nuclei (if counterstained): Blue/Black
Experimental Workflow: Quantification of Fibrosis
The Picrosirius Red staining protocol is often a precursor to the quantification of fibrosis in tissue samples. This workflow is crucial in preclinical studies for evaluating the efficacy of anti-fibrotic therapies.
Logical Relationship: Solubility and Staining Efficacy
The effectiveness of the Picrosirius Red staining protocol is directly dependent on the solubility of this compound in the picric acid solution. The following diagram illustrates this relationship.
References
Unveiling the Spectrophotometric Signature of Direct Red 23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Direct Red 23, a prominent member of the diazo class of dyes, is a complex organic molecule with the chemical formula C₃₅H₂₅N₇Na₂O₁₀S₂ and a molecular weight of approximately 813.73 g/mol .[1][2][3][4] This guide provides an in-depth exploration of its spectrophotometric properties, offering valuable data and methodologies for its analysis and application in various scientific endeavors.
Core Spectrophotometric Properties
The spectrophotometric characteristics of this compound are fundamental to its quantification and analysis. The key parameters, including its maximum absorption wavelength (λmax) and molar extinction coefficient (ε), are summarized below.
| Property | Value | Solvent | Reference(s) |
| Maximum Absorption (λmax) | 500 - 520 nm | Water | [5] |
| 507 nm | Water | [6] | |
| 500 nm | Water | [7] | |
| 503 nm | Water | [8][9] | |
| Molar Extinction Coefficient (ε) | ≥15000 M⁻¹cm⁻¹ at 500-516 nm (at 0.04 g/L) | Water |
Experimental Protocols
Accurate spectrophotometric analysis of this compound necessitates standardized experimental procedures. The following outlines a general protocol for determining its absorbance characteristics.
Preparation of Standard Solutions
A stock solution is prepared by accurately weighing a known amount of this compound powder and dissolving it in a precise volume of deionized water.[3] Subsequent dilutions are made to prepare a series of standard solutions with varying concentrations. This is crucial for creating a calibration curve to determine the concentration of unknown samples.
UV-Visible Spectrophotometry
The absorbance of the standard solutions and any unknown samples is measured using a UV-visible spectrophotometer. The instrument is first calibrated with a blank solution (the solvent used to prepare the samples, typically water). The absorbance is then measured at the λmax of this compound, which is consistently reported to be in the range of 500-520 nm in aqueous solutions.[5][6][7][8][9]
Impact of Environmental Factors on Spectrophotometric Properties
The spectrophotometric properties of this compound can be influenced by various environmental factors, most notably the solvent and the pH of the solution.
Solvent Effects
The polarity of the solvent can significantly impact the position and intensity of the absorption bands of dyes.[10][11][12] While specific quantitative data for the effect of a wide range of organic solvents on the λmax of this compound is not extensively available in the reviewed literature, it is known to be soluble in ethanol, resulting in an orange-colored solution.[1] This suggests a shift in the absorption spectrum compared to its colorful red appearance in water. The interaction between the dye molecule and the solvent molecules can alter the energy difference between the ground and excited electronic states, leading to a shift in the absorption maximum.
pH Effects
The pH of the solution can also affect the spectrophotometric properties of this compound, particularly for azo dyes which can have their electronic structure altered by protonation or deprotonation. The highest removal efficiency of this compound in some advanced oxidation processes has been observed at a specific pH, indicating a pH-dependent behavior of the dye.[13]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectrophotometric analysis of this compound.
Logical Relationship of Spectrophotometric Analysis
The relationship between the fundamental concepts in spectrophotometry as applied to this compound is depicted in the diagram below.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | C35H25N7Na2O10S2 | CID 135442957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 3441-14-3 | Benchchem [benchchem.com]
- 6. Adsorption characteristics of this compound azo dye onto powdered tourmaline - Arabian Journal of Chemistry [arabjchem.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Adsorption of the diazo dye this compound onto a zinc oxide surface: a spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Interaction of Azo Dyes with Collagen Fibers: A Technical Guide Focused on Direct Red 23
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the interaction between the azo dye Direct Red 23 and collagen fibers. Due to a scarcity of direct research on this compound, this document leverages the extensive knowledge available for the structurally similar and well-characterized dye, Direct Red 80 (Sirius Red), as a predictive model. The principles of dye-collagen binding, experimental protocols for visualization and potential quantification, and the underlying physicochemical mechanisms are detailed. This guide aims to provide a foundational understanding for researchers investigating the applications of azo dyes in collagen-related studies, including histology, fibrosis research, and biomaterial development.
Introduction
Collagen, the most abundant protein in mammals, is a critical component of the extracellular matrix (ECM), providing structural integrity to tissues.[1] Its intricate fibrillar structure and role in numerous pathological conditions, such as fibrosis and cancer, make it a significant target for diagnostic and therapeutic research.[2] Azo dyes, characterized by one or more azo (–N=N–) groups, have long been utilized in histology to visualize and assess collagen fibers in tissue sections.[3]
This compound (C.I. 29160) is an anionic diazo dye with applications in the textile and paper industries.[4][5] While its interaction with collagen fibers is not extensively documented in scientific literature, its structural similarity to Direct Red 80 (Sirius Red F3B), the primary component of the widely used Picro-Sirius Red (PSR) stain, suggests a comparable mechanism of interaction.[6][7] The PSR staining method is a highly specific and sensitive technique for the visualization of collagen, enhancing its natural birefringence under polarized light.[6]
This guide will therefore focus on the well-established principles of the interaction of Sirius Red with collagen as a proxy for understanding the potential behavior of this compound. The methodologies and data presented are primarily derived from studies on Picro-Sirius Red staining and are intended to serve as a foundational resource for researchers exploring the use of this compound or similar azo dyes in collagen-related research.
Mechanism of Interaction
The binding of polysulfonated azo dyes, such as Direct Red 80, to collagen is a well-understood process driven primarily by electrostatic and hydrogen bonding interactions. The elongated, planar structure of the dye molecules facilitates their alignment with the long axis of collagen fibrils.
Key aspects of the interaction include:
-
Electrostatic Interactions: The sulfonic acid groups (-SO₃⁻) on the dye molecule are anionic at the acidic pH of the staining solution. These negatively charged groups form strong ionic bonds with the positively charged basic amino acid residues (e.g., lysine, hydroxylysine, arginine, and histidine) present in the collagen triple helix.[2][8] An acidic environment is crucial for this interaction as it ensures the protonation of the basic groups on collagen.[8]
-
Hydrogen Bonding: In addition to ionic interactions, hydrogen bonds can form between the dye molecules and the collagen fibers, further stabilizing the complex.
-
Van der Waals Forces: The parallel alignment of the dye molecules along the collagen fibril is also reinforced by weaker van der Waals forces.[9]
-
Enhancement of Birefringence: The precise, parallel arrangement of the dye molecules along the collagen fibers significantly enhances the natural birefringence of collagen when viewed under polarized light.[6] This property allows for the differentiation of collagen fibers based on their thickness and packing density, with thicker, more organized fibers appearing yellow to red, and thinner, less organized fibers appearing green.[10]
Logical Relationship of Dye-Collagen Interaction
References
- 1. scbt.com [scbt.com]
- 2. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Analytical dye studies on the polarization microscopic detection of collagen with Solaminrot 4B. I] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 3441-14-3 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
Direct Red 23 for In Vitro Amyloid Fibril Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate in vitro detection and quantification of amyloid fibrils are critical for research into neurodegenerative diseases and the development of novel therapeutics. While dyes such as Thioflavin T and Congo Red are standard tools, there is a continued interest in exploring other molecules for this purpose. This technical guide focuses on Direct Red 23, a diazo dye, for the in vitro detection of amyloid fibrils. Due to a notable lack of specific published data on the application of this compound for in vitro amyloid fibril detection, this guide provides a comprehensive framework based on the well-documented properties of the closely related dye, Direct Red 80 (Sirius Red), and the general principles of direct dye-amyloid interactions. This document offers detailed experimental protocols, data presentation guidelines, and visual workflows to enable researchers to adapt and validate the use of this compound for their specific research needs.
Introduction to Direct Dyes for Amyloid Fibril Detection
Direct dyes, a class of anionic compounds, are characterized by their ability to bind to substrates, such as cellulose (B213188) and, relevantly, the β-pleated sheet structures of amyloid fibrils, primarily through hydrogen bonding.[1] This interaction is the basis for their use in amyloid detection. The planar nature of these dye molecules allows them to align with the regular, repeating structure of the amyloid fibril backbone.[2]
This compound and Direct Red 80 (Sirius Red)
Physicochemical and Spectroscopic Properties
A summary of the known properties of this compound and Direct Red 80 is presented below. The lack of extensive data for this compound necessitates a comparative approach.
| Property | This compound | Direct Red 80 (Sirius Red F3B) |
| C.I. Number | 29160 | 35780 |
| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂[3] | C₄₅H₂₆N₁₀Na₆O₂₁S₆[6] |
| Molecular Weight | 813.72 g/mol | 1373.07 g/mol |
| Absorption Max (λmax) | ~507 nm in water[7] | 528-529 nm[8] |
| Binding Mechanism | Presumed to be hydrogen bonding and electrostatic interactions with the β-sheet structure of amyloid fibrils, similar to other direct dyes.[1] | Hydrogen bonding and electrostatic forces with the β-sheet structure of amyloid fibrils.[4] |
| Reported Binding Affinity (Kd) for Amyloid Fibrils | Not reported in the literature. | Not widely reported; requires experimental determination. |
| Fluorescence Properties with Amyloid Fibrils | Not reported in the literature. | Primarily known for its birefringence properties; fluorescence is not its primary detection method for amyloid.[9] |
Core Mechanism of Action
The binding of direct dyes like this compound to amyloid fibrils is a non-covalent interaction. The elongated, planar dye molecules are thought to align themselves within the grooves of the β-sheet-rich fibril structure. This alignment is stabilized by the formation of multiple hydrogen bonds between the dye molecules and the peptide backbone of the amyloid protein.[1][10] This ordered arrangement of dye molecules on the fibril surface is responsible for the characteristic optical properties, such as changes in light absorption and, in the case of dyes like Congo Red and Sirius Red, the appearance of apple-green birefringence under polarized light.[6]
Caption: Mechanism of this compound binding to amyloid fibrils.
Experimental Protocols
The following protocols are adapted from established methods for Direct Red 80 (Sirius Red) and general amyloid fibril assays. They should be considered a starting point for the development of a validated assay using this compound.
Preparation of Reagents
-
This compound Stock Solution (e.g., 1 mM):
-
Calculate the required mass of this compound powder based on its molecular weight (813.72 g/mol ) and purity.
-
Dissolve the powder in high-purity water (e.g., Milli-Q). Gentle warming and vortexing may be required.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Store the stock solution protected from light at 4°C. Stability should be determined empirically.
-
-
Amyloid Fibril Preparation (Example: Amyloid-β 1-42):
-
Detailed protocols for the preparation of amyloid fibrils from monomeric peptides are widely available and should be followed carefully to ensure reproducible fibril morphology. This typically involves dissolving the lyophilized peptide in a solvent like hexafluoroisopropanol (HFIP) to remove pre-existing aggregates, followed by evaporation of the solvent and resuspension in an appropriate buffer to initiate fibrillization.
-
-
Assay Buffer:
-
A common buffer for in vitro amyloid aggregation assays is phosphate-buffered saline (PBS) at pH 7.4. However, the optimal buffer composition may vary depending on the specific amyloid protein being studied.
-
In Vitro Amyloid Fibril Detection Assay (96-well plate format)
This protocol describes an endpoint assay to measure the presence of pre-formed amyloid fibrils.
-
Prepare Amyloid Fibril Dilutions:
-
Serially dilute the prepared amyloid fibril stock solution in the assay buffer to create a range of concentrations. Include a buffer-only control and a monomeric protein control.
-
-
Prepare this compound Working Solution:
-
Dilute the this compound stock solution in the assay buffer to the desired final concentration. The optimal concentration will need to be determined experimentally but a starting point could be in the low micromolar range.
-
-
Assay Procedure:
-
Add a fixed volume of the this compound working solution to each well of a 96-well clear-bottom plate.
-
Add an equal volume of the amyloid fibril dilutions (and controls) to the corresponding wells.
-
Incubate the plate for a set period (e.g., 5-15 minutes) at room temperature, protected from light, to allow for dye binding to reach equilibrium.
-
Measure the absorbance spectrum of each well using a microplate reader. The wavelength of maximum absorbance for this compound is approximately 507 nm.[7] A shift in this maximum absorbance upon binding to fibrils is expected.
-
Caption: Experimental workflow for in vitro amyloid fibril detection.
Data Analysis and Interpretation
The primary readout for this assay will be a change in the absorption spectrum of this compound upon binding to amyloid fibrils.
-
Spectral Shift: A bathochromic (red) shift in the λmax of this compound is anticipated upon binding to the hydrophobic environment of the amyloid fibril.[11]
-
Difference Spectrum: Subtracting the spectrum of the dye alone from the spectrum of the dye in the presence of fibrils can highlight the binding-induced spectral changes.
-
Quantitative Analysis: A standard curve can be generated by plotting the change in absorbance at a specific wavelength against the concentration of amyloid fibrils. This can be used to determine the concentration of fibrils in unknown samples.
Considerations and Optimization for this compound
Given the absence of established protocols, the following factors should be carefully considered and optimized when developing an assay with this compound:
-
Dye Concentration: The optimal dye concentration should be high enough to provide a measurable signal but low enough to avoid self-aggregation and minimize background signal.
-
pH and Ionic Strength: The binding of direct dyes can be influenced by pH and salt concentration, which can affect both the charge of the dye and the amyloid fibril.[1]
-
Incubation Time: The time required to reach binding equilibrium should be determined.
-
Specificity: The binding of this compound to other proteins or components in the assay mixture should be assessed to determine its specificity for amyloid fibrils.
-
Comparison with Standard Dyes: It is highly recommended to run parallel experiments with a well-characterized amyloid-binding dye, such as Thioflavin T, to validate the results obtained with this compound.
Application in Screening for Amyloid Inhibitors
Once a robust in vitro assay is established, it can be adapted for screening small molecule inhibitors of amyloid aggregation.
Caption: Workflow for screening amyloid aggregation inhibitors.
In this application, a decrease in the this compound signal in the presence of a test compound would indicate inhibition of fibril formation.
Conclusion
This compound holds potential as a tool for the in vitro detection of amyloid fibrils due to its structural characteristics as a direct dye. However, the lack of specific published data necessitates a careful and systematic approach to assay development. By leveraging the extensive knowledge available for the related dye, Direct Red 80 (Sirius Red), and adhering to the principles of amyloid-dye interactions outlined in this guide, researchers can establish and validate robust in vitro assays using this compound. Such assays will be valuable for advancing our understanding of amyloidogenesis and for the discovery of new therapeutic agents.
References
- 1. stainsfile.com [stainsfile.com]
- 2. benchchem.com [benchchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tissuesampling.weebly.com [tissuesampling.weebly.com]
- 7. Adsorption characteristics of this compound azo dye onto powdered tourmaline - Arabian Journal of Chemistry [arabjchem.org]
- 8. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Sirius red and Congo red as stains for amyloid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Direct Red 23: A Technical Guide for Fluorescent Microscopy Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 23, a diazo dye, has traditionally been utilized in the textile and paper industries for its vibrant red hue and strong affinity for cellulosic fibers.[1][2] While its role as a histological stain is acknowledged, its potential as a fluorescent probe in microscopy has been less explored.[1] This technical guide provides a comprehensive overview of the available data on this compound's fluorescent properties, its applications in microscopy, and detailed protocols for its use, addressing the current knowledge gaps and offering a resource for researchers considering its application.
Physicochemical and Fluorescent Properties
This compound is a water-soluble anionic dye.[1][2] Its molecular structure, characterized by two azo groups, is responsible for its color.[2] While primarily known as a colorimetric dye, this compound exhibits fluorescent properties that can be harnessed for microscopy.
Spectral Properties:
The fluorescent spectral properties of this compound are crucial for its application as a fluorescent probe. Based on available data for staining plant cell walls, the following excitation and emission maxima have been reported:
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | 561 |
| Emission Maximum (λem) | 580 - 615 |
Note: These values may vary depending on the solvent and local environment.
Currently, there is a lack of publicly available data on the fluorescence quantum yield and photostability of this compound. The quantum yield, a measure of the efficiency of fluorescence, and photostability, the dye's resistance to photobleaching upon exposure to excitation light, are critical parameters for quantitative and long-term fluorescence imaging. Further characterization of these properties is necessary to fully assess its utility as a robust fluorescent probe.
Distinction from Sirius Red (Direct Red 80)
It is imperative to distinguish this compound from the more commonly known Sirius Red, which is designated as Direct Red 80. While both are red azo dyes and are sometimes used in similar histological applications, particularly for staining collagen and amyloid, their chemical structures and potentially their fluorescent properties differ. Much of the literature on "Sirius Red" in the context of fluorescence microscopy refers to Direct Red 80, which is well-established for its use with polarized light to enhance the birefringence of collagen fibers. The fluorescent properties of this compound are less characterized in comparison.
Experimental Protocols
The following protocols are based on the available literature and provide a starting point for utilizing this compound as a fluorescent probe. Optimization may be required for specific cell types and applications.
Protocol 1: Fluorescent Staining of Plant Cell Walls
This protocol is adapted from a method for visualizing cell walls in plant seedlings.
Materials:
-
This compound powder
-
ClearSee solution (or other appropriate clearing agent)
-
Samples (e.g., plant seedlings)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for 561 nm excitation and 580-615 nm emission)
Procedure:
-
Solution Preparation: Prepare a 0.1% (w/v) solution of this compound in ClearSee solution.
-
Sample Fixation and Clearing: Fix and clear the plant samples according to standard protocols appropriate for the tissue type.
-
Staining: Immerse the cleared samples in the 0.1% this compound staining solution for at least 2 hours.
-
Washing:
-
Rinse the samples once with ClearSee solution.
-
Wash the samples for at least 30 minutes in fresh ClearSee solution.
-
-
Mounting: Mount the stained and washed samples on a microscope slide in a drop of ClearSee solution and cover with a coverslip.
-
Imaging:
-
Visualize the samples using a fluorescence microscope.
-
Use an excitation wavelength of 561 nm and an emission detection range of 580-615 nm.
-
Protocol 2: General Protocol for Fluorescent Staining of Mammalian Cells (Investigational)
As no specific protocol for fluorescent staining of mammalian cells with this compound is readily available, the following is a general guideline that can be adapted. It is crucial to perform preliminary experiments to determine optimal staining concentrations and incubation times, as well as to assess potential cytotoxicity.
Materials:
-
This compound powder
-
Cultured mammalian cells on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) or other suitable fixative
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Fixation:
-
Culture mammalian cells to the desired confluency on a suitable imaging substrate.
-
Fix the cells with a suitable fixative (e.g., 4% formaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with a permeabilization buffer for 5-10 minutes at room temperature. Wash three times with PBS.
-
Staining Solution Preparation: Prepare a stock solution of this compound in water or DMSO. Dilute the stock solution in PBS to a range of working concentrations for optimization (e.g., 1 µM to 100 µM).
-
Staining: Incubate the fixed (and permeabilized) cells with the this compound working solution for a predetermined time (e.g., 15-60 minutes) at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with filter sets appropriate for the determined excitation and emission spectra of this compound.
Applications in Microscopy
Based on current knowledge, the primary validated application of this compound as a fluorescent probe is in the visualization of plant cell walls. Its utility in other areas, such as a counterstain or a specific probe for other cellular components, remains to be thoroughly investigated.
Potential Applications (Requiring Further Research):
-
Collagen Staining: Given the use of other red azo dyes for collagen visualization, this compound could potentially be explored for fluorescent imaging of collagen fibers.
-
Amyloid Plaque Detection: While there is currently no direct evidence supporting the use of this compound for fluorescently labeling amyloid-beta plaques, its structural similarity to other amyloid-binding dyes suggests this as a potential area for future investigation. Researchers in neurodegenerative diseases may find it worthwhile to screen this compound for this purpose.
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ | [1] |
| Molecular Weight | 813.72 g/mol | [1] |
| Appearance | Red-purple powder | [2] |
| Solubility | Water soluble | [1][2] |
| Absorption Maximum (λabs) | ~505-520 nm (in water) | [3] |
| Excitation Maximum (λex) | 561 nm (for plant cell wall staining) | |
| Emission Maximum (λem) | 580 - 615 nm (for plant cell wall staining) | |
| Fluorescence Quantum Yield | Not Reported | |
| Photostability | Not Reported |
Visualizations
Experimental Workflow for Fluorescent Staining
Caption: Generalized workflow for fluorescent staining with this compound.
Signaling Pathways and Logical Relationships
Currently, there is no information available regarding the involvement of this compound in specific signaling pathways. Its primary mechanism of action as a stain is through non-covalent binding to its target structures.
Conclusion and Future Directions
This compound presents an intriguing, though currently under-characterized, potential as a fluorescent probe for microscopy. Its demonstrated utility in staining plant cell walls opens the door for further exploration of its capabilities. Critical future work should focus on:
-
Quantitative Characterization: Determining the fluorescence quantum yield, photostability, and fluorescence lifetime of this compound in various solvent systems and biological environments.
-
Comparative Studies: A direct and thorough comparison of the fluorescent properties of this compound and Direct Red 80 (Sirius Red) is essential to resolve existing ambiguities and guide appropriate probe selection.
-
Mammalian Cell Applications: Development and validation of specific protocols for fluorescent staining of various components in mammalian cells, including an assessment of cytotoxicity.
-
Exploration of Novel Targets: Investigating the potential of this compound for fluorescently labeling other biological structures, such as collagen and amyloid plaques.
By addressing these knowledge gaps, the scientific community can fully ascertain the value of this compound as a tool for fluorescence microscopy in biological and biomedical research.
References
Direct Red 23 Powder: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Direct Red 23, a disazo dye, is a purplish-red powder utilized in various industrial and research applications, including the dyeing of cellulose (B213188) fibers like cotton and viscose, as well as in the preparation of pigments.[1][2] While offering vibrant coloration, its handling in a laboratory setting necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of personnel. This guide provides a comprehensive overview of the safety and handling precautions for this compound powder, tailored for the specific needs of researchers, scientists, and drug development professionals.
Physicochemical and Hazard Profile
A foundational aspect of safe laboratory practice is a clear understanding of the substance's intrinsic properties and associated hazards.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₅H₂₅N₇Na₂O₁₀S₂[3] |
| Molecular Weight | 813.73 g/mol [3] |
| Appearance | Purplish-red powder[1][4] |
| Odor | Odorless[3] |
| Solubility | Medium solubility in water (bright red solution); slightly soluble in ethanol (B145695) (orange); insoluble in acetone.[4][5] |
| pH | 7.5 (in solution)[3] |
| Vapor Pressure | Negligible[3] |
Table 2: Hazard Identification and Classification
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed, may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[3] |
| Eye Irritation | Dust may cause irritation and inflammation.[3] |
| Skin Irritation | Prolonged or repeated contact may cause skin irritation in sensitive individuals.[3] |
| Inhalation | May cause irritation of the respiratory tract.[3] |
| Chronic Effects | Limited toxicological data are available; however, there is a potential for irreversible effects.[3][6] The chemical is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[3] |
Exposure Controls and Personal Protection
To mitigate the risks associated with handling this compound powder, a multi-layered approach to exposure control, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Engineering Controls
-
Ventilation: Use only in a chemical fume hood or with process enclosures and local exhaust ventilation to control airborne dust levels.[3]
-
Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this compound powder.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles | Chemical safety goggles or appropriate protective eyeglasses.[3] |
| Skin | Gloves | Appropriate protective gloves (e.g., rubber gloves) to prevent skin exposure.[3] |
| Protective Clothing | Wear appropriate protective clothing to minimize contact with skin.[3] | |
| Respiratory | Respirator | An approved respirator (e.g., NIOSH-approved N95 dust respirator) should be worn when dust is generated or when ventilation is inadequate.[3][7] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Dust Minimization: Minimize dust generation and accumulation during handling.[3]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[3]
-
Personal Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[3]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.[3]
Storage
-
Container: Keep in a tightly closed, light-resistant container.[3]
-
Conditions: Store in a cool, dry, and well-ventilated place.[3]
-
Incompatibilities: Avoid contact with strong oxidizing and reducing agents.[3]
Emergency Procedures
In the event of an accidental exposure or release, prompt and appropriate action is crucial.
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Flush skin with plenty of soap and water. If irritation develops or persists, seek medical aid.[3] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
Fire-Fighting Measures
-
Extinguishing Media: Use agents most appropriate to extinguish the fire, such as water, foam, or dry chemical.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3]
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 2.2.[3]
-
Cleanup: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Clean up spills immediately, observing all safety precautions. Avoid generating dusty conditions.[3][9]
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[9]
Experimental Protocols and Methodologies
While specific experimental protocols involving this compound will vary depending on the research objectives, the safety and handling procedures outlined in this guide should be integrated into all experimental designs. For toxicological assessments, standardized assays such as those for acute oral toxicity, dermal irritation, and eye irritation would be relevant. Methodologies for these tests are well-established and can be found in guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound powder, from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound powder.
Conclusion
This compound powder, while a valuable reagent in various scientific endeavors, presents identifiable hazards that necessitate careful and informed handling. By adhering to the comprehensive safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. A proactive approach to safety, grounded in a thorough understanding of the material's properties and potential hazards, is paramount for all personnel working with this compound.
References
- 1. This compound - Direct Red 4BS - Fast Red 4BS from Emperor Chem [emperordye.com]
- 2. This compound Manufacturers in India | C.I. 27680 [colorantsgroup.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. This compound (C.I. 29160) [chembk.com]
- 5. This compound|Direct Red 4BS|CAS No: 3441-14-3 - Direct dye [chinainterdyes.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. aljodye.com [aljodye.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. dick-blick.com [dick-blick.com]
Anionic Azo Dyes in Biological Staining: A Technical Guide for Researchers
Anionic azo dyes represent a significant class of organic compounds widely utilized in biological and medical research for the staining of various cellular and tissue components. Characterized by the presence of one or more azo groups (—N=N—) and anionic functional groups, typically sulfonate (—SO₃⁻), these dyes exhibit a strong affinity for positively charged macromolecules, most notably proteins. This guide provides an in-depth overview of the core principles, applications, and experimental protocols for key anionic azo dyes, tailored for researchers, scientists, and professionals in drug development.
Core Principles of Anionic Azo Dye Staining
The primary mechanism governing the action of anionic azo dyes is electrostatic interaction. In acidic solutions, proteins and other tissue components become protonated, acquiring a net positive charge. The negatively charged anionic dye molecules then bind to these positively charged sites, resulting in a stained complex.[1] The intensity and specificity of the staining are influenced by factors such as the number and position of sulfonate groups on the dye molecule, the pH of the staining solution, and the three-dimensional structure of the target molecule. Beyond simple ionic bonding, hydrogen bonding and van der Waals forces can also contribute to the dye-tissue interaction, as seen in the highly specific binding of Congo red to amyloid fibrils.[2][3]
Key Anionic Azo Dyes: Properties and Protocols
This section details the properties and applications of several widely used anionic azo dyes. The quantitative data for these dyes are summarized for comparative analysis.
Quantitative Data Summary
| Dye | C.I. Name | Molecular Weight ( g/mol ) | Absorption Max (λmax) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Primary Application |
| Ponceau S | Acid Red 112 | 760.57 | ~513 nm[4] | 42,000 at 513 nm[4] | Protein detection on membranes[5] |
| Congo Red | Direct Red 28 | 696.66 | ~497 nm (free)[6]; ~540 nm (bound to amyloid)[7] | 6.26 x 10⁴ at 497 nm[6][8] | Amyloid detection[9] |
| Methyl Orange | Acid Orange 52 | 327.33 | ~465 nm[10][11] | ~21,600 - 25,900 at ~466 nm[10][12] | pH Indicator, general staining[8] |
| Orange G | Acid Orange 10 | 452.37 | 472-480 nm[13][14] | Not specified | Cytoplasmic counterstain[13][14] |
| Acid Fuchsin | Acid Violet 19 | 585.51 | Not specified | Not specified | Staining collagen, muscle, nematodes[2][15] |
Ponceau S: Reversible Protein Staining
Ponceau S is a diazo dye valued for its rapid and reversible staining of proteins on nitrocellulose and PVDF membranes.[16] This allows for the visualization and confirmation of protein transfer during Western blotting procedures before proceeding with immunodetection. The reversibility ensures that the dye does not interfere with subsequent antibody binding.[16]
Experimental Protocol: Ponceau S Staining of Western Blot Membranes
Reagents:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid. To prepare 100 mL, dissolve 100 mg of Ponceau S powder in 95 mL of distilled water and add 5 mL of glacial acetic acid.[17]
-
Destaining Solution: Distilled water or 1X Tris-buffered saline with Tween 20 (TBST).
Procedure:
-
Following protein transfer, briefly wash the membrane with distilled water for approximately one minute.[17]
-
Immerse the membrane completely in the Ponceau S staining solution.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.[18]
-
Remove the staining solution (it can be reused).
-
Rinse the membrane with distilled water to remove excess stain until the protein bands are clearly visible against a faint background.[17]
-
Image the membrane to document the protein transfer efficiency.
-
To destain, wash the membrane with TBST or distilled water, performing at least three washes of 5-10 minutes each, until the red color is completely gone.
-
The membrane is now ready for the blocking step and subsequent immunodetection.
Figure 1. Experimental workflow for Ponceau S staining and destaining of Western blot membranes.
Congo Red: The Gold Standard for Amyloid Detection
Congo Red is a secondary diazo dye that has become the definitive histological stain for identifying amyloid deposits in tissues.[9][19] Amyloid is an abnormal fibrillar protein aggregate associated with numerous diseases, including Alzheimer's disease and certain types of cancer. The diagnostic power of Congo Red lies in its unique optical property: when bound to the β-pleated sheet structure of amyloid, it exhibits a characteristic apple-green birefringence under polarized light.[20]
Experimental Protocol: Modified Highman's Congo Red Staining
This protocol is for formalin-fixed, paraffin-embedded tissue sections.[15]
Reagents:
-
0.5% Congo Red Solution: 0.5 g Congo Red powder dissolved in 100 mL of 50% alcohol.[15]
-
Alkaline Alcohol Solution: For differentiation.
-
Gill's Hematoxylin (B73222): For counterstaining.
Procedure:
-
Deparaffinize tissue sections and hydrate (B1144303) to distilled water.
-
Stain in the 0.5% Congo Red solution for 15-20 minutes.[15]
-
Rinse in distilled water.
-
Differentiate quickly (5-10 dips) in the alkaline alcohol solution. This step is critical for removing background staining.[15]
-
Rinse in tap water for 1 minute.
-
Counterstain with Gill's hematoxylin for 30 seconds to stain the nuclei blue.[15]
-
Rinse in tap water for 2 minutes.
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a resinous mounting medium.
Expected Results:
-
Amyloid Deposits: Red to Pink-Red under bright-field microscopy.
-
Amyloid Deposits: Apple-green birefringence under polarized light.
-
Nuclei: Blue.
Figure 2. Workflow for Congo Red staining of tissue sections for amyloid detection.
The highly ordered arrangement of Congo Red molecules intercalated within the amyloid fibril structure is responsible for the observed birefringence. This relationship is a key diagnostic feature.
References
- 1. conductscience.com [conductscience.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. PhotochemCAD | Ponceau S [photochemcad.com]
- 5. Ponceau S | TargetMol [targetmol.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Up Your Stain Game With These 7 Non-Fluorescent Histology Dyes [expertcytometry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PhotochemCAD | Methyl Orange [photochemcad.com]
- 13. benchchem.com [benchchem.com]
- 14. stainsfile.com [stainsfile.com]
- 15. Protocols | Gregory L Tylka [faculty.sites.iastate.edu]
- 16. Ponceau S - Wikipedia [en.wikipedia.org]
- 17. asm.org [asm.org]
- 18. Methyl orange - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Quantification of Collagen using Picro-Sirius Red Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen is the most abundant protein in the extracellular matrix (ECM) of connective tissues, providing structural integrity and tensile strength.[1] Its quantification is a critical aspect of research in fibrosis, tissue engineering, and the development of therapeutics targeting ECM remodeling. The Picro-Sirius Red (PSR) staining method is a highly specific and widely used histological technique for the visualization and quantification of collagen fibers in tissue sections.[2][3]
This application note provides a detailed protocol for the Picro-Sirius Red staining technique for collagen quantification. It is important to note that while the user query specified "Direct Red 23," the standard and validated dye for this application is Sirius Red F3B (Direct Red 80, C.I. 35780) .[1][4] this compound (also known as Pontamine Fast Scarlet 4B) is more commonly used for staining plant cell walls. Therefore, this protocol will focus on the established Picro-Sirius Red method using Direct Red 80.
The PSR method combines the properties of Sirius Red, a strong anionic dye, with picric acid.[2] The elongated sulfonated dye molecules bind to the basic amino acids of collagen, aligning parallel to the long axis of the collagen fibers. This alignment significantly enhances the natural birefringence of collagen when viewed under polarized light, allowing for a more sensitive and specific visualization compared to other methods like van Gieson's stain.[5][6] Under polarized light, thicker type I collagen fibers typically appear yellow-orange, while thinner type III collagen fibers appear green, enabling a semi-quantitative assessment of different collagen types.
Experimental Protocols
I. Reagent Preparation
Picro-Sirius Red Staining Solution:
| Reagent | Amount | Catalog Number (Example) |
| Sirius Red F3B (Direct Red 80) | 0.5 g | Sigma-Aldrich: 365548 |
| Saturated Aqueous Picric Acid Solution | 500 mL | Sigma-Aldrich: P6744 |
Procedure:
-
Add 0.5 g of Sirius Red F3B powder to 500 mL of saturated aqueous picric acid.
-
Stir or shake until the dye is completely dissolved. This solution is stable for an extended period when stored at room temperature and can be reused.[1]
0.5% Acetic Acid Solution:
| Reagent | Amount |
| Glacial Acetic Acid | 5 mL |
| Distilled Water | 1 L |
Procedure:
-
Add 5 mL of glacial acetic acid to 1 L of distilled water and mix thoroughly.
II. Staining Protocol for Paraffin-Embedded Sections
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections cut at a thickness of 4-6 µm.[2]
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 2-3 minutes each.
-
Immerse slides in 95% ethanol for 2-3 minutes.
-
Immerse slides in 70% ethanol for 2-3 minutes.
-
Rinse slides in distilled water for 5 minutes.[1]
-
-
Staining:
-
Rinsing:
-
Dehydration and Mounting:
III. Imaging and Quantification
A. Bright-field Microscopy: Under a standard light microscope, collagen fibers will appear red on a pale yellow background from the picric acid. Muscle fibers and cytoplasm will also stain yellow.[7]
B. Polarized Light Microscopy: For more specific visualization and quantification, a polarizing microscope is recommended.
-
Collagen fibers will be birefringent (brightly colored against a black background).
-
Thicker collagen type I fibers typically appear yellow to orange.[4]
-
Thinner collagen type III (reticular) fibers appear green.[4]
C. Image Analysis and Quantification: Image analysis software (e.g., ImageJ with the Colour Deconvolution plugin, or other dedicated pathology software) can be used to quantify the collagen content.[9][10]
-
Capture images of the stained sections under consistent lighting conditions.
-
Set a color threshold to specifically select the red-stained collagen fibers (for bright-field) or the birefringent fibers (for polarized light).
-
Calculate the percentage of the stained area relative to the total tissue area.[10]
Data Presentation
The quantitative data obtained from image analysis can be summarized in a table for easy comparison between different experimental groups.
Table 1: Example of Collagen Quantification Data
| Group | Treatment | Mean Collagen Area (%) | Standard Deviation | P-value (vs. Control) |
| 1 | Control | 5.2 | 1.1 | - |
| 2 | Drug A | 2.8 | 0.8 | <0.05 |
| 3 | Drug B | 4.9 | 1.3 | >0.05 |
Visualizations
Experimental Workflow
Caption: Workflow for Picro-Sirius Red staining and collagen quantification.
Principle of Differential Staining
Caption: Specific binding of Sirius Red to collagen versus picric acid to other proteins.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Sirius Red, C.I. 35780 - Biognost [biognost.com]
- 3. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 4. Certification procedures for sirius red F3B (CI 35780, Direct red 80) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Certification procedures for sirius red F3B (CI 35780, Direct red 80) | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of a Direct Red 23 Stock Solution
Introduction
Direct Red 23 (C.I. 29160) is a versatile, water-soluble diazo dye widely utilized across various scientific and industrial fields.[1][2] Its applications range from textile and paper dyeing to key roles in biomedical research.[2][3][4] In laboratory settings, this compound is particularly valuable as a biological stain for histological studies, enabling the visualization of cellular structures.[1][4] It is employed in staining techniques for tissues and cells and is used in pharmacological studies to analyze drug interactions.[1][4] This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions for research applications.
Physicochemical and Safety Data
Accurate preparation of a stock solution requires an understanding of the compound's fundamental properties and safety requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3441-14-3 | [1][2][5] |
| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ | [1][5] |
| Molecular Weight | 813.72 g/mol | [1][6] |
| Appearance | Red to purple powder | [2][7][8] |
| Purity (Dye Content) | ≥ 30% (Commonly) | [1][7] |
| Maximum Absorbance (λmax) | ~507 nm in water | [9][10] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference |
| Water | Soluble | Bright red solution; 30 g/L at 80°C | [2][5][8] |
| Ethanol | Slightly Soluble | Orange solution | [2][7][8] |
| Acetone | Insoluble | - | [2][3][5][7][8] |
| Concentrated H₂SO₄ | Soluble | Magenta to red solution | [2][7] |
Table 3: Hazard and Safety Information
| Hazard | Precautionary Measures | Reference |
| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation. | [11] |
| Inhalation | May cause irritation to the respiratory tract. | [11] |
| Eye Contact | Dust may cause irritation and inflammation. | [11] |
| Skin Contact | Prolonged contact may cause skin irritation. | [11] |
| PPE | Wear safety goggles, protective gloves, and appropriate clothing. | [11][12] |
| Handling | Use in a well-ventilated area or chemical fume hood. Minimize dust generation. | [11][12] |
Experimental Protocol: Preparation of 1% (w/v) Aqueous Stock Solution
This protocol details the steps for preparing a 100 mL stock solution of 1% (w/v) this compound in deionized water. This concentration is a common starting point for various staining procedures.
2.1. Materials and Equipment
-
Materials:
-
This compound powder (CAS 3441-14-3)
-
Deionized (DI) or distilled water
-
Weighing paper or boat
-
50 µm filter paper or syringe filter (optional)
-
-
Equipment:
-
Analytical balance
-
150 mL glass beaker
-
100 mL volumetric flask (Class A)
-
Magnetic stir bar and stir plate
-
Spatula
-
Wash bottle with DI water
-
Amber glass storage bottle
-
Personal Protective Equipment (PPE): lab coat, safety goggles, gloves
-
2.2. Important Pre-calculation: Adjusting for Dye Purity
Commercial preparations of this compound often have a specified dye content, which represents the percentage of pure dye in the powder.[1] It is critical to adjust the amount of powder weighed to account for this impurity. Failure to do so will result in a stock solution with a lower-than-intended concentration.
-
Formula for Mass Adjustment:
-
Mass to Weigh (g) = (Target Mass of Pure Dye (g) / Dye Content (%)) * 100
-
-
Example Calculation for a 1% (1 g / 100 mL) solution with 30% dye content:
-
Target Mass of Pure Dye = 1.0 g
-
Mass to Weigh = (1.0 g / 30%) * 100 = 3.33 g
-
2.3. Step-by-Step Procedure
-
Safety First: Put on all required PPE, including a lab coat, safety goggles, and nitrile gloves. Perform all weighing and initial dissolving steps in a chemical fume hood or well-ventilated area to avoid inhaling the powder.[11][12]
-
Weighing: Place a weighing boat on the analytical balance and tare it. Carefully weigh out the calculated mass of this compound powder (e.g., 3.33 g for a 1% solution with 30% dye content).
-
Initial Dissolution: Transfer the weighed powder into a 150 mL beaker. Add a magnetic stir bar and approximately 70-80 mL of DI water.
-
Mixing: Place the beaker on a magnetic stir plate and stir the solution. This compound is water-soluble, but gentle heating (up to 80°C) can be applied to expedite dissolution if necessary, as its solubility increases with temperature.[5][8] Stir until all powder is completely dissolved, resulting in a bright red, transparent solution.[2]
-
Transfer to Volumetric Flask: Once dissolved, carefully remove the magnetic stir bar (using a retriever) and rinse it with a small amount of DI water, collecting the rinse water in the beaker. Quantitatively transfer the solution from the beaker into a 100 mL volumetric flask.
-
Bringing to Volume: Rinse the beaker with small aliquots of DI water, adding the rinsate to the volumetric flask to ensure a complete transfer. Carefully add DI water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Final Mixing: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Filtration (Optional but Recommended): To remove any fine particulates or impurities, filter the solution through a 0.45 µm or similar syringe filter or gravity filter into the final storage bottle.
-
Storage: Transfer the final solution to a clearly labeled amber glass bottle to protect it from light. The label should include the name of the solution (this compound), concentration (1% w/v), solvent (DI water), preparation date, and your initials.
2.4. Storage and Stability
-
Storage Conditions: Store the prepared stock solution at room temperature.[1] It should be protected from light to prevent photodegradation.
-
Stability: The solution is stable under normal temperatures and pressures.[11] Aqueous solutions for staining are reasonably stable for several months, but should be monitored for any precipitation or color change over time.[13]
Experimental Workflow Diagram
Caption: Workflow for preparing a this compound stock solution.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Manufacturers in India | C.I. 27680 [colorantsgroup.com]
- 3. sdinternational.com [sdinternational.com]
- 4. This compound | 3441-14-3 | Benchchem [benchchem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 3441-14-3 [chemicalbook.com]
- 9. Adsorption characteristics of this compound azo dye onto powdered tourmaline - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. cncolorchem.com [cncolorchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. stainsfile.com [stainsfile.com]
Picro-sirius Red Staining Method for Paraffin-Embedded Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picro-sirius Red (PSR) staining is a robust and widely utilized histological technique for the visualization and quantification of collagen fibers in tissue sections.[1] Its high specificity for collagen, coupled with the ability to differentiate between collagen types under polarized light, makes it an invaluable tool in fibrosis research, pathology, and studies of the extracellular matrix (ECM). This method combines the properties of Sirius Red, a strong anionic dye, with picric acid. The elongated Sirius Red molecules align with the parallel arrangement of collagen fibers, significantly enhancing their natural birefringence.[2] This characteristic allows for the qualitative and quantitative assessment of collagen deposition and organization.
Principle of the Method
The Picro-sirius Red staining method relies on the specific binding of the sulphonic acid groups of the Sirius Red dye to the basic amino acid residues of collagen molecules.[1][2] The picric acid in the solution provides the optimal acidic environment for this binding and also acts as a counterstain for non-collagenous components, which typically appear yellow.[3] When viewed with a standard light microscope, collagen fibers are stained a vibrant red. However, the true power of this technique is revealed under polarized light microscopy. The highly ordered alignment of the dye molecules with the collagen fibers causes them to become birefringent, appearing as bright yellow, orange, or green fibers against a dark background.[1] The color variation is dependent on the thickness and density of the collagen fibers, with thicker, more densely packed fibers (often type I collagen) appearing yellow to orange, and thinner, less organized fibers (often type III collagen) appearing greenish.[4]
Applications in Research and Drug Development
Picro-sirius Red staining is a cornerstone technique in various research and development areas:
-
Fibrosis Research: PSR is extensively used to assess the degree of fibrosis in various organs, including the liver, heart, lungs, and kidneys.[5] It allows for the accurate quantification of collagen deposition, providing a critical endpoint for evaluating the efficacy of anti-fibrotic therapies in preclinical models.[5]
-
Oncology: The tumor microenvironment plays a crucial role in cancer progression. PSR staining can be used to visualize and quantify the collagenous stroma surrounding tumors, providing insights into tumor invasion, metastasis, and the response to therapy.
-
Cardiovascular Research: In cardiac research, PSR staining is employed to study fibrosis following myocardial infarction and in various cardiomyopathies.[6][7] The extent of cardiac fibrosis is a key determinant of cardiac function and patient prognosis.
-
Connective Tissue Disorders: This method is valuable for studying the pathology of various connective tissue diseases, such as scleroderma and Ehlers-Danlos syndrome, where collagen synthesis and organization are disrupted.
-
Wound Healing Studies: PSR staining allows for the detailed analysis of collagen deposition and remodeling during the wound healing process.
Quantitative Data Presentation
The quantification of collagen from PSR-stained sections is a key application of this method. Digital image analysis software can be used to calculate the Collagen Proportionate Area (CPA), which is the ratio of the collagen area to the total tissue area.[5][8] Below are examples of how quantitative data from PSR staining can be presented.
Table 1: Quantification of Myocardial Fibrosis in a Rat Model of Pulmonary Hypertension.
| Group | Right Ventricle (% Fibrosis) | Left Ventricle (% Fibrosis) | Septum (% Fibrosis) |
| Control (n=9) | 1.36 ± 0.09 | 1.21 ± 0.20 | 1.00 ± 0.07 |
| Monocrotaline-treated (n=9) | 3.02 ± 0.20 | 2.72 ± 0.19 | 2.50 ± 0.17* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. This table is a representation of data that can be generated using PSR staining and subsequent image analysis, similar to findings in studies of cardiac fibrosis.[6]
Table 2: Comparison of Collagen Quantification Methods in Liver Fibrosis Assessment.
| Staining Method | Mean Collagen Proportionate Area (CPA) | Interclass Correlation (ICC) - Same Batch | Interclass Correlation (ICC) - Different Batches |
| Picro-sirius Red | Higher by 3.53% vs. Trichrome (p < 0.001) | 0.99 | 0.92 |
| Masson's Trichrome | Lower | - | - |
This table summarizes findings from a study comparing the accuracy and reliability of Picro-sirius Red and Masson's Trichrome staining for quantifying liver fibrosis, demonstrating the superiority of PSR.[9]
Experimental Protocols
Protocol 1: Picro-sirius Red Staining for Paraffin-Embedded Tissues
This protocol provides a standard procedure for staining collagen in formalin-fixed, paraffin-embedded tissue sections.
Materials and Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Weigert's Iron Hematoxylin (B73222) (Working Solution: equal parts Solution A and Solution B)
-
Picro-sirius Red Solution (0.1% Sirius Red in saturated Picric Acid)
-
Acidified Water (0.5% Glacial Acetic Acid in distilled water)
-
Mounting medium (resinous)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Immerse slides in Weigert's Iron Hematoxylin working solution for 8-10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Picro-sirius Red Staining:
-
Immerse slides in Picro-sirius Red solution for 60 minutes at room temperature. This incubation time allows for near-equilibrium staining.[5]
-
-
Washing and Differentiation:
-
Wash slides in two changes of Acidified Water for 10-20 seconds each. This step is critical to remove non-specifically bound dye.
-
Alternatively, some protocols suggest a brief rinse in 0.01 N HCl for 2 minutes.[6]
-
-
Dehydration:
-
Immerse slides in 95% Ethanol: 2 changes for 30 seconds each.
-
Immerse in 100% Ethanol: 3 changes for 1 minute each.
-
-
Clearing and Mounting:
-
Immerse slides in Xylene: 2 changes for 3 minutes each.
-
Mount coverslips using a resinous mounting medium.
-
Expected Results:
-
Under Bright-field Microscopy: Collagen will appear red, nuclei will be black (if counterstained), and cytoplasm will be pale yellow.[3]
-
Under Polarized Light Microscopy: Collagen fibers will be birefringent, appearing bright yellow, orange, or green against a dark background.
Protocol 2: Image Acquisition and Quantification of Collagen
This protocol outlines the general steps for acquiring images and quantifying the Collagen Proportionate Area (CPA).
Equipment:
-
Light microscope with polarizing filters
-
Digital camera
-
Image analysis software (e.g., ImageJ/Fiji, Visiopharm, HALO)
Procedure:
-
Image Acquisition:
-
For each slide, systematically capture images at a consistent magnification (e.g., 10x or 20x).
-
Ensure that the lighting conditions are uniform across all images.
-
When using linearly polarized light, it is recommended to capture images at multiple rotation angles of the stage to visualize all collagen fibers, as fiber brightness is dependent on its orientation relative to the polarizers.[10] Alternatively, using circularly polarized light can mitigate this orientation dependency.[10]
-
-
Image Analysis for Collagen Proportionate Area (CPA):
-
Open the captured images in the image analysis software.
-
Define the Region of Interest (ROI) by manually or automatically excluding non-tissue areas, large vessels, and artifacts.
-
Use a color thresholding tool to segment the red-stained collagen fibers from the rest of the tissue.[7]
-
Calculate the area of the thresholded collagen.
-
Calculate the total area of the tissue within the ROI.
-
The Collagen Proportionate Area (CPA) is calculated as: (Collagen Area / Total Tissue Area) x 100%.
-
Signaling Pathway in Fibrosis
The deposition of collagen, which is visualized by Picro-sirius Red staining, is a hallmark of fibrosis. A key signaling pathway that orchestrates this process is the Transforming Growth Factor-beta (TGF-β) pathway.
Caption: TGF-β signaling pathway leading to collagen deposition and fibrosis.
Experimental Workflow
The following diagram illustrates the overall workflow from tissue processing to the final quantitative analysis of collagen using Picro-sirius Red staining.
Caption: Workflow for Picro-sirius Red staining and analysis.
Troubleshooting
Problem: Weak or no staining of collagen. Possible Causes & Solutions:
-
Staining time too short: Ensure a 60-minute incubation in Picro-sirius Red solution.[5]
-
Depleted staining solution: Prepare a fresh solution.
-
Over-differentiation: The wash in acidified water should be brief.
Problem: Excessive background staining. Possible Causes & Solutions:
-
Inadequate washing: Ensure thorough but brief washes in acidified water to remove unbound dye.
-
pH of staining solution is incorrect: The pH should be around 2.
Problem: Nuclei are not visible. Possible Causes & Solutions:
-
Counterstain omitted: Include the Weigert's hematoxylin staining step.
-
Over-differentiation of hematoxylin: The acidic Picro-sirius Red solution can de-stain the nuclei. Ensure the initial nuclear staining is robust.[3]
Problem: Inconsistent staining across slides. Possible Causes & Solutions:
-
Variations in tissue thickness: Ensure sections are cut at a consistent thickness (e.g., 4-6 µm).
-
Inconsistent timing: Adhere strictly to the incubation times for all steps.
Conclusion
The Picro-sirius Red staining method is a powerful, specific, and cost-effective technique for the visualization and quantification of collagen in paraffin-embedded tissues. Its application is crucial for advancing our understanding of fibrosis and for the development of novel therapies targeting diseases characterized by excessive collagen deposition. By following standardized protocols and employing robust image analysis techniques, researchers can obtain reliable and reproducible data to support their scientific investigations.
References
- 1. [PDF] Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization | Semantic Scholar [semanticscholar.org]
- 2. Quantifying Stained Liver Tissue [imagej.net]
- 3. Macro-based collagen quantification and segmentation in picrosirius red-stained heart sections using light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Quantification of Liver Fibrosis—A Comparative Study [mdpi.com]
- 8. Image analysis of liver collagen using sirius red is more accurate and correlates better with serum fibrosis markers than trichrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Fibrosis Using Direct Red 23: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, particularly collagen, is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. Accurate quantification of fibrosis is paramount for understanding disease progression, assessing the efficacy of novel therapeutic interventions, and for preclinical safety studies. Direct Red 23, a key component of the Picrosirius Red stain, offers a robust and specific method for the visualization and quantification of collagen fibers in histological preparations. This application note provides detailed protocols for the use of this compound in the quantitative analysis of fibrosis, methods for data interpretation, and an overview of the key signaling pathways involved in the fibrotic process.
When viewed with bright-field microscopy, collagen stained with this compound appears red on a pale yellow background.[1] The elongated dye molecules align parallel to the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light. This property allows for the differentiation of thinner, less organized collagen from thicker, more mature fibers and provides a highly sensitive and specific method for collagen quantification.
Data Presentation: Quantitative Analysis of Fibrosis Across Different Organs
The following tables summarize quantitative data from preclinical mouse models of fibrosis in the liver, lung, and kidney, demonstrating the utility of this compound staining and digital image analysis for assessing fibrotic burden. The primary metric used is the Collagen Proportionate Area (CPA), which represents the percentage of the tissue area occupied by collagen.
Table 1: Quantitative Analysis of Liver Fibrosis
| Model | Treatment Group | Collagen Proportionate Area (CPA %) |
| Carbon Tetrachloride (CCl4) | Control | 1.5 ± 0.3 |
| CCl4 - 4 weeks | 5.8 ± 1.2 | |
| CCl4 - 8 weeks | 10.2 ± 2.1 |
Data adapted from studies using Picrosirius Red staining in mouse models of liver fibrosis.
Table 2: Quantitative Analysis of Lung Fibrosis
| Model | Treatment Group | Collagen Proportionate Area (CPA %) |
| Bleomycin-induced | Saline Control | 2.1 ± 0.5 |
| Bleomycin - 14 days | 8.7 ± 1.9 | |
| Bleomycin - 28 days | 15.4 ± 3.2 |
Data adapted from studies using Picrosirius Red staining in mouse models of pulmonary fibrosis.
Table 3: Quantitative Analysis of Kidney Fibrosis
| Model | Treatment Group | Collagen Proportionate Area (CPA %) |
| Unilateral Ureteral Obstruction (UUO) | Sham Control | 0.8 ± 0.2 |
| UUO - 7 days | 4.5 ± 1.1 | |
| UUO - 14 days | 9.8 ± 2.5 |
Data adapted from studies using Picrosirius Red staining in mouse models of renal fibrosis.
Table 4: Quantitative Analysis of Cardiac Fibrosis
| Model | Treatment Group | Right Ventricle Fibrosis (%) | Left Ventricle Fibrosis (%) | Septum Fibrosis (%) |
| Monocrotaline (MCT)-induced Pulmonary Hypertension | Control | 1.36 ± 0.09 | 1.21 ± 0.20 | 1.00 ± 0.07 |
| MCT | 3.02 ± 0.20 | 2.72 ± 0.19 | 2.50 ± 0.17 |
Data from a study on Wistar rats with Picrosirius Red staining and circularly polarized light microscopy image analysis.[2]
Experimental Protocols
I. Preparation of this compound (Picro-Sirius Red) Staining Solution
Materials:
-
This compound (Sirius Red F3B, C.I. 35782)
-
Saturated aqueous solution of picric acid
-
Distilled water
-
Glacial acetic acid
Procedure:
-
Prepare a saturated aqueous solution of picric acid.
-
Dissolve 0.5 g of this compound in 500 ml of the saturated aqueous picric acid solution.
-
Stir until the dye is completely dissolved. A small amount of solid picric acid can be added to ensure saturation.
-
The solution is stable for several years when stored at room temperature and can be reused multiple times.[3]
II. Staining Protocol for Paraffin-Embedded Tissue Sections
Materials:
-
Deparaffinization and rehydration reagents (Xylene, graded alcohols)
-
This compound staining solution
-
Acidified water (0.5% glacial acetic acid in distilled water)
-
Weigert's hematoxylin (B73222) (optional, for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 minutes).
-
Transfer through 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
This compound Staining:
-
Washing:
-
Wash slides in two changes of acidified water.[4]
-
-
Dehydration and Mounting:
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Collagen fibers: Red
-
Cytoplasm and other tissue elements: Yellow
-
Nuclei (if counterstained): Blue/Black
III. Quantitative Image Analysis Workflow
Principle:
The quantification of fibrosis from this compound stained sections is achieved by digital image analysis. The most common metric is the Collagen Proportionate Area (CPA), which is the ratio of the collagen-stained area to the total tissue area.[5]
Equipment and Software:
-
Light microscope with a digital camera
-
Image analysis software (e.g., ImageJ, FIJI, Visiopharm, Halo)
Procedure using ImageJ/FIJI:
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tissue sections under bright-field illumination. Ensure consistent lighting and white balance across all images.
-
-
Image Pre-processing:
-
Open the image in ImageJ/FIJI.
-
If necessary, perform background subtraction to correct for uneven illumination.
-
-
Color Deconvolution (Optional but Recommended):
-
Use the "Colour Deconvolution" plugin to separate the image into its constituent stains (hematoxylin and red). This can improve the specificity of the collagen quantification.
-
-
Thresholding:
-
Convert the image (or the red channel from color deconvolution) to an 8-bit grayscale image.
-
Go to Image > Adjust > Threshold.
-
Adjust the threshold to specifically select the red-stained collagen fibers while excluding the yellow background and unstained areas. The threshold values should be kept constant for all images within a study to ensure consistency.
-
-
Measurement:
-
Go to Analyze > Set Measurements. Ensure "Area" and "Area fraction" are selected.
-
Go to Analyze > Measure. The "Results" window will display the percentage of the image area that is above the threshold (Area Fraction), which corresponds to the CPA.
-
-
Batch Processing:
-
For analyzing multiple images, create a macro to automate the thresholding and measurement steps to ensure consistency and save time.
-
Signaling Pathways in Fibrosis
Fibrosis is a complex process regulated by a network of interconnected signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets. The three major converging pathways are TGF-β, Wnt, and YAP/TAZ.[6]
Experimental Workflow for Quantitative Fibrosis Analysis
Caption: Workflow for quantitative analysis of fibrosis using this compound staining.
Key Signaling Pathways in Fibrosis
Caption: Converging signaling pathways in the pathogenesis of fibrosis.
TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Upon binding to its receptor, it activates the canonical Smad signaling pathway, leading to the transcription of pro-fibrotic genes.
Wnt Pathway: The canonical Wnt/β-catenin signaling pathway is also implicated in fibrosis. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which co-activates transcription factors to promote fibrogenesis.
YAP/TAZ Pathway: The Hippo pathway effectors, Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), are mechanosensors that respond to changes in the stiffness of the extracellular matrix. Increased matrix stiffness in fibrotic tissue leads to the nuclear translocation of YAP/TAZ, where they promote the expression of genes involved in cell proliferation and ECM production. These three pathways exhibit significant crosstalk, creating a feed-forward loop that perpetuates the fibrotic response.[6]
References
- 1. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Collagen in Tissue Sections
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Collagen, the most abundant protein in the extracellular matrix, plays a critical role in providing structural support to tissues. Its visualization and quantification in tissue sections are paramount for understanding a wide range of physiological and pathological processes, including wound healing, fibrosis, and the tumor microenvironment.[1] In drug development, assessing collagen deposition is crucial for evaluating the efficacy of anti-fibrotic therapies and understanding the impact of new chemical entities on tissue architecture.[2][3] This document provides detailed protocols for the most widely used collagen staining techniques and a comparative analysis to aid in selecting the most appropriate method for specific research needs.
Quantitative and Qualitative Data Summary
The choice of a collagen staining method depends on the specific research question, the required level of specificity, and the need for quantitative analysis. The following table summarizes the key characteristics of three commonly used collagen stains: Masson's Trichrome, Picrosirius Red, and Van Gieson's.
| Feature | Masson's Trichrome | Picrosirius Red (PSR) | Van Gieson's Stain |
| Principle | Uses three different stains to differentiate collagen from muscle and cytoplasm.[4] | A strong anionic dye that binds specifically to the basic amino acid residues of collagen molecules, enhancing their natural birefringence.[5] | A mixture of picric acid and acid fuchsin where the larger acid fuchsin molecules displace the smaller picric acid molecules from collagen fibers.[6][7] |
| Collagen Color | Blue/Green[8][9] | Red under bright-field microscopy.[10] Orange-red for thick fibers and greenish-yellow for thin fibers under polarized light.[5][11] | Red/Pink[12] |
| Other Tissue Colors | Nuclei: Black/Dark Purple; Muscle/Cytoplasm: Red[9][13] | Nuclei: Black (if counterstained); Other tissue: Yellow[10][14] | Nuclei: Black/Brown; Other tissue: Yellow[6] |
| Specificity for Collagen | Good, but can sometimes stain other components.[15] | High, considered the gold standard for collagen-specific staining.[12][16] | Lower, can be less precise for fine collagen networks.[7][12] |
| Quantitative Analysis | Possible, but can be challenging due to cytoplasmic staining.[15] | Excellent, especially with polarized light microscopy, allowing for accurate and reproducible quantification.[5][12] | Possible, but can be complicated by lower specificity and background staining.[12] |
| Differentiation of Collagen Types | No | Yes, under polarized light (Type I: orange-red; Type III: green).[5][12] | No |
| Advantages | Provides good contrast and visualizes overall tissue architecture well.[13] | High specificity and sensitivity; allows for differentiation of collagen types.[12][17] | Simple, rapid, and cost-effective.[7][18] |
| Limitations | Less specific than Picrosirius Red; can fade over time.[13][19] | Requires a polarizing microscope for full benefits.[17] | Lower specificity; may underestimate collagen content.[12] |
Experimental Protocols
Protocol 1: Masson's Trichrome Staining
This method is ideal for visualizing collagen fibers in contrast to other tissue components like muscle and cytoplasm.[8]
Materials:
-
Bouin's Solution (optional, for post-fixation)
-
Weigert's Iron Hematoxylin (B73222)
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
Aniline (B41778) Blue Solution
-
1% Acetic Acid Solution
-
Distilled water
-
Ethanol (B145695) (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.[8]
-
(Optional) Mordanting: For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse with running tap water for 5-10 minutes to remove the yellow color.[4][8]
-
Nuclear Staining: Stain in Weigert's iron hematoxylin working solution for 10 minutes. Rinse in running warm tap water for 10 minutes, then wash in distilled water.[8][20]
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.[4][8]
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is not red.[8]
-
Collagen Staining: Transfer sections directly to aniline blue solution and stain for 5-10 minutes.[8]
-
Rinsing and Dehydration: Rinse briefly in 1% acetic acid solution for 2-5 minutes, followed by a wash in distilled water. Dehydrate quickly through 95% and 100% ethanol.[8][20]
-
Clearing and Mounting: Clear in xylene and mount with a resinous mounting medium.[8]
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Cytoplasm, Keratin, Muscle: Red
-
Erythrocytes: Yellow
Protocol 2: Picrosirius Red (PSR) Staining
PSR staining is highly specific for collagen and is the preferred method for quantitative analysis, especially when combined with polarized light microscopy.[5][17]
Materials:
-
Picro-sirius Red Solution (0.1% Sirius Red in saturated aqueous picric acid)
-
Weigert's Hematoxylin (optional, for nuclear counterstaining)
-
Acidified Water (0.5% acetic acid in water)
-
Ethanol (100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate to distilled water.[14]
-
(Optional) Nuclear Counterstain: Stain nuclei with Weigert's hematoxylin for 8 minutes and rinse in running tap water for 10 minutes.[14]
-
Collagen Staining: Stain in Picro-sirius Red solution for 60 minutes.[14][17]
-
Dehydration: Dehydrate in three changes of 100% ethanol.[14]
-
Clearing and Mounting: Clear in xylene and mount with a resinous mounting medium.[14]
Expected Results:
-
Bright-field Microscopy: Collagen appears red on a pale yellow background.[10]
-
Polarized Light Microscopy: Large collagen fibers show yellow or orange birefringence, while thin fibers and reticular fibers exhibit green birefringence.[10][11]
Protocol 3: Van Gieson's Staining
This is a simple and rapid method for differentiating collagen from other connective tissues.[21]
Materials:
-
Weigert's Iron Hematoxylin or Celestine Blue Hemalum (acid-resistant nuclear stain)
-
Van Gieson's Staining Solution (Saturated aqueous Picric acid with 1% aqueous Acid Fuchsin)
-
Distilled water
-
Ethanol
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Bring sections to water via xylene and ethanol.[21]
-
Nuclear Staining: Stain nuclei with an acid-resistant nuclear stain like Weigert's iron hematoxylin. Rinse well with tap water.[21][22]
-
Collagen Staining: Place slides into the Van Gieson's staining solution for 2-5 minutes.[21]
-
Rinsing and Dehydration: Optionally, rinse quickly with distilled water. Dehydrate rapidly through graded alcohols.[21][22]
-
Clearing and Mounting: Clear with xylene and mount with a resinous medium.[21]
Expected Results:
-
Collagen: Red/Pink
-
Nuclei: Black/Blue
-
Muscle, Cytoplasm, Red Blood Cells: Yellow
Visualizations
Caption: General experimental workflow for collagen staining in tissue sections.
Caption: Decision tree for selecting a collagen staining method.
References
- 1. et-chem.com [et-chem.com]
- 2. Drug development based on collagen [wrs.waseda.jp]
- 3. cellink.com [cellink.com]
- 4. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. saint-bio.com [saint-bio.com]
- 8. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 9. youtube.com [youtube.com]
- 10. med.emory.edu [med.emory.edu]
- 11. stainsfile.com [stainsfile.com]
- 12. benchchem.com [benchchem.com]
- 13. Masson’s Trichrome staining for histology [protocols.io]
- 14. med.emory.edu [med.emory.edu]
- 15. 3helix.com [3helix.com]
- 16. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 18. youtube.com [youtube.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. med.emory.edu [med.emory.edu]
- 21. stainsfile.com [stainsfile.com]
- 22. van Gieson Staining Protocol - IHC WORLD [ihcworld.com]
Visualizing Plant Cell Walls with Direct Red 23: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 23, also known as Pontamine Fast Scarlet 4B, is a versatile and effective fluorescent dye for the visualization of plant cell walls.[1][2][3] This diazo dye exhibits a strong affinity for cellulose (B213188), the primary component of plant cell walls, making it an invaluable tool for a wide range of applications in plant biology, from basic research to drug discovery.[1][3] Its utility is further enhanced by its compatibility with various tissue clearing techniques and its use in advanced imaging applications, such as determining cellulose microfibril orientation.[1][4][5] These application notes provide detailed protocols and technical information for the effective use of this compound in visualizing plant cell walls.
Principle of Staining
This compound binds to polysaccharides, particularly the β-1,4-glucans of cellulose, through non-covalent interactions. This binding results in a fluorescent signal that can be readily detected using fluorescence microscopy. The dye's fluorescence is dependent on the polarization of the excitation light, a property known as bifluorescence, which can be exploited to analyze the orientation of cellulose microfibrils within the cell wall.[1][4][5]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | Pontamine Fast Scarlet 4B, C.I. 29160 |
| CAS Number | 3441-14-3 |
| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ |
| Molecular Weight | 813.72 g/mol |
| Appearance | Reddish-brown powder |
| Excitation Wavelength | 561 nm[6] |
| Emission Wavelength | 580-615 nm[6] |
Comparison of Staining Protocols: this compound vs. Calcofluor White
| Parameter | This compound | Calcofluor White |
| Target | Cellulose[1][2][7] | Cellulose and other β-glucans[8] |
| Concentration | 0.03% (for protoplasts)[9], 0.1% (in ClearSee)[6] | 0.001% (for protoplasts)[9] |
| Incubation Time | 30 minutes (for protoplasts)[9], At least 2 hours (in ClearSee)[6] | 5 minutes (for protoplasts)[9] |
| Excitation (nm) | 561[6] | 405[9] |
| Emission (nm) | 580-615[6] | Not specified in the provided text |
| Compatibility | YFP, GFP[6] | Not specified in the provided text |
Qualitative Comparison of Common Plant Cell Wall Stains
| Stain | Primary Target | Fluorescence Color | Advantages | Disadvantages |
| This compound | Cellulose | Red | High affinity for cellulose, compatible with clearing techniques and some fluorescent proteins.[1][2][6][7] Can be used for quantitative analysis of cellulose orientation.[1][4][5] | Potential for some background staining. |
| Calcofluor White | Cellulose, Chitin | Blue | Bright fluorescence, rapid staining.[8] | Can have broad specificity, binding to various β-glucans.[8] |
| Congo Red | Cellulose | Red | Binds to cellulose. | Fluorescence can be weaker compared to other stains. |
| Safranin | Lignin, Suberin | Red | Good for visualizing lignified and suberized tissues. | Can have broad specificity. |
Experimental Protocols
Protocol 1: Staining of Plant Tissues with this compound in ClearSee Solution
This protocol is adapted from a method for combined observation of fluorescent proteins with classical histological stains and is particularly useful for imaging whole seedlings or thicker tissue samples.[6]
Materials:
-
This compound powder
-
ClearSee solution (recipe below)
-
Phosphate-buffered saline (PBS), 1x
-
4% Paraformaldehyde (PFA) in 1x PBS
-
Mounting medium (ClearSee solution)
-
Microscope slides and coverslips
ClearSee Solution Preparation:
-
10% (w/v) Xylitol
-
15% (w/v) Sodium deoxycholate
-
25% (w/v) Urea
-
Dissolve in water to the final volume.
Procedure:
-
Fixation: Fix plant samples in 4% PFA in 1x PBS for at least 1 hour at room temperature.
-
Washing: Wash the samples twice with 1x PBS.
-
Clearing: Transfer the samples to ClearSee solution and clear for 1 to 7 days, depending on the tissue.
-
Staining Solution Preparation: Prepare a 0.1% (w/v) solution of this compound in ClearSee solution.
-
Staining: Incubate the cleared samples in the 0.1% this compound staining solution for at least 2 hours at room temperature.[6]
-
Washing:
-
Mounting: Mount the stained samples in a drop of ClearSee solution on a microscope slide and cover with a coverslip.
-
Imaging:
Protocol 2: Staining of Arabidopsis Protoplasts
This protocol is suitable for visualizing cell wall regeneration in protoplasts.[9]
Materials:
-
This compound powder
-
Protoplast culture medium
-
Microscope slides and coverslips
Procedure:
-
Staining Solution Preparation: Prepare a 0.03% (w/v) solution of this compound in the appropriate protoplast culture medium.[9]
-
Staining: Add the staining solution to the protoplast suspension and incubate for 30 minutes.[9]
-
Imaging:
-
Transfer a small volume of the stained protoplast suspension to a microscope slide.
-
Gently place a coverslip over the suspension.
-
Image using a confocal microscope with a 559 nm excitation laser.[9]
-
Mandatory Visualizations
Caption: Experimental workflow for staining plant cell walls with this compound using the ClearSee method.
Caption: Conceptual diagram of using this compound bifluorescence to determine cellulose microfibril angle.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 6. wp.unil.ch [wp.unil.ch]
- 7. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcofluor-white - Wikipedia [en.wikipedia.org]
- 9. Quantitative confocal imaging method for analyzing cellulose dynamics during cell wall regeneration in Arabidopsis mesophyll protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
Direct Red 23 Staining in Histology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 23, also known under the names Sirius Red F3B, Pontamine Fast Scarlet 4B, and C.I. 35780, is a versatile anionic azo dye widely employed in histological applications. Its primary utility lies in the highly specific staining of collagen fibers, rendering it an invaluable tool for the study of fibrosis and other conditions involving changes in the extracellular matrix. When used in conjunction with picric acid, the resulting Picro-Sirius Red solution enhances the natural birefringence of collagen, allowing for the differentiation of collagen types under polarized light microscopy. Additionally, this compound can be utilized for the detection of amyloid deposits, presenting an alternative to the more conventional Congo Red stain.
The mechanism of action for this compound's specificity towards collagen is attributed to the interaction of its sulfonic acid groups with the basic amino acids of collagen molecules. The elongated dye molecules align parallel to the long axis of collagen fibers, a configuration that significantly enhances their birefringence.
Key Applications
-
Collagen Staining: Visualization and quantification of collagen fibers in tissue sections to assess fibrosis in various organs, including the liver, kidney, heart, and lung.
-
Amyloid Detection: Identification of amyloid plaques in tissues, which are characteristic of diseases such as Alzheimer's and amyloidosis.
-
Cell Wall Staining: In plant biology, this compound can be used to stain cell walls.
Quantitative Data Summary
| Parameter | Collagen Staining (Picro-Sirius Red) | Amyloid Staining |
| Primary Reagent | 0.1% this compound in saturated aqueous picric acid | 0.1% this compound in an alkaline solution |
| Fixation | Neutral buffered formalin is most common. | Neutral buffered formalin is suitable. |
| Tissue Section Thickness | 3-5 µm for general histology; 6-10 µm for optimal birefringence. | 5 µm |
| Staining Time | 60 minutes | 20-60 minutes |
| Washing/Rinsing | Acetic acid solution (0.5%) followed by absolute alcohol. | Tap water or buffer. |
| Counterstain (Optional) | Weigert's hematoxylin (B73222) for nuclei. | Hemalum for nuclei. |
| Expected Results (Bright-field) | Collagen: Red; Muscle and Cytoplasm: Yellow. | Amyloid: Red; Nuclei: Blue. |
| Expected Results (Polarized Light) | Type I Collagen (thick fibers): Yellow-orange birefringence; Type III Collagen (thin fibers): Green birefringence. | Amyloid: Deep green birefringence.[1] |
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining for Collagen
This protocol is adapted from standard histological procedures for staining collagen in paraffin-embedded tissue sections.[2][3][4][5]
Materials:
-
This compound (Sirius Red F3B)
-
Picric acid, saturated aqueous solution (approx. 1.2%)
-
Acetic acid, glacial
-
Ethanol (B145695) (100% and graded series)
-
Xylene or xylene substitute
-
Distilled or deionized water
-
Weigert's hematoxylin (optional, for nuclear counterstaining)
-
Mounting medium
Solutions:
-
Picro-Sirius Red Staining Solution: Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.
-
0.5% Acetic Acid Solution: Add 0.5 ml of glacial acetic acid to 99.5 ml of distilled water.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.
-
Transfer to 100% ethanol for 2 changes of 3 minutes each.
-
Hydrate through a graded series of ethanol (e.g., 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain with Weigert's hematoxylin for 5-10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if necessary.
-
Wash again in running tap water.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in the Picro-Sirius Red staining solution for 60 minutes.
-
-
Rinsing and Dehydration:
-
Rinse slides in two changes of 0.5% acetic acid solution.[5]
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clear in xylene (or substitute) for 2 changes of 5 minutes each.
-
-
Mounting:
-
Coverslip with a resinous mounting medium.
-
Expected Results:
-
Bright-field Microscopy: Collagen fibers will appear red, while muscle and cytoplasm will be stained yellow by the picric acid. Nuclei, if counterstained, will be blue/black.
-
Polarized Light Microscopy: Larger collagen fibers (Type I) will exhibit a bright yellow or orange birefringence, while thinner fibers, including reticular fibers (Type III), will appear green.[4][5]
Protocol 2: this compound Staining for Amyloid
This protocol is based on methods for direct dye staining of amyloid deposits.[1][6][7]
Materials:
-
This compound (Sirius Red F3B)
-
Sodium hydroxide (B78521)
-
Ethanol
-
Sodium chloride
-
Hemalum (for nuclear counterstaining)
-
Distilled or deionized water
-
Xylene or xylene substitute
-
Mounting medium
Solutions:
-
Alkaline this compound Solution:
-
Prepare a stock solution of 0.5% this compound in distilled water.
-
For the working solution, add 1 ml of 1% sodium hydroxide to 100 ml of the stock dye solution.
-
Slowly add 20% sodium chloride dropwise while swirling until a fine precipitate is observed (typically a few milliliters).
-
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for collagen staining (Protocol 1, Step 1).
-
-
Nuclear Counterstaining:
-
Stain nuclei with hemalum for a few minutes.
-
Rinse well with distilled water.
-
-
Alkaline Treatment:
-
Place slides in an alkaline alcohol solution for 20 minutes.
-
-
This compound Staining:
-
Immerse slides in the alkaline this compound solution for 20-60 minutes.
-
-
Rinsing and Dehydration:
-
Rinse well with tap water.
-
Dehydrate rapidly with absolute ethanol.
-
Clear in xylene (or substitute).
-
-
Mounting:
-
Coverslip with a resinous mounting medium.
-
Expected Results:
-
Bright-field Microscopy: Amyloid deposits, as well as eosinophil and Paneth cell granules, will be stained red. Nuclei will be blue.
-
Polarized Light Microscopy: Amyloid deposits will exhibit a characteristic deep green birefringence.
Visualizations
Caption: Experimental workflow for this compound staining in histology.
References
Application Note: Quantification of Collagen I and III with Polarized Light Microscopy
Introduction
Collagen is the most abundant protein in mammals, providing structural integrity to the extracellular matrix (ECM) of connective tissues.[1] Among the 28 distinct types of collagen, types I and III are the most prevalent fibrillar collagens.[2][3] Type I collagen forms thick, highly organized fibers that impart tensile strength, while type III collagen forms thinner, more delicate reticular fibers, providing pliability.[4][5] The relative ratio and organization of collagen I and III are critical indicators of tissue health, development, and pathology. Alterations in this ratio are associated with various conditions, including fibrosis, wound healing, and cancer progression.[5]
Picrosirius Red (PSR) staining, in conjunction with polarized light microscopy, is a powerful and widely used method for the visualization and quantification of collagen types I and III in histological sections.[6] This technique leverages the intrinsic birefringence of collagen, which is significantly enhanced by the binding of the elongated, anionic Sirius Red dye molecules parallel to the cationic collagen fibers.[2][6]
Principle of the Method
The methodology is based on the principle that the polarization color of PSR-stained collagen fibers under polarized light is dependent on the thickness and packing density of the fibers.[5][7] When viewed through a polarized light microscope, thicker, more densely packed collagen I fibers exhibit a strong birefringence, appearing as yellow, orange, or red.[5][8] In contrast, thinner, less organized type III collagen fibers show a weaker birefringence and appear green.[8][9] This color difference allows for the specific identification and subsequent quantification of the two collagen subtypes within a single tissue section.
Applications
This technique is invaluable for researchers, scientists, and drug development professionals for a variety of applications:
-
Fibrosis Research: To assess the progression and regression of fibrotic diseases in organs such as the liver, lung, kidney, and heart by quantifying the accumulation of collagen I.
-
Oncology: To study the tumor microenvironment and the role of collagen remodeling in cancer invasion and metastasis.[5][10]
-
Wound Healing: To monitor the changes in collagen composition during the different phases of tissue repair.
-
Biomaterial and Tissue Engineering: To evaluate the collagen architecture of engineered tissues and scaffolds.[1]
-
Drug Development: To assess the efficacy of anti-fibrotic therapies by measuring changes in the collagen I/III ratio.
Diagrams
Caption: Principle of collagen differentiation using polarized light microscopy.
Caption: Experimental workflow for collagen quantification.
Experimental Protocols
This section provides a detailed methodology for the quantification of collagen I and III from paraffin-embedded tissue sections.
I. Materials and Reagents
-
Fixative: 10% Neutral Buffered Formalin (NBF)
-
Picrosirius Red Staining Solution:
-
Acidified Water: 0.5% acetic acid in distilled water (5 mL glacial acetic acid per 1 L of water).[8][13]
-
Dehydrating and Clearing Reagents:
-
Graded ethanol (B145695) series (e.g., 80%, 90%, 95%, 100%)[11]
-
Xylene
-
-
Mounting Medium: Resinous mounting medium (e.g., Permount)
-
Equipment:
-
Microtome
-
Staining jars
-
Light microscope equipped with linear polarizers (polarizer and analyzer)
-
II. Protocol for Picrosirius Red Staining
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.[8][11]
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol for 2 minutes each. c. Immerse slides in 95% ethanol for 2 minutes. d. Immerse slides in 90% ethanol for 2 minutes. e. Immerse slides in 80% ethanol for 2 minutes. f. Rinse thoroughly in distilled water.[11]
-
Nuclear Staining (Optional): a. Stain nuclei with Weigert's hematoxylin (B73222) if desired. b. Wash in running tap water for 10 minutes.[13] Note that the subsequent long incubation in the acidic Picrosirius Red solution can cause de-staining of nuclei.[11]
-
Picrosirius Red Staining: a. Immerse slides in the Picro-Sirius Red solution for 60 minutes at room temperature.[9][13] This ensures near-equilibrium staining. Shorter times are not recommended.[11]
-
Washing and Dehydration: a. Wash the slides in two changes of acidified water (0.5% acetic acid) for 2 minutes each. This step is critical to prevent the loss of dye.[11][13] b. Vigorously shake slides to physically remove most of the water.[11] c. Dehydrate rapidly in three changes of 100% ethanol.[13] d. Clear in two changes of xylene.[11] e. Mount with a resinous mounting medium.[9]
III. Image Acquisition
-
Use a light microscope equipped with a polarizer placed between the light source and the specimen, and an analyzer placed between the objective and the eyepiece/camera.
-
Set the polarizer and analyzer to a crossed position to achieve a dark background.
-
Place the stained slide on the microscope stage.
-
Acquire high-resolution digital color images of the regions of interest. It is important to rotate the stage to ensure all birefringent fibers are visualized, as fibers oriented parallel to the polarizer or analyzer axis will appear dark.[11]
-
Maintain consistent microscope settings (e.g., light intensity, exposure time, white balance) for all images within an experiment to ensure comparability.
IV. Quantitative Image Analysis
Image analysis can be performed using software such as ImageJ or Fiji.[14][15]
-
Image Preparation: Open the acquired RGB image in the software.
-
Color Thresholding: a. Calibrate the color thresholds to specifically select for the desired hues. b. Isolate pixels corresponding to type III collagen (green). A typical hue range for green is 24-135.[16] c. Isolate pixels corresponding to type I collagen (yellow/orange/red). A typical hue range for red/yellow is 2-38.[16] d. Create binary masks for each color.
-
Area Measurement: a. Define a Region of Interest (ROI) to exclude background and artifacts. b. Measure the area of green pixels (Type III collagen) and the area of red/yellow/orange pixels (Type I collagen) within the ROI. c. Measure the total tissue area within the ROI.
-
Calculation: a. Calculate the percentage of each collagen type relative to the total tissue area:
- % Collagen I = (Area of Red/Yellow/Orange Pixels / Total Tissue Area) x 100
- % Collagen III = (Area of Green Pixels / Total Tissue Area) x 100 b. Calculate the Collagen I/III ratio:
- Ratio = % Collagen I / % Collagen III
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different experimental groups.
Table 1: Representative Quantitative Analysis of Collagen Content
| Group ID | Sample ID | Total Tissue Area (µm²) | Collagen I Area (µm²) | % Collagen I | Collagen III Area (µm²) | % Collagen III | Collagen I/III Ratio |
| Control | CTRL-01 | 1,500,000 | 150,000 | 10.0 | 300,000 | 20.0 | 0.50 |
| CTRL-02 | 1,450,000 | 148,000 | 10.2 | 295,000 | 20.3 | 0.50 | |
| CTRL-03 | 1,520,000 | 155,000 | 10.2 | 310,000 | 20.4 | 0.50 | |
| Treatment A | TRT-A-01 | 1,480,000 | 450,000 | 30.4 | 145,000 | 9.8 | 3.10 |
| TRT-A-02 | 1,510,000 | 465,000 | 30.8 | 150,000 | 9.9 | 3.11 | |
| TRT-A-03 | 1,490,000 | 455,000 | 30.5 | 148,000 | 9.9 | 3.08 | |
| Treatment B | TRT-B-01 | 1,530,000 | 230,000 | 15.0 | 225,000 | 14.7 | 1.02 |
| TRT-B-02 | 1,500,000 | 228,000 | 15.2 | 220,000 | 14.7 | 1.03 | |
| TRT-B-03 | 1,550,000 | 235,000 | 15.2 | 230,000 | 14.8 | 1.03 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the tissue type and experimental conditions.
References
- 1. Collagen Quantification in Tissue Specimens | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen: quantification, biomechanics, and role of minor subtypes in cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polarized light microscopy in the study of the molecular structure of collagen and reticulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of Collagen Birefringence in Different Grades of Oral Squamous Cell Carcinoma Using Picrosirius Red and Polarized Light Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dbiosys.com [dbiosys.com]
- 9. stainsfile.com [stainsfile.com]
- 10. Optica Publishing Group [opg.optica.org]
- 11. med.emory.edu [med.emory.edu]
- 12. [Quantitative polarization microscopy demonstration of collagen type I and type III in histologic paraffin sections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.emory.edu [med.emory.edu]
- 14. e-century.us [e-century.us]
- 15. zenodo.org [zenodo.org]
- 16. academic.oup.com [academic.oup.com]
Application Notes: Direct Red 23 Staining of Water-Hydrated Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 23, also known as Pontamine Fast Scarlet 4B, is a diazo dye commonly utilized in plant biology to stain cellulose-rich cell walls. Its application in water-hydrated seeds allows for the visualization and potential quantification of seed coat integrity, mucilage layers, and embryonic structures. This protocol provides a detailed method for the staining of whole, water-hydrated seeds, incorporating a necessary scarification step to ensure dye penetration through the often-impermeable seed coat. The resulting stained seeds can be analyzed using fluorescence microscopy to assess various parameters relevant to seed quality, germination potential, and the effects of chemical or genetic modifications.
Data Presentation
While specific quantitative data for this compound staining on water-hydrated seeds is not extensively published, the following table represents the type of data that can be generated using this protocol. The values are hypothetical and for illustrative purposes, showcasing how fluorescence intensity measurements can be used to compare different seed treatments or genotypes.
| Seed Treatment/Genotype | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Percent Stained Area of Seed Coat ± SD |
| Wild Type (Control) | 150.5 ± 12.3 | 85.2 ± 5.6 |
| Scarified (Mechanical) | 235.8 ± 18.9 | 95.1 ± 3.2 |
| Scarified (Chemical) | 210.2 ± 20.1 | 92.7 ± 4.1 |
| Mutant A (thin seed coat) | 180.4 ± 15.5 | 90.3 ± 4.8 |
Experimental Protocols
This section details the necessary steps for the successful staining of water-hydrated seeds with this compound. The protocol is divided into three main stages: Seed Hydration and Scarification, Staining, and Imaging.
Part 1: Seed Hydration and Scarification
The seed coat of many species is impermeable to water and dyes. Therefore, a scarification step is crucial for successful staining of the internal structures. Researchers should empirically determine the most suitable scarification method for their specific seed type to avoid damage to the embryo.
Materials:
-
Seeds of interest
-
Distilled water
-
Petri dishes
-
Fine-grit sandpaper (for mechanical scarification)
-
Concentrated sulfuric acid (H₂SO₄) (for chemical scarification)
-
Forceps
-
Safety goggles, gloves, and lab coat
Procedure:
-
Hydration: Place seeds in a petri dish with distilled water and allow them to imbibe for 1 to 4 hours at room temperature. This initial hydration is crucial for the subsequent staining process.
-
Scarification (Choose one method):
-
Mechanical Scarification: Gently rub the hydrated seeds between two sheets of fine-grit sandpaper for 10-20 seconds. The goal is to abrade the seed coat without crushing the seed.[1][2]
-
Chemical Scarification: Under a fume hood and with appropriate personal protective equipment, immerse hydrated seeds in concentrated sulfuric acid for a short period (e.g., 30-60 seconds). The optimal duration is species-dependent and should be determined empirically.[3][4] Immediately after acid treatment, carefully remove the seeds with forceps and wash them thoroughly with at least five changes of sterile distilled water to remove all traces of acid.
-
Hot Water Scarification: Place seeds in water that has been brought to a boil and then removed from the heat source. Allow the seeds to soak in the cooling water for several hours.[1][2]
-
Part 2: this compound Staining
This part of the protocol details the preparation of the staining solution and the staining procedure itself. A clearing step using ClearSee is included for enhanced visualization, particularly for imaging deeper embryonic structures.
Materials:
-
This compound (Pontamine Fast Scarlet 4B)
-
ClearSee solution (10% (w/v) xylitol, 15% (w/v) sodium deoxycholate, 25% (w/v) urea (B33335) in distilled water)[5]
-
Phosphate-buffered saline (PBS), 1x
-
4% Paraformaldehyde (PFA) in 1x PBS (for fixed samples, optional)
-
Microcentrifuge tubes or small glass vials
-
Gentle rotator or shaker
Procedure:
-
Staining Solution Preparation: Prepare a 0.1% (w/v) solution of this compound in ClearSee solution.[5] Mix well until the dye is completely dissolved. Store the solution protected from light.
-
(Optional) Fixation: For fixed-tissue imaging, incubate the scarified seeds in 4% PFA in 1x PBS for 1 hour at room temperature with gentle agitation. Wash twice with 1x PBS for 1 minute each.
-
Clearing and Staining:
-
Transfer the scarified and hydrated seeds (either fresh or fixed) into a microcentrifuge tube or glass vial.
-
Add the 0.1% this compound in ClearSee solution, ensuring the seeds are fully submerged.
-
Incubate for at least 2 hours at room temperature with gentle agitation.[5] For denser seeds, the incubation time may need to be extended.
-
-
Washing:
-
Carefully remove the staining solution.
-
Rinse the seeds once with fresh ClearSee solution.
-
Wash the seeds in ClearSee solution for at least 30 minutes with gentle agitation to reduce background fluorescence.[5]
-
Part 3: Imaging and Quantification
Materials:
-
Microscope slides and coverslips
-
Mounting medium (ClearSee solution)
-
Fluorescence microscope or confocal laser scanning microscope
Procedure:
-
Mounting: Mount the stained seeds on a microscope slide in a drop of ClearSee solution and cover with a coverslip.
-
Imaging:
-
Visualize the stained seeds using a fluorescence microscope.
-
For this compound, use an excitation wavelength of approximately 561 nm and detect the emission between 580-615 nm.[5]
-
-
Image Analysis and Quantification:
-
Capture images using consistent microscope settings (e.g., laser power, gain, exposure time) for all samples to allow for quantitative comparisons.
-
Use image analysis software such as ImageJ or Fiji to quantify fluorescence intensity.[6]
-
To measure fluorescence intensity, select a region of interest (ROI), such as the seed coat or embryo, and measure the mean gray value.
-
The percentage of stained area can also be determined by applying a threshold to the image to segment the stained regions and calculating the ratio of the stained area to the total area of the seed.
-
Visualizations
Caption: Experimental workflow for this compound staining of water-hydrated seeds.
Caption: Logical relationship of this compound staining mechanism.
References
Application Notes and Protocols for Imaging Direct Red 23 Stained Slides with Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 23, a diazo dye, is traditionally utilized in the textile industry for staining cellulose-based fabrics such as cotton.[1][2] Its application in biological research is less documented, but its structural similarity to other dyes used in histology, such as Congo Red and Picrosirius Red, suggests its potential as a fluorescent stain for various biological structures.[3][4] this compound's utility in a research context is likely for structural staining of components like collagen or amyloid fibrils, rather than visualizing specific signaling pathways. This document provides a detailed protocol for staining tissue sections with this compound and imaging them using fluorescence microscopy. The absorption maximum of this compound is approximately 507 nm.[5] While specific fluorescence excitation and emission spectra are not widely published, a starting point for excitation can be inferred to be slightly below the absorption maximum, with emission at a longer wavelength.
Quantitative Data Summary
The following tables provide a summary of the known properties of this compound and recommended starting parameters for fluorescence microscopy.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Class | Diazo Dye | [6] |
| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ | [7] |
| Molecular Weight | 813.72 g/mol | |
| Absorption Maximum (λmax) | ~507 nm | [5] |
| Appearance | Red to purple powder | [1] |
| Solubility | Soluble in water | [1][6] |
Table 2: Recommended Starting Parameters for Fluorescence Microscopy
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 488 - 514 nm | Start with a standard green laser line (e.g., 488 nm or 514 nm Argon laser) and optimize based on signal. |
| Emission Detection | 580 - 650 nm | A broad emission window is recommended initially. Refine based on the spectral profile of the emitted fluorescence. |
| Microscope Type | Confocal or Widefield Fluorescence Microscope | A confocal microscope is recommended for optimal image quality and optical sectioning. |
| Objective Lens | 20x, 40x, or 63x | Choice of objective will depend on the desired magnification and resolution. |
| Mounting Medium | Fluorescence-free mounting medium | Essential to reduce background fluorescence.[8] |
Experimental Protocols
This section details the protocol for preparing and staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with this compound for fluorescence imaging.
Materials
-
This compound (powder)
-
Distilled or deionized water
-
Picric acid (saturated aqueous solution)
-
Acetic acid
-
Ethanol (B145695) (100%, 95%, 70%)
-
Xylene or a xylene substitute
-
Fluorescence-free mounting medium
-
Coplin jars or staining dishes
-
Microscope slides with FFPE tissue sections
-
Coverslips
Reagent Preparation
-
This compound Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound powder in 100 mL of saturated aqueous picric acid solution. Stir until fully dissolved. This formulation is adapted from Picrosirius Red staining protocols and may require optimization.[3][9]
-
Acidified Water (0.5% v/v): Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.[9]
Staining Protocol
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (or substitute) for 2 x 5 minutes to remove paraffin. b. Transfer slides through a graded series of ethanol:
- 100% ethanol for 2 x 3 minutes.
- 95% ethanol for 2 minutes.
- 70% ethanol for 2 minutes. c. Rinse gently in running tap water for 2 minutes. d. Finally, rinse in distilled water.
-
Staining: a. Immerse the rehydrated slides in the this compound staining solution for 60 minutes at room temperature.[10]
-
Washing and Differentiation: a. Briefly rinse the slides in two changes of acidified water (0.5% acetic acid) to remove excess stain.[9][10] This step is critical for reducing background and enhancing specificity.
-
Dehydration: a. Dehydrate the sections through a graded series of ethanol:
- 95% ethanol for 30 seconds.
- 100% ethanol for 2 x 1 minute.
-
Clearing and Mounting: a. Clear the slides in xylene (or substitute) for 2 x 2 minutes. b. Apply a drop of fluorescence-free mounting medium to the tissue section and place a coverslip, avoiding air bubbles. c. Allow the mounting medium to cure according to the manufacturer's instructions.
Visualization and Imaging
Experimental Workflow for Fluorescence Microscopy
Caption: General workflow for staining and fluorescence imaging.
Logical Relationship for Optimizing Imaging Parameters
When using a dye with unknown fluorescence properties, a systematic approach is necessary to determine the optimal imaging settings.
Caption: Logic for determining optimal imaging parameters.
Discussion and Troubleshooting
-
High Background: If the background fluorescence is high, ensure thorough washing after staining and use a high-quality, fresh fluorescence-free mounting medium. The concentration of this compound or the staining time may also need to be reduced.
-
Weak Signal: A weak signal may indicate insufficient staining time or a non-optimal excitation/emission filter set. It is highly recommended to use a confocal microscope with a spectral detector to empirically determine the emission peak of this compound bound to the tissue.
-
Photobleaching: Like many fluorescent dyes, this compound may be susceptible to photobleaching. To minimize this, use the lowest possible laser power and exposure time necessary to obtain a good signal-to-noise ratio. The use of an anti-fade reagent in the mounting medium can also be beneficial.
-
Specificity: The specificity of this compound for particular biological structures (e.g., collagen, amyloid) should be validated for each application, potentially by co-staining with a known specific marker. Given its use as a general textile dye, its binding may be less specific than that of dyes developed for biological imaging.
By following these protocols and recommendations, researchers can effectively utilize this compound as a fluorescent stain for imaging biological structures, providing a cost-effective alternative to more specialized dyes.
References
- 1. This compound Manufacturers in India | C.I. 27680 [colorantsgroup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Adsorption characteristics of this compound azo dye onto powdered tourmaline - Arabian Journal of Chemistry [arabjchem.org]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. This compound | C35H25N7Na2O10S2 | CID 135442957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. stainsfile.com [stainsfile.com]
- 9. med.emory.edu [med.emory.edu]
- 10. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
Combining Direct Red 23 with Other Histological Stains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 23, also known under the Colour Index name C.I. 29160 and often used in the formulation of Picrosirius Red, is a versatile azo dye widely employed in histology for the visualization of collagen fibers.[1][2] Its ability to bind specifically to the [Gly-X-Y]n helical structure of fibrillar collagens makes it an invaluable tool in fibrosis research, tissue engineering, and pathology.[3] When viewed under polarized light, Picrosirius Red-stained collagen exhibits a characteristic birefringence, with thicker type I collagen fibers appearing yellow to orange-red and thinner type III collagen fibers appearing green.[4][5]
Often, a simple collagen stain is insufficient for a comprehensive histological analysis. Combining this compound with other stains allows for the simultaneous visualization of collagenous and non-collagenous components, providing crucial contextual information about cellularity, morphology, and the broader tissue architecture. This document provides detailed protocols and application notes for combining this compound with other common histological stains.
I. Combining this compound (as Picrosirius Red) with Hematoxylin (B73222)
This is one of the most common combinations, allowing for the visualization of cell nuclei in conjunction with collagen fibers. The hematoxylin provides a clear blue to purple counterstain for the red collagen.
Experimental Protocol
This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Direct Red 80 (Sirius Red F3B) in saturated aqueous picric acid.[5][6]
-
Weigert's Iron Hematoxylin (or other suitable hematoxylin, e.g., Mayer's).[6][7]
-
Acid Alcohol (e.g., 1% HCl in 70% ethanol).[8]
-
Scott's Tap Water Substitute (optional, for bluing).[8]
-
Graded ethanols (100%, 95%, 70%).
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol (B145695) for 2 minutes each.
-
Hydrate through 95% and 70% ethanol for 2 minutes each.
-
Rinse in distilled water.[9]
-
-
Nuclear Staining:
-
Immerse in Weigert's iron hematoxylin for 5-10 minutes.[6]
-
Rinse in running tap water for 5-10 minutes.[10]
-
Differentiate briefly (1-2 seconds) in acid alcohol if overstaining occurs.[11]
-
"Blue" the sections by immersing in Scott's tap water substitute for 30 seconds or running tap water until nuclei turn blue.[8][11]
-
Wash in distilled water.
-
-
Collagen Staining:
-
Dehydration and Mounting:
Expected Results:
-
Collagen: Red
-
Nuclei: Blue/Black
-
Cytoplasm and Muscle: Yellow (from picric acid)
Workflow Diagram
Caption: Sequential staining workflow for Picrosirius Red and Hematoxylin.
II. Combining this compound with Masson's Trichrome
Masson's Trichrome is a three-color staining protocol used to differentiate collagen from muscle and cytoplasm.[7][10] A standard Masson's Trichrome stains collagen blue or green, muscle and cytoplasm red, and nuclei black. To combine this with this compound (which stains collagen red), a modification is necessary. One approach is to replace the red counterstain in the trichrome protocol with a different color or to perform a sequential stain where the aniline (B41778) blue of the trichrome is expected to be replaced by the stronger affinity of Picrosirius Red for collagen. A more logical approach is to use this compound as the primary collagen stain and combine it with the other components of the Masson's Trichrome protocol.
Experimental Protocol (Modified)
This protocol aims to produce red collagen (this compound), black nuclei (Weigert's Hematoxylin), and a counterstained cytoplasm/muscle.
Reagents:
-
Weigert's Iron Hematoxylin.[7]
-
Picro-Sirius Red Solution.
-
A counterstain such as Fast Green FCF or Aniline Blue (note: Aniline blue will compete with this compound, so Fast Green may be a better choice if green muscle/cytoplasm is desired).
-
1% Acetic Acid Solution.[7]
-
Graded ethanols and xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration: As described in the previous protocol.
-
Mordanting (Optional but Recommended for Formalin-Fixed Tissue):
-
Nuclear Staining:
-
Collagen and Cytoplasm/Muscle Staining:
-
Immerse in Picro-Sirius Red solution for 60 minutes.
-
Wash in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This step is crucial for removing the red stain from non-collagenous components.[10]
-
Without rinsing, transfer to a 2.5% Fast Green FCF solution (or Aniline Blue) for 5-10 minutes.[7]
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.[7]
-
-
Dehydration and Mounting: As described in the previous protocol.
Expected Results:
-
Collagen: Red
-
Nuclei: Blue/Black
-
Muscle and Cytoplasm: Green (with Fast Green) or Blue (with Aniline Blue, though results may be variable)
Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 9. PicroSirius red staining | Xin Chen Lab [pharm.ucsf.edu]
- 10. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 11. mycetoma.edu.sd [mycetoma.edu.sd]
- 12. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 13. hellobio.com [hellobio.com]
Measuring Collagen Content in Cell Culture with Direct Red 23: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in mammals, is a primary structural component of the extracellular matrix (ECM), providing tensile strength and integrity to tissues. The quantification of collagen production in cell culture is crucial for research in various fields, including fibrosis, tissue engineering, wound healing, and in the development of novel therapeutics targeting ECM remodeling. The Direct Red 23 (also known as Sirius Red) staining assay is a simple, rapid, and cost-effective colorimetric method for quantifying total collagen content in cell culture lysates and supernatants.[1][2][3]
This application note provides detailed protocols for using this compound to measure both cell-associated and soluble collagen in cell culture. It also includes representative data and visualizations of key signaling pathways involved in collagen synthesis.
Principle of the Assay
The this compound assay is based on the specific binding of the anionic dye Sirius Red to the [Gly-X-Y]n helical structure of fibrillar collagens (Types I-V).[4] The elongated dye molecules align with the long, rigid collagen molecules, resulting in a significant increase in color intensity. Under acidic conditions, this binding is highly specific for collagen.[1][2] Non-collagenous proteins do not bind the dye under these conditions. The amount of bound dye can be quantified spectrophotometrically after elution, providing a direct measure of the collagen content. For a more comprehensive analysis, this compound staining can be combined with Fast Green, which counterstains non-collagenous proteins, allowing for the normalization of collagen content to total protein.[5]
Application Notes
-
Serum-Free Conditions: It is highly recommended to use a serum-free or low-serum medium during the experimental period, as serum proteins can precipitate with Sirius Red and lead to high background signals.[1][2]
-
Ascorbate Supplementation: Ascorbic acid is an essential cofactor for the enzymatic hydroxylation of proline and lysine (B10760008) residues during collagen synthesis. Supplementing the culture medium with ascorbic acid (e.g., 50-200 µM) can significantly increase collagen production by fibroblasts.[1][6]
-
Collagen Standards: A standard curve using a known concentration of purified collagen (e.g., rat tail collagen type I) is essential for accurate quantification. The standard curve should be prepared in the same buffer as the samples.[7]
-
Sample Types: This protocol is suitable for adherent cell cultures in multi-well plates. The assay can be adapted to measure both the collagen deposited in the cell layer (cell-associated) and the soluble collagen secreted into the culture medium.[1][2]
-
Controls: Appropriate controls, such as untreated cells and vehicle-treated cells, should always be included in the experimental design. Positive controls, such as cells treated with known inducers of collagen synthesis like Transforming Growth Factor-beta (TGF-β), are also recommended.[6][8]
Experimental Protocols
Protocol 1: Measurement of Cell-Associated Collagen
This protocol details the quantification of collagen deposited in the extracellular matrix of cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., Kahle's solution: 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)[1]
-
This compound Staining Solution: 0.1% (w/v) this compound (Sirius Red) in a saturated aqueous solution of picric acid.
-
Wash Solution: 0.1 M HCl or 0.5% acetic acid.
-
Elution Buffer: 0.1 M NaOH or a 1:1 mixture of 0.1 M NaOH and methanol.
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and culture until they reach the desired confluency. Treat the cells with the compounds of interest for the desired duration.
-
Aspirate Medium: Carefully aspirate the culture medium. If you intend to measure soluble collagen, save the supernatant (refer to Protocol 2).
-
Wash: Gently wash the cell layer twice with PBS.
-
Fixation: Add the fixation solution to each well and incubate for 15-30 minutes at room temperature.[1]
-
Wash: Aspirate the fixative and wash the wells twice with PBS.
-
Staining: Add the this compound Staining Solution to each well, ensuring the cell layer is completely covered. Incubate for 1 hour at room temperature with gentle shaking.[9]
-
Wash: Aspirate the staining solution and wash the wells multiple times with the wash solution until the supernatant is clear. This step is critical to remove unbound dye.
-
Image (Optional): At this stage, the stained cells can be visualized and imaged using a bright-field microscope.
-
Elution: Add the Elution Buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to dissolve the bound dye.
-
Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at a wavelength between 540-570 nm using a microplate reader.[9]
-
Calculation: Determine the collagen content in your samples by comparing the absorbance values to the collagen standard curve.
Protocol 2: Measurement of Soluble Collagen in Culture Medium
This protocol is for the quantification of collagen secreted into the cell culture medium.
Materials:
-
This compound Staining Solution (as in Protocol 1)
-
Microcentrifuge tubes or a V-bottom 96-well plate
-
Wash Solution (as in Protocol 1)
-
Elution Buffer (as in Protocol 1)
-
96-well microplate reader
Procedure:
-
Collect Medium: Collect the cell culture supernatant from your treated cells.
-
Precipitation: Add the this compound Staining Solution to the supernatant in a microcentrifuge tube or V-bottom plate. The ratio of supernatant to staining solution should be optimized, but a 1:5 ratio is a good starting point. Incubate for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.[1][6]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the collagen-dye complex.[7]
-
Wash: Carefully discard the supernatant and wash the pellet with the wash solution. Repeat the centrifugation and washing steps to ensure all unbound dye is removed.
-
Elution: Resuspend the pellet in the Elution Buffer and incubate for 30 minutes at room temperature with gentle shaking.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 540-570 nm.
-
Calculation: Determine the amount of soluble collagen using the collagen standard curve.
Data Presentation
The following tables provide examples of quantitative data that can be obtained using the this compound assay.
Table 1: Collagen Standard Curve
This table shows representative data for a standard curve generated using rat tail collagen type I.
| Collagen Concentration (µg/mL) | Absorbance (540 nm) - Replicate 1 | Absorbance (540 nm) - Replicate 2 | Average Absorbance |
| 0 | 0.052 | 0.055 | 0.054 |
| 1.56 | 0.125 | 0.130 | 0.128 |
| 3.125 | 0.210 | 0.218 | 0.214 |
| 6.25 | 0.380 | 0.395 | 0.388 |
| 12.5 | 0.690 | 0.710 | 0.700 |
| 25 | 1.250 | 1.280 | 1.265 |
| 50 | 2.100 | 2.150 | 2.125 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of TGF-β1 on Collagen Production in Fibroblasts
This table summarizes the effect of a known profibrotic agent, TGF-β1, on collagen synthesis in a fibroblast cell line.
| Treatment | Cell-Associated Collagen (µ g/well ) | Soluble Collagen (µg/mL) |
| Untreated Control | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Vehicle Control | 1.3 ± 0.3 | 0.9 ± 0.2 |
| TGF-β1 (10 ng/mL) | 3.8 ± 0.5 | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation. Data is hypothetical and based on trends observed in the literature.[6][10][11]
Table 3: Effect of an Antifibrotic Compound on TGF-β1-Induced Collagen Production
This table demonstrates the utility of the assay in screening for potential antifibrotic drugs.
| Treatment | Cell-Associated Collagen (µ g/well ) | Soluble Collagen (µg/mL) |
| Untreated Control | 1.1 ± 0.2 | 0.7 ± 0.1 |
| TGF-β1 (10 ng/mL) | 3.9 ± 0.6 | 2.6 ± 0.3 |
| TGF-β1 + Compound X (1 µM) | 2.1 ± 0.4 | 1.4 ± 0.2 |
| TGF-β1 + Compound X (10 µM) | 1.5 ± 0.3 | 1.0 ± 0.2 |
Data are presented as mean ± standard deviation. Data is hypothetical and based on trends observed in the literature.[6]
Visualizations
Experimental Workflow
Caption: Workflow for measuring cell-associated collagen.
TGF-β Signaling Pathway Leading to Collagen Synthesis
References
- 1. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quickzyme.com [quickzyme.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of transforming growth factor-beta on collagen synthesis by fetal rat lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of TGF-beta s on the growth, collagen synthesis and collagen lattice contraction of human dental pulp fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Collagen Deposition using Direct Red 23 Dye Extraction
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of collagen in cell culture or tissue samples by staining with Direct Red 23 (also known as Sirius Red) followed by dye extraction and colorimetric analysis. This method is a robust and cost-effective tool for studies involving fibrosis, wound healing, and extracellular matrix remodeling.
Introduction
Collagen is the most abundant protein in mammals, providing structural integrity to connective tissues.[1] Its quantification is a critical endpoint in research areas focused on fibrotic diseases and tissue engineering.[2][3] The this compound staining method, often performed as a Picro-Sirius Red stain, is a highly specific technique for visualizing and quantifying collagen.[2][4] The elongated anionic this compound dye molecules bind specifically to the [Gly-X-Y]n helical structure of fibrillar collagens (types I to V).[1][5]
Following staining, the bound dye can be eluted from the tissue or cell layer using an alkaline solution.[3][6] The amount of extracted dye is directly proportional to the amount of collagen in the sample and can be quantified by measuring its absorbance using a spectrophotometer. This allows for a quantitative comparison of collagen content between different experimental groups.
Principle of the Assay
The assay is based on the specific binding of this compound to collagen molecules under acidic conditions (in a solution of picric acid). After staining and washing to remove unbound dye, the collagen-bound dye is solubilized using an alkaline buffer. The concentration of the extracted dye is then determined by measuring its optical density (OD) at approximately 540 nm.[1] This OD reading can be compared across samples or converted to an absolute amount of collagen using a standard curve.
Relevant Signaling Pathway: TGF-β and Collagen Synthesis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary regulator of collagen synthesis and plays a central role in the development of tissue fibrosis.[7] Upon binding of TGF-β to its cell surface receptors (TβRI and TβRII), a signaling cascade is initiated.[7] This activates transcription factors, primarily Smad2 and Smad3, which then form a complex with Smad4.[6] This complex translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of collagen genes (e.g., COL1A1 and COL1A2), driving their transcription and leading to increased collagen protein synthesis.[2][4] Quantifying collagen deposition is therefore a key method for assessing the activity of this pro-fibrotic pathway.
Experimental Workflow
The overall workflow for the quantification of this compound staining involves sample preparation, staining, washing, dye extraction, and finally, spectrophotometric analysis.
References
- 1. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smad-dependent stimulation of type I collagen gene expression in human skin fibroblasts by TGF-beta involves functional cooperation with p300/CBP transcriptional coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smad-dependent transcriptional activation of human type VII collagen gene (COL7A1) promoter by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Constitutive Activation of Smad Signaling and Up-regulation of Smad-Dependent Collagen Gene Expression in Mouse Embryonic Fibroblasts Lacking PPAR-γ:Possible Link with Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Staining Viscose and Cellulose Fibers with Direct Red 23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 23 (C.I. 29160), also known as Pontamine Fast Scarlet 4B, is an anionic diazo direct dye. Its molecular structure facilitates strong, non-covalent interactions with cellulosic materials, making it a valuable tool for staining and visualizing viscose and cellulose (B213188) fibers in research settings. The dye's affinity for these fibers is primarily governed by hydrogen bonding and van der Waals forces between the planar dye molecules and the linear cellulose polymer chains. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in staining these fibers for qualitative and quantitative analyses.
Principle of Staining
Direct dyes, like this compound, are applied from aqueous solutions, often containing an electrolyte such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄). The electrolyte helps to overcome the natural negative surface charge of cellulose in water, which would otherwise repel the anionic dye molecules, thereby promoting dye aggregation and increasing its uptake by the fibers.[1] The staining process is influenced by several factors including temperature, pH, salt concentration, and dye concentration, all of which can be optimized to achieve the desired staining intensity and uniformity. Adsorption of direct dyes onto cellulose generally follows a pseudo-second-order kinetic model.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the staining of viscose and cellulose fibers with this compound. These values are compiled from various studies on direct dyes and cellulosic fibers and should be used as a starting point for experimental optimization.
| Parameter | Recommended Range/Value | Notes |
| Dye Concentration | 0.01% - 0.5% (w/v) | For microscopy, 0.1% is a common starting point.[4] For bulk dyeing, concentrations can be higher depending on the desired shade. |
| Salt Concentration (NaCl) | 1 - 20 g/L | Increasing salt concentration generally increases dye uptake, but excessive amounts can lead to aggregation and uneven staining.[5] |
| Staining Temperature | 40°C - 100°C | Higher temperatures typically increase the rate of dyeing and dye diffusion into the fiber. The adsorption process is often endothermic.[2][6] |
| pH | 4.0 - 7.0 | Staining is generally favored in neutral to slightly acidic conditions.[7] Adsorption decreases significantly in alkaline conditions.[8][9] |
| Staining Time | 30 - 120 minutes | Longer incubation times lead to higher dye uptake, with equilibrium often reached within 60-90 minutes. For microscopy, 2 hours is recommended for thorough staining.[4] |
| Excitation Wavelength (for microscopy) | ~561 nm | [4] |
| Emission Wavelength (for microscopy) | ~580 - 615 nm | [4] |
Experimental Protocols
Two primary protocols are provided: one for the microscopic visualization of individual fibers and another for the bulk staining of fiber samples for qualitative or spectrophotometric analysis.
Protocol 1: Microscopic Staining of Viscose and Cellulose Fibers
This protocol is adapted from methods for staining plant cell walls and is suitable for high-resolution imaging of fiber morphology.[4]
Materials:
-
This compound powder
-
ClearSee solution (or a suitable clearing agent)
-
Distilled or deionized water
-
Microscope slides and coverslips
-
Mounting medium (e.g., glycerol (B35011) or commercial mounting medium)
-
Staining jars or small petri dishes
-
Pipettes and forceps
Procedure:
-
Preparation of Staining Solution: Prepare a 0.1% (w/v) stock solution of this compound in ClearSee solution. Mix thoroughly to ensure the dye is fully dissolved. This solution can be stored for several months at room temperature, protected from light.[4]
-
Fiber Preparation: If necessary, tease apart the viscose or cellulose fibers to ensure individual filaments are accessible for staining. Mount a small sample of fibers on a microscope slide.
-
Staining: Add a few drops of the 0.1% this compound staining solution to the fibers on the slide, ensuring they are completely immersed.
-
Incubation: Place the slide in a humid chamber (e.g., a covered petri dish with a moist paper towel) and incubate for at least 2 hours at room temperature.
-
Washing: Carefully remove the excess staining solution with a pipette. Wash the fibers by adding a few drops of ClearSee solution and then removing it. Repeat this washing step 2-3 times to remove any unbound dye.[4]
-
Mounting: Add a drop of fresh ClearSee solution or a suitable mounting medium to the stained fibers and carefully place a coverslip over them, avoiding air bubbles.
-
Visualization: Observe the stained fibers using a fluorescence microscope with an excitation wavelength of approximately 561 nm and an emission detection range of 580-615 nm.[4]
Protocol 2: Bulk Staining of Viscose and Cellulose Fibers
This protocol is suitable for staining larger quantities of fibers for visual assessment or for subsequent analysis such as colorimetric measurement.
Materials:
-
This compound powder
-
Sodium chloride (NaCl)
-
Distilled or deionized water
-
Beakers or flasks
-
Heating and stirring plate
-
Thermometer
-
Buchner funnel and filter paper (or similar filtration setup)
Procedure:
-
Preparation of Dyebath:
-
Calculate the required volume of the dyebath based on a liquor ratio of 20:1 to 50:1 (milliliters of dyebath per gram of fiber).
-
Prepare the dyebath by dissolving this compound to the desired concentration (e.g., 0.5% on weight of fiber) in distilled water.
-
Add sodium chloride to the dyebath (e.g., 10 g/L).
-
-
Staining:
-
Wet the fiber sample with water before introducing it to the dyebath to ensure even dye uptake.
-
Immerse the wetted fibers in the prepared dyebath.
-
Gradually heat the dyebath to the desired staining temperature (e.g., 90-95°C) while stirring gently.
-
Maintain the temperature and continue stirring for 45-60 minutes.
-
-
Rinsing and Washing:
-
After the staining period, allow the dyebath to cool slightly.
-
Remove the fibers from the dyebath and rinse them thoroughly with cold running water until the water runs clear.
-
Perform a final wash in hot water (around 50°C) for 5-10 minutes to remove any loosely bound dye.
-
-
Drying:
-
Squeeze out excess water from the stained fibers.
-
Allow the fibers to air dry or dry them in a low-temperature oven.
-
Visualizations
Caption: Experimental workflow for microscopic staining of fibers with this compound.
Caption: Non-covalent interaction between this compound and a cellulose polymer.
References
- 1. why need add salt in direct dyeing? - FAQ - Emperor Chem [emperordye.com]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption properties of direct dyes on viscose/chitin bicomponent fiber: evaluation and comparison with viscose fiber - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. wp.unil.ch [wp.unil.ch]
- 5. journal.gnest.org [journal.gnest.org]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption characteristics of this compound azo dye onto powdered tourmaline - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Direct Red 23 in Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 23, a diazo dye, belongs to the "direct dye" class, which are known for their ability to bind to substrates without the need for a mordant.[1] While traditionally used in the textile industry, its utility in biological and diagnostic applications is an area of growing interest.[2][3] In diagnostic assays, direct dyes are prominently used for the identification of protein aggregates, most notably amyloid fibrils and collagen.[1][4] The mechanism of action for these dyes in a biological context involves non-covalent interactions, such as hydrogen bonding and van der Waals forces, with specific protein conformations, particularly the β-pleated sheet structure characteristic of amyloid deposits.[1]
This document provides detailed application notes and protocols for the use of this compound in diagnostic assays for the detection of protein aggregates, drawing parallels with established methods using similar direct dyes like Congo Red and Sirius Red.
Principle of Detection
The diagnostic utility of this compound in detecting protein aggregates is predicated on its molecular structure. The planar and elongated nature of the dye molecule allows it to intercalate into the β-pleated sheet structures of amyloid fibrils.[1] This ordered binding of multiple dye molecules along the fibril axis can lead to changes in the dye's optical properties, which can be detected by various methods. While Congo Red is famous for the apple-green birefringence it exhibits under polarized light when bound to amyloid, other direct dyes can also be used for visualization through bright-field microscopy or fluorescence.[1][5] this compound has been noted for its use in biological staining and has been investigated for its potential in diagnostic assays.[2]
Applications
The primary diagnostic application of this compound, by extension of its properties as a direct dye, is in the histological staining of amyloid plaques in tissue sections. This is particularly relevant in the study and diagnosis of neurodegenerative diseases such as Alzheimer's disease, where the accumulation of amyloid-β plaques is a key pathological hallmark.[6] Additionally, it may have potential applications in identifying other forms of amyloidosis affecting various organs.[7]
A protocol for using this compound for staining cell walls in plant tissues suggests it can be visualized using fluorescence microscopy (excitation at 561 nm and emission detection at 580-615 nm), indicating a potential for fluorescent detection of targeted structures.[8]
Data Presentation
Due to the limited specific data for this compound in amyloid staining, the following table presents a comparative summary of performance characteristics of commonly used dyes for protein aggregate detection, with hypothesized characteristics for this compound based on its class.
| Feature | Congo Red | Thioflavin T | Sirius Red (Direct Red 80) | This compound (Hypothesized) |
| Detection Principle | Birefringence of polarized light | Enhanced fluorescence | Birefringence and bright-field staining | Bright-field staining and potential fluorescence |
| Primary Application | Histological staining of amyloid plaques | In vitro quantification and histological staining of amyloid | Staining of collagen and amyloid | Histological staining of protein aggregates |
| Binding Affinity (Kd) | Micromolar range | Micromolar to nanomolar range | Micromolar range | Likely in the micromolar range |
| Advantages | "Gold standard" for histological amyloid detection | High sensitivity, suitable for real-time kinetics | Excellent for collagen, also stains amyloid | Potentially good contrast, water-soluble |
| Disadvantages | Less sensitive than fluorescent methods, laborious protocol | Can be influenced by non-amyloid structures | Primarily for collagen, less specific for amyloid than Congo Red | Limited validation, potential for background staining |
| Visualization | Apple-green birefringence under polarized light | Fluorescence (Ex: ~440 nm, Em: ~490 nm) | Red under bright-field, green/yellow/orange birefringence | Red under bright-field, potential fluorescence (Ex: ~561 nm, Em: ~580-615 nm) |
Experimental Protocols
The following are detailed protocols for the use of this compound in the histological staining of protein aggregates. These protocols are adapted from established methods for other direct dyes.
Protocol 1: Histological Staining of Amyloid Plaques in Paraffin-Embedded Tissue Sections
This protocol is adapted from standard Congo Red staining methods for amyloid detection in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
This compound powder
-
Distilled water
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Mayer's hematoxylin (B73222) (for counterstaining)
-
Xylene or a xylene substitute
-
Resinous mounting medium
-
FFPE tissue sections on slides (5-10 µm thick)
Reagent Preparation:
-
Stock Alkaline Salt Solution:
-
Dissolve 0.5 g NaCl in 50 ml of 50% ethanol.
-
Add 0.5 ml of 1% NaOH and mix well.
-
-
This compound Staining Solution (0.1%):
-
Dissolve 0.1 g of this compound in 100 ml of the Stock Alkaline Salt Solution.
-
Filter the solution before use.
-
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 minute), 80% (1 minute), 70% (1 minute).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate slides in the this compound Staining Solution for 20-30 minutes at room temperature.
-
-
Rinsing:
-
Rinse slides in distilled water.
-
-
Differentiation (Optional):
-
Briefly dip the slides in 70% ethanol to remove excess stain. Monitor microscopically to avoid over-differentiation.
-
-
Counterstaining:
-
Stain nuclei with Mayer's hematoxylin for 1-2 minutes.
-
"Blue" the nuclei by rinsing in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol: 95% (1 minute), 100% (2 changes, 2 minutes each).
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Amyloid Deposits: Pink to Red
-
Nuclei: Blue
-
Background: Lighter pink or colorless
Protocol 2: In Vitro Protein Aggregation Assay
This protocol describes a basic method to assess the effect of compounds on protein aggregation in vitro using this compound.
Materials:
-
Purified protein prone to aggregation (e.g., Aβ peptide)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
Test compounds
-
This compound solution (0.1% in water)
-
96-well microplate (black, clear bottom for absorbance reading)
-
Plate reader
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the aggregation buffer to the desired final concentration.
-
-
Set up the Assay:
-
In the wells of the 96-well plate, add the protein solution.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control.
-
-
Induce Aggregation:
-
Incubate the plate under conditions that promote aggregation (e.g., 37°C with gentle shaking for a specified time).
-
-
Staining and Measurement:
-
Add a small volume of the this compound solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Read the absorbance at the wavelength of maximum absorbance for this compound (around 507 nm). An increase in absorbance may indicate binding to aggregated protein.
-
Data Analysis:
-
Compare the absorbance readings of wells with test compounds to the control wells. A decrease in absorbance suggests inhibition of protein aggregation.
Visualizations
Caption: Workflow for histological staining with this compound.
Caption: Binding mechanism of this compound to amyloid fibrils.
References
- 1. stainsfile.com [stainsfile.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 6. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]
- 7. Approach to the Diagnosis of Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wp.unil.ch [wp.unil.ch]
Troubleshooting & Optimization
Troubleshooting weak Direct Red 23 staining results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weak staining results with Direct Red 23.
Troubleshooting Guide: Weak Staining
This guide addresses common issues that can lead to weak or inconsistent this compound staining.
Question: Why is my this compound staining faint or undetectable?
Answer: Weak this compound staining can result from several factors throughout the experimental workflow, from sample preparation to the final imaging steps. Below is a systematic guide to troubleshoot and optimize your staining results.
Sample Preparation and Fixation
Proper preparation and fixation of biological samples are critical for effective staining.
-
Issue: Inadequate Fixation. Insufficient or delayed fixation can lead to poor preservation of cellular structures and target molecules, resulting in weak staining.[1] Over-fixation can also mask the binding sites for the dye.
-
Solution:
-
Ensure fresh tissue is fixed immediately after collection.[2]
-
Optimize fixation time and the choice of fixative for your specific tissue type. While a standard fixative is 4% paraformaldehyde (PFA), the duration may need to be adjusted.
-
Ensure the fixative volume is sufficient to completely immerse the tissue.
-
-
Issue: Incomplete Deparaffinization. For paraffin-embedded tissues, residual wax can hinder the penetration of the aqueous this compound staining solution, leading to patchy or weak staining.[2][3]
-
Solution:
-
Ensure complete removal of paraffin (B1166041) by using fresh xylene or a xylene substitute.
-
Increase the duration of deparaffinization steps if necessary.
-
Staining Protocol and Reagents
The staining protocol itself is a common source of weak staining if not optimized.
-
Issue: Suboptimal Dye Concentration. The concentration of this compound may be too low for your specific application.
-
Solution:
-
Prepare a fresh staining solution. A common starting concentration for plant cell walls is 0.1% (w/v).[4]
-
If staining remains weak, consider performing a concentration titration to determine the optimal concentration for your sample.
-
-
Issue: Incorrect pH of Staining Solution. The binding of this compound can be pH-dependent.
-
Solution:
-
While specific optimal pH for all applications is not widely documented, acidic conditions (pH 3-5) have been noted to optimize colorfastness in dyeing processes, which may be relevant for biological staining.[5] Consider testing a range of pH values for your staining buffer.
-
-
Issue: Insufficient Incubation Time. The incubation time may not be long enough for the dye to fully penetrate the tissue and bind to its target.
-
Solution:
-
For plant cell walls, a minimum incubation of 2 hours is recommended.[4]
-
Increase the incubation time to allow for better penetration, especially for thicker tissue sections.
-
-
Issue: Reagent Quality and Storage. this compound solution can degrade over time, especially if not stored properly.
-
Solution:
-
Prepare fresh this compound solution for each experiment.
-
Store the stock solution protected from light.[4]
-
Washing and Dehydration Steps
Post-staining steps are crucial for reducing background and preserving the stain.
-
Issue: Excessive Washing. Overly aggressive or prolonged washing steps after staining can elute the dye from the tissue.
-
Solution:
-
Use gentle agitation during washing.
-
Reduce the duration of the washing steps. A recommended wash time for plant tissues is at least 30 minutes in a clearing solution like ClearSee.[4]
-
-
Issue: Inadequate Dehydration. For permanent mounting, incomplete dehydration before clearing can result in a hazy appearance and weak staining.[3]
-
Solution:
-
Use fresh, anhydrous ethanol (B145695) for the final dehydration steps.
-
Imaging and Microscopy
For fluorescence microscopy, the imaging setup is critical for detecting the signal.
-
Issue: Incorrect Microscope Settings. The excitation and emission filters may not be optimal for this compound, or the exposure time may be too short.
-
Solution:
-
For fluorescence imaging of this compound, use an excitation wavelength of around 561 nm and an emission detection range of 580-615 nm.[4]
-
Increase the exposure time or the gain on the camera to enhance signal detection.[6][7]
-
Ensure the light source is properly aligned and focused to maximize excitation intensity.[8]
-
-
Issue: Photobleaching. Prolonged exposure to excitation light can cause the fluorescent signal to fade.
-
Solution:
Quantitative Data Summary
| Parameter | Recommended Value/Range | Application/Notes | Source |
| Concentration | 0.1% (w/v) | Staining of plant cell walls in ClearSee solution. | [4] |
| Incubation Time | At least 2 hours | For plant cell wall staining. May need to be optimized for other tissues. | [4] |
| Excitation Wavelength | ~561 nm | For fluorescence microscopy. | [4] |
| Emission Wavelength | 580 - 615 nm | For fluorescence microscopy. | [4] |
| pH of Staining Solution | Acidic (e.g., pH 3-5) | May optimize colorfastness and binding. Requires empirical testing. | [5] |
Experimental Protocols
This compound Staining of Plant Cell Walls
This protocol is adapted for staining cell walls in plant tissues for fluorescence microscopy.[4]
Materials:
-
This compound powder
-
ClearSee solution
-
Fixative (e.g., 4% PFA in 1x PBS)
-
1x PBS (Phosphate-Buffered Saline)
-
Microscope slides and coverslips
Procedure:
-
Fixation: Fix the plant tissue in 4% PFA in 1x PBS for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the fixed tissue twice with 1x PBS for 1 minute each.
-
Clearing: Transfer the tissue to ClearSee solution and clear at room temperature with gentle agitation. The clearing time will vary depending on the tissue type and thickness.
-
Staining Solution Preparation: Prepare a 0.1% (w/v) solution of this compound in ClearSee solution.
-
Staining: Remove the clearing solution and add the 0.1% this compound staining solution. Incubate for at least 2 hours at room temperature.
-
Washing: Remove the staining solution and rinse once with ClearSee solution. Then, wash for at least 30 minutes in fresh ClearSee solution.
-
Mounting: Mount the stained tissue on a microscope slide with fresh ClearSee solution and cover with a coverslip.
-
Imaging: Image using a fluorescence microscope with an excitation wavelength of approximately 561 nm and an emission detection range of 580-615 nm.[4]
Visualizations
Caption: Troubleshooting workflow for weak this compound staining.
References
- 1. Troubleshooting Immunohistochemistry [nsh.org]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. Troubleshooting H&E Stains [nsh.org]
- 4. wp.unil.ch [wp.unil.ch]
- 5. This compound | 3441-14-3 | Benchchem [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. precipoint.com [precipoint.com]
- 8. ionoptix.com [ionoptix.com]
How to reduce background staining with Direct Red 23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining and achieve optimal results with Direct Red 23, a dye commonly used for collagen visualization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in research?
This compound, also known as Sirius Red F3B, is a polyazo dye used extensively in histology to stain and visualize collagen fibers in tissue sections.[1][2] Its elongated molecular structure and the presence of sulfonic acid groups allow it to bind to the long, parallel chains of collagen molecules, enhancing their natural birefringence when viewed under polarized light.[3] This property is particularly useful in fibrosis research to assess the quantity and organization of collagen.
Q2: What is the mechanism of this compound staining?
This compound binds to collagen fibers primarily through ionic and hydrogen bonding.[4] The sulfonic acid groups on the dye molecule interact with the basic amino acid residues of collagen. When used in the Picrosirius Red (PSR) staining method, the picric acid creates an acidic environment that enhances the specificity of the dye for collagen by suppressing the staining of other tissue components.
Q3: Why am I getting high background staining with this compound?
High background staining can arise from several factors:
-
Inadequate Rinsing: Insufficient washing after the staining step fails to remove all the unbound or loosely bound dye from the tissue.
-
Incorrect pH of Solutions: The pH of the staining and washing solutions is critical for specific binding. Deviations can lead to non-specific electrostatic interactions with non-collagenous proteins.
-
Excessive Dye Concentration: A higher than optimal concentration of this compound can lead to increased non-specific binding.
-
Prolonged Staining Time: While a sufficient incubation time is necessary for complete staining of collagen, excessive time can increase background signal.
-
Tissue Fixation Issues: Improper or incomplete fixation can alter tissue morphology and charge distribution, leading to non-specific dye uptake.
Q4: Can this compound differentiate between different types of collagen?
When viewed under polarized light, Picrosirius Red-stained collagen fibers exhibit different interference colors based on their thickness and orientation.[5][6] Thicker, more mature Type I collagen fibers typically appear yellow to orange-red, while thinner, less organized Type III collagen fibers (reticular fibers) appear green.[6] However, it is important to note that this differentiation is based on fiber thickness rather than a specific chemical reaction with the collagen type itself.[7]
Troubleshooting Guide
Problem 1: Excessive Background Staining Obscuring Collagen Fibers
Q: My entire tissue section has a reddish or pinkish hue, making it difficult to distinguish the specifically stained collagen. How can I reduce this background?
A: This is a common issue and can be addressed by optimizing several steps in your protocol.
Solutions:
-
Optimize Washing Steps:
-
Acidified Water Rinse: After staining, briefly rinse the slides in two changes of acidified water (e.g., 0.5% acetic acid in distilled water).[3] This helps to remove non-specifically bound dye molecules without eluting the dye from the collagen fibers.
-
Ethanol (B145695) Dehydration: Ensure rapid and thorough dehydration with absolute alcohol. Prolonged exposure to lower concentrations of ethanol can cause the dye to leach out.
-
-
Adjust Staining Solution pH:
-
The use of picric acid in the Picrosirius Red stain creates a low pH environment, which is crucial for specificity. Ensure your picric acid solution is saturated and has a pH of around 2.
-
-
Modify Staining Time and Dye Concentration:
-
Reduce the incubation time in the this compound solution. While 60 minutes is standard, shorter times may be sufficient for your specific tissue type and thickness.
-
If preparing your own staining solution, consider decreasing the concentration of this compound.
-
-
Incorporate Blocking Steps (for problematic tissues):
-
Though not standard in most PSR protocols, for tissues with high levels of non-collagenous proteins causing background, a pre-incubation step with a blocking agent like Bovine Serum Albumin (BSA) could theoretically reduce non-specific binding by occupying charged sites.[8][9] This is an experimental approach and would require validation.
-
Problem 2: Weak or Faint Staining of Collagen Fibers
Q: The collagen fibers are barely visible, and the red color is very faint. How can I improve the staining intensity?
A: Weak staining can be due to issues with the dye, the tissue, or the procedure.
Solutions:
-
Check the Staining Solution:
-
Ensure your this compound solution has not expired and has been stored correctly.
-
Confirm the concentration of the dye in your solution. If you are using a commercial kit, ensure it has been prepared according to the manufacturer's instructions.
-
-
Increase Staining Time:
-
Extend the incubation time in the Picrosirius Red solution. A common duration is 60 minutes, but for dense tissues, a longer time may be necessary to allow for full penetration of the dye.[3]
-
-
Tissue Section Thickness:
-
Ensure your tissue sections are of an appropriate and uniform thickness, typically between 4-6 µm. Thinner sections may not have enough collagen to produce a strong signal.
-
-
Proper Fixation:
-
Ensure the tissue was adequately fixed. Formalin-fixed, paraffin-embedded tissues are standard. Poor fixation can lead to the degradation of collagen fibers.
-
Problem 3: Presence of Non-Specific Red Precipitates
Q: I am observing small, irregular red deposits on my tissue section that are not associated with collagen fibers. What could be the cause?
A: Precipitates are often a result of issues with the staining solution itself.
Solutions:
-
Filter the Staining Solution:
-
Before use, filter your Picrosirius Red solution through a fine-gauge filter paper (e.g., Whatman No. 1) to remove any undissolved dye particles or precipitates that may have formed during storage.
-
-
Ensure Complete Dissolution of Dye:
-
When preparing the staining solution, make sure the this compound is completely dissolved in the picric acid solution. Gentle warming or extended agitation can aid in dissolution.
-
-
Proper Slide Cleaning:
-
Ensure your microscope slides are thoroughly cleaned before mounting the tissue sections to avoid any debris that might non-specifically bind the dye.
-
Data Presentation
Table 1: Recommended Parameters for Picrosirius Red Staining
| Parameter | Recommended Range/Value | Purpose | Common Issues if Deviated |
| Tissue Section Thickness | 4 - 6 µm | Ensure uniform staining and optimal visualization under polarized light. | Thinner sections may stain weakly; thicker sections can have high background. |
| This compound Concentration | 0.1% (w/v) in saturated picric acid | Provide sufficient dye molecules for binding to collagen. | Higher concentrations can increase background staining. |
| Staining Incubation Time | 60 minutes at room temperature | Allow for complete dye penetration and binding to collagen. | Shorter times may result in weak staining; longer times can increase background. |
| Post-Staining Rinse | 2 changes of 0.5% acetic acid | Remove excess, unbound dye. | Inadequate rinsing leads to high background. |
| Dehydration | 3 changes of 100% ethanol | Remove water and prepare for clearing and mounting. | Incomplete dehydration can affect clearing and mounting. |
Experimental Protocols
Standard Picrosirius Red Staining Protocol
This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Picrosirius Red Solution: 0.1g this compound (Sirius Red F3B) dissolved in 100mL of saturated aqueous picric acid.
-
Acidified Water: 0.5mL glacial acetic acid in 100mL distilled water.
-
Xylene
-
Absolute Ethanol
-
Distilled Water
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each. c. Rinse in distilled water.
-
Staining: a. Stain in the Picrosirius Red solution for 60 minutes at room temperature.[3]
-
Rinsing: a. Briefly rinse the slides in two changes of acidified water.
-
Dehydration: a. Dehydrate rapidly through three changes of absolute ethanol.
-
Clearing and Mounting: a. Clear in two changes of xylene. b. Mount with a resinous mounting medium.
Results:
-
Under bright-field microscopy, collagen will appear red on a pale yellow background.
-
Under polarized light, collagen fibers will be birefringent, with thicker fibers appearing yellow-orange and thinner fibers appearing green.
Troubleshooting Protocol: Background Reduction Test
To optimize the protocol for a specific tissue type exhibiting high background, a systematic test of washing conditions can be performed.
Procedure:
-
Prepare multiple slides of the same tissue.
-
Follow the standard staining protocol up to the rinsing step.
-
Divide the slides into different groups and apply varying rinse conditions:
-
Group A (Control): Standard rinse with two changes of 0.5% acetic acid.
-
Group B: Increase the number of rinses to three changes of 0.5% acetic acid.
-
Group C: Increase the concentration of acetic acid in the rinse solution to 1.0%.
-
Group D: Briefly rinse in distilled water instead of acidified water.
-
-
Complete the dehydration, clearing, and mounting steps for all groups.
-
Compare the background staining and collagen staining intensity across the different groups to determine the optimal rinsing condition for your tissue.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sirius Red - Wikipedia [en.wikipedia.org]
- 3. med.emory.edu [med.emory.edu]
- 4. This compound | 3441-14-3 | Benchchem [benchchem.com]
- 5. Optimization of Picrosirius red staining protocol to determine collagen fiber orientations in vaginal and uterine cervical tissues by Mueller polarized microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying Collagen Fiber Types I and III Stained with Picrosirius Red Using the BX53 Microscope Equipped with Olympus’ High Luminosity and High Color Rendering LED | Olympus LS [evidentscientific.com]
- 7. tandfonline.com [tandfonline.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
Optimizing incubation time for picro-sirius red staining
Welcome to the technical support center for Picro-Sirius Red (PSR) staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their PSR staining experiments for accurate collagen quantification and visualization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Picro-Sirius Red staining?
A standard incubation time of 60 minutes is widely recommended to achieve near-equilibrium staining.[1][2][3][4][5][6] Shorter incubation times are generally not advised, even if the colors appear acceptable, as they may not result in complete staining.[5][6][7] For certain applications, such as staining thick sections for neuroanatomical work, longer staining times or staining in a heated dye-bath may be necessary.[1] One study noted that for in vitro microplate assays, a stable signal was observed after just 15 minutes.[8]
Q2: Can I reuse the Picro-Sirius Red staining solution?
Yes, the Picro-Sirius Red solution is stable and can be used multiple times for at least three years.[5][7]
Q3: Why do my tissue sections show high background staining at the edges?
This is often caused by the drying of tissue sections. To prevent this, it is recommended to keep the sections in a humidified chamber.
Q4: What causes unexpected structures to stain or variations in color intensity (red vs. yellow)?
The choice of fixative can significantly influence staining patterns.[1] Coagulant fixatives tend to produce redder tones, while crosslinking fixatives result in more yellow tones.[1] Additionally, section thickness can cause artifacts; thicker sections may appear more yellow than thinner ones.[1]
Q5: My cytoplasm is staining red. What is the cause?
Red staining of the cytoplasm can occur if the Picro-Sirius Red solution has hydrolyzed due to acidic conditions and higher temperatures. This is a more common issue in warmer climates.[1]
Q6: Why are my nuclei not staining or appearing faded?
The picric acid in the PSR solution acts as a differentiating agent and can cause de-staining of nuclei over the long incubation period.[1] If nuclei fail to stain, ensure that an iron hematoxylin (B73222) (like Weigert's) or Celestine Blue was used for the nuclear counterstain, as aluminum hematoxylins may not be as effective.[1] It is crucial to check for intense nuclear staining under the microscope before proceeding to the PSR staining step.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Picro-Sirius Red staining and provides solutions to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Insufficient incubation time. | Ensure a minimum of 60 minutes of incubation in the PSR solution.[5][6] |
| Over-rinsing or prolonged washing. | Briefly rinse slides in two changes of acidified water.[5] | |
| Depleted staining solution. | Although reusable, consider using fresh solution if results are consistently poor. | |
| High Background Staining | Inadequate deparaffinization. | Extend deparaffinization time and use fresh xylene. |
| Residual fixatives. | Ensure thorough rinsing between steps to remove any remaining fixatives. | |
| Dried tissue sections. | Maintain sections in a humidified chamber to prevent drying. | |
| Inconsistent Staining | Variation in section thickness. | Cut sections at a uniform thickness, typically 4-6 µm. |
| Different fixatives used across samples. | Use a consistent fixation protocol for all tissues being compared.[1] | |
| pH of the staining solution is off. | The pH of the Sirius Red solution is critical; it should be acidic (pH 1-3) to enhance collagen staining.[9] | |
| Poor Differentiation | Inappropriate counterstain. | Use an iron hematoxylin like Weigert's for robust nuclear staining that can withstand the acidic PSR solution.[1] |
| Nuclei are destained. | Check for strong nuclear staining before incubating in PSR. The long incubation can cause fading.[1] | |
| Artifacts (e.g., dark spots) | Contaminated reagents or solutions. | Filter the staining solution and ensure all glassware is clean.[10] |
| Improper tissue handling. | Avoid contamination with other tissues or fluids during processing.[4] |
Experimental Protocols
Standard Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections
This protocol is adapted from multiple sources for optimal and consistent results.[2][4][5]
Reagents:
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated aqueous picric acid)
-
Weigert's Iron Hematoxylin
-
Acidified Water (0.5% glacial acetic acid in distilled water)
-
Ethanol (B145695) (100% and graded series)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Hydrate through a graded series of ethanol (e.g., 95%, 70%) for 2-3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional but Recommended):
-
Picro-Sirius Red Staining:
-
Rinsing:
-
Briefly rinse in two changes of acidified water.[5]
-
-
Dehydration:
-
Dehydrate quickly in three changes of 100% ethanol.[1]
-
-
Clearing and Mounting:
-
Clear in two changes of xylene.
-
Mount with a synthetic resinous medium.
-
Recommended Incubation Times and Section Thickness
While 60 minutes is the standard, adjustments may be needed based on tissue type and thickness.
| Tissue Type | Recommended Section Thickness | Standard Incubation Time | Notes |
| General Tissues | 4-6 µm | 60 minutes | This is the most commonly cited time for a wide range of tissues. |
| Tendon | 5 µm | 60 minutes | Formalin-fixed tendons provide good histological detail.[11] |
| Liver, Lung, Kidney | 5 µm | 120 minutes | One study on multi-organ fibrosis quantification used a 2-hour incubation.[12] |
| Skeletal Muscle | Not specified | Not specified | Staining allows for evaluation of muscle fibrosis.[13] |
| Cryosections | 14 µm | May require optimization | Longer staining times might be necessary.[14] |
| FFPE Sections | 10 µm | 60 minutes | Standard protocol is generally effective.[14] |
Diagrams
Caption: Picro-Sirius Red Staining Experimental Workflow.
Caption: Troubleshooting Decision Tree for PSR Staining.
References
- 1. boekelsci.com [boekelsci.com]
- 2. abcam.cn [abcam.cn]
- 3. stainsfile.com [stainsfile.com]
- 4. dbiosys.com [dbiosys.com]
- 5. med.emory.edu [med.emory.edu]
- 6. genecopoeia.com [genecopoeia.com]
- 7. med.emory.edu [med.emory.edu]
- 8. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Reddit - The heart of the internet [reddit.com]
How to prevent fading of Direct Red 23 stained slides
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the fading of Direct Red 23 stained slides.
Troubleshooting Guide
Problem: Stained sections appear faded or have lost intensity over time.
Question: What are the primary causes of fading in this compound stained slides?
Fading of this compound, often used in Picro-Sirius Red staining for collagen, is primarily due to photobleaching, a light-induced chemical degradation of the dye molecules.[1][2] As an azo dye, this compound is susceptible to cleavage of its azo bonds (-N=N-), leading to a loss of color.[3] Several factors can accelerate this process.
Answer: The primary causes of fading are exposure to light, high temperatures, and suboptimal storage conditions. The choice of mounting medium also plays a critical role in the long-term preservation of the stain.[2]
Question: My slides faded very quickly after imaging. How can I prevent this during microscopy?
Answer: Rapid fading during imaging is a clear indication of photobleaching. To minimize this, several imaging best practices should be followed:
-
Reduce Light Intensity: Use the lowest possible light intensity from your microscope's illumination source that still provides a usable signal.[1] Neutral density filters can be employed to attenuate the light source.[1]
-
Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for image capture.[4][5] Avoid prolonged focusing on the same area that will be used for final imaging.
-
Use a More Stable Fluorophore (if applicable): While this compound is often viewed with bright-field or polarized light, it can also be imaged using fluorescence.[6] If fluorescence imaging is the primary analysis method, consider if a more photostable red fluorophore is suitable for your experimental needs.[1]
Question: I am seeing inconsistent staining, with some areas appearing washed out. What could be the cause?
Answer: Inconsistent or patchy staining can be due to several factors during the staining protocol itself, which can contribute to the appearance of fading:
-
Inadequate Fixation: Improper or insufficient fixation can lead to poor dye binding and subsequent leaching of the stain.[7][8]
-
Incorrect pH of Staining Solution: The pH of the Picro-Sirius Red solution is critical for optimal staining. An incorrect pH can lead to weak or non-specific staining.[8]
-
Over-washing: Excessive or prolonged washing steps after staining can elute the dye from the tissue, leading to a faded appearance.[9] This is particularly relevant when washing with water or alcohols with high water content.[7][10]
Frequently Asked Questions (FAQs)
Q1: How does the choice of mounting medium affect the stability of this compound?
The mounting medium is crucial for preserving the stain. A high-quality mounting medium protects the tissue section from physical damage and can contain antifade reagents to prevent photobleaching.[2][11] For long-term storage, a resinous mounting medium is often recommended for chromogenic stains.[9] If using fluorescence imaging, an aqueous mounting medium with antifade reagents is preferable.[12]
Q2: What are antifade reagents and are they effective for this compound?
Antifade reagents are chemical compounds included in mounting media that reduce photobleaching by scavenging for free radicals generated during fluorescence excitation.[11][13] Common antifade reagents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo-[1][1][1]-octane (DABCO). While primarily designed for fluorescent dyes, they can help preserve the signal of stains like this compound when imaged with fluorescence. However, the compatibility of specific antifade reagents with azo dyes should be considered, as some reagents can interact with certain dyes.[13][14]
Q3: What are the optimal storage conditions for this compound stained slides?
To ensure the longevity of your stained slides, they should be stored in a dark, cool, and dry environment.[2] Slide boxes stored in a refrigerator are an excellent option for long-term archiving.[15] Avoid exposure to direct sunlight or fluorescent lighting, as this will significantly accelerate fading.
Q4: Can I do anything to rescue a slide that has already started to fade?
Unfortunately, fading due to photobleaching is an irreversible chemical process.[16] Once the dye has been degraded, the color cannot be restored. Therefore, preventative measures are critical. In some cases, if the fading is minimal, digital enhancement of the image may be possible, but this is not a substitute for proper preservation.
Q5: Are there any alternatives to this compound that are more resistant to fading?
While Picro-Sirius Red is considered more resistant to fading than some other traditional connective tissue stains like Masson's trichrome, all organic dyes will eventually fade with sufficient light exposure.[17] For fluorescence applications, newer synthetic fluorophores are generally more photostable than traditional dyes.[5] The choice of an alternative will depend on the specific application and the target being stained.
Data Presentation
Table 1: Factors Influencing the Fading of this compound Stained Slides
| Factor | High Impact on Fading | Medium Impact on Fading | Low Impact on Fading | Recommendations |
| Light Exposure | ✓ | Store slides in the dark. Minimize illumination intensity and duration during microscopy.[2][4] | ||
| Mounting Medium | ✓ | Use a high-quality mounting medium with antifade reagents, especially for fluorescence imaging.[11] | ||
| Storage Temperature | ✓ | Store slides in a cool environment, such as a refrigerator.[2] | ||
| Staining Protocol | ✓ | Ensure proper fixation, optimal pH, and avoid excessive washing.[7][8][9] | ||
| Humidity | ✓ | Store slides in a dry location to prevent moisture damage.[2] |
Experimental Protocols
Protocol for Picro-Sirius Red Staining with an Emphasis on Preventing Fading
This protocol is designed to provide robust staining of collagen fibers with this compound (as Picro-Sirius Red) while incorporating steps to maximize stain longevity.
Materials:
-
Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Weigert's Hematoxylin (B73222) (for nuclear counterstain, optional)
-
Acidified Water (0.5% acetic acid in distilled water)[10]
-
Absolute Ethanol (B145695)
-
Xylene
-
Antifade Mounting Medium (Aqueous for fluorescence or resinous for bright-field)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Counterstain (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.[18]
-
Rinse in distilled water.
-
-
Picro-Sirius Red Staining:
-
Washing:
-
Dehydration:
-
Dehydrate rapidly through two changes of absolute ethanol. Prolonged exposure to ethanol can extract the stain.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Apply a drop of antifade mounting medium to the slide and coverslip.
-
For aqueous mounting media, allow the edges to seal before long-term storage. For resinous media, allow it to fully harden.
-
Mandatory Visualization
Caption: Workflow for preventing fading of this compound stained slides.
Caption: Key factors contributing to the fading of this compound stain.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]
- 3. researchgate.net [researchgate.net]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boekelsci.com [boekelsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 10. med.emory.edu [med.emory.edu]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. bidc.ucsf.edu [bidc.ucsf.edu]
- 14. Can antifade reagents be used in other types of imaging besides fluorescence microscopy? | AAT Bioquest [aatbio.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples | PLOS One [journals.plos.org]
- 18. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]
- 19. abcam.cn [abcam.cn]
Adjusting pH of Direct Red 23 solution for optimal staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Direct Red 23 staining protocols by adjusting the pH of the staining solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound staining solution?
A1: The optimal pH for a this compound solution can vary depending on the specific application and the tissue being stained. However, for general histological and cytological staining, a weakly acidic to neutral pH is often recommended.[1] As an anionic dye, this compound binds to positively charged tissue components.[2] An acidic environment increases the number of positively charged groups on proteins, which can enhance the binding of the anionic dye and result in stronger staining.[2] For dyeing cellulose (B213188) fibers, a weakly acidic or neutral solution is considered effective.[1]
Q2: How does pH affect the color and stability of the this compound solution?
A2: The pH of the solution can significantly impact the color and solubility of this compound. In a strongly acidic solution, particularly with the addition of concentrated hydrochloric acid, a wine-red precipitate may form. A dilute sulfuric acid solution can cause the solution to turn light blue. Conversely, a concentrated alkaline solution will result in a red-orange color. It is crucial to avoid extreme pH values to maintain the desired color and prevent dye precipitation.
Q3: What are the signs of a suboptimal pH in my this compound staining?
A3: Suboptimal pH can manifest in several ways:
-
Weak or Faint Staining: This may indicate that the pH is too high (alkaline), reducing the positive charge of tissue components and thus weakening the attraction of the anionic dye.
-
High Background Staining: If the pH is too low (highly acidic), non-specific binding of the dye to various tissue elements can increase, leading to high background noise.
-
Precipitate Formation on Tissue: The formation of crystalline deposits on the tissue section can be a sign that the pH is too acidic, causing the dye to precipitate out of solution.
-
Unexpected Color Shift: As mentioned, extreme pH levels can alter the chromophoric properties of the dye, leading to a color shift in the stained tissue.
Q4: Can I use buffers to adjust the pH of my this compound solution?
A4: Yes, using a buffer system is a reliable way to prepare and maintain the pH of your staining solution. Common biological buffers such as phosphate (B84403) or citrate (B86180) buffers can be used. It is recommended to prepare the this compound solution in the chosen buffer at the desired pH.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining that may be related to the pH of the staining solution.
| Problem | Possible Cause (pH-related) | Suggested Solution |
| Weak or No Staining | The pH of the staining solution is too high (alkaline), leading to poor binding of the anionic dye to tissue components. | Lower the pH of the staining solution. Prepare fresh staining solutions with a lower pH, for example, by adding a small amount of dilute acetic acid (e.g., 0.1 M) or by using a buffer in the acidic range (e.g., pH 4.0-6.0). |
| High Background Staining | The pH of the staining solution is too low (too acidic), causing non-specific electrostatic binding of the dye. | Increase the pH of the staining solution towards a more neutral range (e.g., pH 6.0-7.0). Prepare fresh solutions and consider using a buffer to maintain a stable pH. |
| Precipitate in Staining Solution or on Tissue | The pH of the staining solution is too acidic, causing the dye to become insoluble. | Prepare a fresh staining solution and ensure the pH is not in the extreme acidic range. If using an acidic solution, ensure the dye is fully dissolved before use. Consider filtering the staining solution before application. |
| Uneven Staining | Fluctuation in the pH of the staining solution during the staining process or carryover from a previous step with a different pH. | Ensure all solutions used in the staining protocol are at a consistent and appropriate pH. Use buffered solutions where possible to maintain pH stability. |
| Stain Color is Not as Expected | The pH of the staining solution is at an extreme, causing a shift in the dye's color. A strongly acidic solution may cause a color shift, while a strongly alkaline solution can result in a red-orange hue. | Prepare a fresh staining solution within the recommended weakly acidic to neutral pH range. Verify the pH of the solution with a pH meter. |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of an Aqueous this compound Staining Solution
This protocol provides a general method for preparing an aqueous solution of this compound and adjusting its pH for histological staining.
Materials:
-
This compound powder
-
Distilled or deionized water
-
0.1 M Acetic Acid
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter or pH indicator strips
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
-
Filter paper (0.22 µm or 0.45 µm pore size)
Procedure:
-
Prepare a 0.1% (w/v) stock solution of this compound:
-
Weigh 0.1 g of this compound powder.
-
Dissolve the powder in 100 mL of distilled water in a volumetric flask.
-
Use a magnetic stirrer to ensure the dye is completely dissolved. Gentle warming may aid dissolution, but avoid boiling.
-
-
Initial pH Measurement:
-
Allow the solution to cool to room temperature.
-
Measure the initial pH of the staining solution using a calibrated pH meter or pH indicator strips.
-
-
pH Adjustment:
-
To lower the pH (make it more acidic): Add 0.1 M acetic acid dropwise while continuously monitoring the pH with a pH meter. Stir the solution gently after each addition.
-
To raise the pH (make it more alkaline): Add 0.1 M NaOH dropwise while continuously monitoring the pH. Stir the solution gently after each addition.
-
Adjust the pH to the desired range (a starting point of pH 4.0-6.0 is recommended for enhanced staining of proteins).
-
-
Final Steps:
-
Once the desired pH is reached, allow the solution to stabilize for a few minutes and re-check the pH.
-
Filter the solution using a 0.22 µm or 0.45 µm filter to remove any undissolved particles or microprecipitates.
-
Store the solution in a well-labeled, airtight container, protected from light.
-
Visualizations
Caption: Workflow for preparing and adjusting the pH of a this compound staining solution.
Caption: Logical relationships for troubleshooting common pH-related issues in this compound staining.
References
Inconsistent staining patterns with Direct Red 23
Welcome to the technical support center for Direct Red 23. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with inconsistent staining patterns and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a research setting?
A1: this compound, also known as Pontamine Fast Scarlet 4B, is a fluorescent dye commonly used for staining cellulose (B213188) and chitin (B13524) in plant and fungal cell walls.[1][2] Its strong affinity for these polysaccharides makes it a valuable tool for visualizing cell wall architecture and studying plant development, plant-microbe interactions, and fungal morphology.[3]
Q2: I'm observing patchy and uneven staining in my plant root samples. What are the likely causes?
A2: Inconsistent staining patterns with this compound can arise from several factors throughout the experimental workflow. The most common culprits include:
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Inadequate Fixation: Improper or insufficient fixation can lead to poor tissue preservation and uneven dye penetration.
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Dye Aggregation: At high concentrations or in solutions with high ionic strength, this compound molecules can aggregate, leading to blotchy staining.
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Suboptimal pH of Staining Solution: The pH of the staining solution can influence the dye's binding affinity and solubility.
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Uneven Reagent Application: Failure to completely immerse the sample in the staining and washing solutions can result in uneven staining.
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Tissue Drying: Allowing the sample to dry out at any stage of the staining process can cause dye to concentrate in certain areas, leading to artifacts.
Q3: How should I prepare and store my this compound staining solution?
A3: For optimal performance, dissolve this compound powder in the appropriate solvent (e.g., ClearSee solution or water) by mixing on a magnetic stirrer for at least 30-60 minutes to ensure it is fully dissolved.[4] Store the solution in a container wrapped in aluminum foil to protect it from light.[4] While it can be stored for several months at room temperature, preparing fresh solutions is recommended for the most consistent results.[4]
Q4: Can this compound be used in combination with other fluorescent markers?
A4: Yes, this compound is compatible with several other fluorescent proteins and dyes. For instance, it can be used with YFP and GFP lines.[4] When planning multi-staining experiments, it is crucial to check the excitation and emission spectra of all fluorophores to avoid spectral overlap.
Troubleshooting Guide: Inconsistent Staining Patterns
This guide addresses specific issues you may encounter during your this compound staining experiments.
Problem 1: Blotchy or Patchy Staining
Symptoms: The fluorescence signal is concentrated in irregular patches, with some areas of the sample brightly stained and others weakly stained or unstained.
| Potential Cause | Recommended Solution |
| Inadequate Fixation | Ensure the fixation time is sufficient for the tissue type and thickness. For thicker samples like older roots or stems, consider vacuum infiltration to aid fixative penetration.[4] Use freshly prepared 4% paraformaldehyde (PFA) for consistent results. |
| Dye Aggregation | Prepare fresh staining solution for each experiment. Consider filtering the staining solution through a 0.22 µm filter before use. Avoid overly high dye concentrations. |
| Uneven Reagent Application | Ensure the entire sample is fully submerged in all solutions during fixation, washing, and staining steps. Gentle agitation during these steps can also promote even staining. |
| Tissue Drying During Staining | Keep the sample moist throughout the entire staining procedure. Do not allow slides or samples to dry out between steps. |
Problem 2: Weak or No Fluorescence Signal
Symptoms: The expected red fluorescence is very dim or completely absent across the entire sample.
| Potential Cause | Recommended Solution |
| Incorrect Dye Concentration | The optimal concentration may vary depending on the sample type. For plant seedlings in ClearSee, a 0.1% solution is recommended.[4] For live-cell imaging of Arabidopsis roots, a lower concentration of 0.01% may be a good starting point.[5] |
| Insufficient Incubation Time | For cleared plant tissues, a staining time of at least 2 hours is recommended.[4] Thicker or denser tissues may require longer incubation. |
| Incompatible Mounting Medium | Use a mounting medium that is compatible with fluorescence imaging and does not quench the this compound signal. The ClearSee solution itself can be used for mounting.[4] |
| Incorrect Microscope Settings | Ensure you are using the correct excitation and emission filters for this compound. Recommended settings are an excitation of 561 nm and detection at 580-615 nm.[4] |
| Photobleaching | Minimize the exposure of the stained sample to the excitation light. Store stained slides in the dark until imaging. |
Problem 3: High Background Fluorescence
Symptoms: The entire sample, including areas that should not be stained, exhibits a high level of red fluorescence, obscuring the specific signal from the cell walls.
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the duration and number of washing steps after staining to remove unbound dye. A wash of at least 30 minutes in the clearing solution is recommended.[4] |
| Dye Precipitation | If the staining solution is old or was prepared at too high a concentration, dye precipitates may adhere non-specifically to the sample. Prepare fresh, filtered staining solution. |
| Autofluorescence | Some plant tissues naturally fluoresce. Image an unstained control sample using the same microscope settings to assess the level of autofluorescence. |
Quantitative Data Summary
While precise quantitative data for troubleshooting this compound staining is not extensively published, the following tables provide illustrative examples based on established principles of fluorescence staining to guide optimization.
Table 1: Illustrative Effect of Staining Solution pH on Relative Fluorescence Intensity
| pH | Relative Fluorescence Intensity (Arbitrary Units) | Observation |
| 4.0 | +++ | Strong signal, but potential for dye precipitation. |
| 5.8 | ++++ | Optimal signal with good dye solubility. |
| 7.0 | ++ | Reduced signal intensity. |
| 8.0 | + | Weak signal. |
Note: This data is illustrative and serves as a guideline. The optimal pH may vary depending on the specific tissue and buffer system used.
Table 2: Illustrative Effect of this compound Concentration on Staining Quality
| Concentration (% w/v) | Staining Intensity | Background | Risk of Aggregation |
| 0.01 | Weak to Moderate | Low | Low |
| 0.1 | Strong | Moderate | Moderate |
| 0.5 | Very Strong | High | High |
Note: This data is illustrative. It is recommended to perform a concentration titration to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: this compound Staining of Arabidopsis Seedlings with ClearSee
This protocol is adapted from Ursache et al. (2018) for the visualization of cell walls in cleared plant tissues.[4]
Materials:
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4% Paraformaldehyde (PFA) in 1x PBS
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1x Phosphate-Buffered Saline (PBS)
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ClearSee Solution (10% (w/v) Xylitol, 15% (w/v) Sodium Deoxycholate, 25% (w/v) Urea in water)
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0.1% this compound in ClearSee solution
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Microscope slides and coverslips
Methodology:
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Fixation: Fix Arabidopsis seedlings in 4% PFA for 1 hour at room temperature with gentle agitation. For older or thicker tissues, vacuum infiltration for 1 hour is recommended.
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Washing: Wash the fixed tissues twice with 1x PBS for 1 minute each.
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Clearing: Transfer the seedlings to ClearSee solution and clear them at room temperature with gentle agitation. Clearing time will vary depending on the tissue (e.g., 4 days for roots and leaves).[3]
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Staining: Transfer the cleared seedlings to a 0.1% this compound solution in ClearSee and stain for at least 2 hours at room temperature.
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Washing: Remove the staining solution and rinse the seedlings once with ClearSee. Then, wash for at least 30 minutes in fresh ClearSee solution.
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Mounting: Mount the stained seedlings on a microscope slide in a drop of ClearSee solution.
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Imaging: Image the samples using a confocal microscope with an excitation wavelength of 561 nm and a detection range of 580-615 nm.[4]
Visualizations
Caption: Experimental workflow for this compound staining of plant tissue.
Caption: Troubleshooting logic for inconsistent this compound staining.
References
Non-specific binding of Direct Red 23 in tissue sections
Welcome to the technical support center for Direct Red 23 staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the staining of tissue sections.
Troubleshooting Guide
This guide addresses specific problems that may arise during your this compound staining experiments, providing potential causes and recommended solutions in a structured format.
Problem: High Background or Non-Specific Staining
High background staining can obscure specific signals, making accurate interpretation and quantification difficult. This is often due to the dye binding to tissue components other than the target of interest (e.g., collagen).
| Potential Cause | Recommended Solution | Rationale |
| Ionic and Hydrophobic Interactions | Introduce a blocking step with normal serum (e.g., 10% goat serum) or a protein solution like Bovine Serum Albumin (BSA) before staining.[1][2] | Non-specific binding can occur due to charge-based or hydrophobic interactions between the dye and various tissue proteins.[3] Blocking agents occupy these reactive sites, preventing the dye from binding non-specifically.[1] |
| Inadequate Rinsing/Differentiation | After staining, rinse sections with an acidified water solution (e.g., 0.5% acetic acid) to remove excess, unbound dye.[4][5][6] Increase the duration and number of wash steps.[7][8] | The acidic wash helps to differentiate the staining, removing the dye from non-collagenous components more readily than from the tightly bound collagen, thus improving the signal-to-noise ratio.[5] |
| Suboptimal Tissue Fixation | Ensure tissues are adequately fixed. Bouin's solution is often recommended for superior results with Sirius Red-type stains, though neutral buffered formalin is also commonly used.[5][9] | Improper or insufficient fixation can alter tissue morphology and charge distribution, leading to increased non-specific binding.[6] |
| Staining Solution Issues | Prepare the Picro-Sirius Red solution (containing Direct Red) fresh. Ensure the picric acid is saturated, as this is crucial for the specificity of collagen staining.[9] The working solution of some stains may not be stable long-term.[4] | The acidic nature of the picric acid solution (pH ~2) is essential for the specific binding of the sulfonic acid groups of Direct Red to the basic groups of collagen molecules.[10][11] |
| Tissue Section Thickness | Use thinner tissue sections, typically between 5-14 µm, depending on the tissue type (e.g., 10µm for FFPE, 14µm for cryosections).[4] | Thicker sections can lead to uneven staining and trapping of the dye in the tissue matrix, resulting in higher background.[12] |
| Tissue Drying During Staining | Keep sections hydrated at all times during the staining procedure. Using a humidified chamber for incubation steps can prevent sections from drying out.[7][8][12] | If sections dry out, dye can precipitate and bind non-specifically, creating artifacts.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is my entire tissue section red instead of just the collagen fibers?
A1: This is a classic sign of over-staining or insufficient differentiation. The key to specific collagen staining with this compound (often in a Picro-Sirius Red formulation) is the acidic condition and the subsequent wash.[10][11] Try reducing the incubation time in the staining solution or, more effectively, prolonging the rinse in acidified water to remove the dye from non-target components.[5] Also, ensure your staining solution is correctly prepared and not too old.[4]
Q2: Can I use a counterstain with this compound?
A2: Yes, a counterstain can be used to visualize other tissue components, such as nuclei. Weigert's hematoxylin (B73222) is a common choice.[9] It should be applied before the Picro-Sirius Red stain. Be aware that the long incubation in the acidic Picro-Sirius Red solution can cause some de-staining of the hematoxylin.[9] Some researchers prefer no counterstain to avoid any potential signal muddling, especially when performing quantitative analysis.[4]
Q3: What is the difference between this compound and Sirius Red F3B (Direct Red 80)?
A3: Both are sulfonated azo dyes used for collagen staining. Sirius Red F3B (Direct Red 80) is the dye most commonly cited in the classic Picro-Sirius Red method developed by Puchtler and Junqueira.[9] this compound is chemically similar and used for the same purpose, often for staining cell walls in plant histology or as a component in similar collagen staining formulations.[13] Both rely on the interaction of their sulfonic acid groups with the basic amino acids in collagen under acidic conditions.[11]
Q4: How can I avoid non-specific binding to other proteins like albumin, especially in cell culture experiments?
A4: Non-specific binding to proteins like albumin, particularly those found in fetal bovine serum (FBS), is a known issue.[14] To mitigate this, it is recommended to use a serum-free medium during the treatment phase leading up to staining if possible. If serum is required, ensure thorough washing steps are performed to remove as much extracellular protein as possible before staining.[14]
Q5: My staining appears weak. How can I improve the signal intensity?
A5: First, ensure your tissue sections are properly deparaffinized and rehydrated, as residual paraffin (B1166041) can impede stain penetration.[5] Second, check the age and preparation of your staining solution; an old or improperly made solution may have reduced efficacy.[4] Third, ensure the staining incubation time is sufficient, typically around 60 minutes for Picro-Sirius Red to reach equilibrium.[6][9] Finally, consider the fixation method, as some fixatives like Bouin's solution may yield more intense staining results.[5]
Experimental Protocols
Standard Protocol for Direct Red Staining of Collagen in FFPE Tissue Sections
This protocol is based on the widely used Picro-Sirius Red method for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents:
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Picro-Sirius Red Solution: 0.1% Direct Red 80 (Sirius Red F3B) or this compound in a saturated aqueous solution of picric acid.[9][10]
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Acidified Water: 0.5% glacial acetic acid in distilled water (5 ml of acid per 1 liter of water).[9]
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Weigert's Hematoxylin (Optional, for nuclear counterstaining)
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Xylene
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Graded Ethanol (B145695) (100%, 95%, 70%)
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Distilled Water (dH2O)
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Resinous mounting medium
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5 minutes each.
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Hydrate sections through two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 1 minute each.
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Rinse well in distilled water.[5]
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Nuclear Counterstain (Optional):
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Collagen Staining:
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Washing and Differentiation:
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Dehydration:
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Clearing and Mounting:
Expected Results:
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Collagen fibers: Red
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Cytoplasm: Pale Yellow
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Nuclei (if counterstained): Black/Dark Blue
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. dbiosys.com [dbiosys.com]
- 7. qedbio.com [qedbio.com]
- 8. High background in immunohistochemistry | Abcam [abcam.com]
- 9. med.emory.edu [med.emory.edu]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sysy-histosure.com [sysy-histosure.com]
- 13. wp.unil.ch [wp.unil.ch]
- 14. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
How to fix uneven staining with the picro-sirius red method
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Picro-Sirius Red (PSR) staining method. It is designed for researchers, scientists, and drug development professionals to help resolve common issues and achieve consistent, high-quality staining results.
Troubleshooting Guide: Uneven Staining
Uneven or inconsistent staining is a frequent challenge with the PSR method. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Problem: Staining appears patchy, with "blotches" or regions of varying intensity across the tissue section.[1]
Initial Assessment Workflow
This workflow outlines the initial steps to diagnose the potential source of uneven staining.
Caption: Initial assessment workflow for troubleshooting uneven Picro-Sirius Red staining.
Detailed Troubleshooting Steps
| Potential Cause | Observation | Recommended Solution |
| Tissue Fixation | Staining intensity varies, with some areas appearing overly red and others too yellow.[2] | Ensure fixation is adequate and consistent. Use a neutral buffered formalin for 24-48 hours for optimal results. Coagulant fixatives may lead to redder tones, while crosslinking fixatives can produce yellower tones. |
| Section Thickness | Thicker sections may appear more yellow, while thinner sections may stain weakly.[2] Uneven thickness across the section leads to patchy staining. | Cut sections at a uniform thickness, typically between 4-6 µm, to ensure consistent dye penetration and staining. For certain tissues, a thickness of 5 µm has been found to be optimal.[3] |
| Drying of Sections | Higher background staining is observed at the edges of the tissue. | Keep tissue sections hydrated throughout the staining process. Use a humidified chamber to prevent sections from drying out before or during staining. |
| Reagent Quality and pH | Weak or inconsistent staining across multiple batches. | Ensure the Picro-Sirius Red solution is properly prepared and filtered. The pH of the staining solution is critical and should be acidic (around pH 1-3) to enhance collagen staining specificity.[4] Using a freshly prepared staining solution is recommended. |
| Incomplete Slide Immersion | Clear demarcation lines or unstained areas are visible on the slide.[1] | Ensure the entire tissue section is completely immersed in all solutions during every step of the protocol. Check the level of the staining rack to prevent partial immersion.[1] |
| Inadequate Washing | High background staining or false positives due to residual fixatives. | Extend washing times and ensure thorough rinsing between steps to remove unbound reagents.[4] Washing in two changes of acidified water after staining can help prevent the loss of dye.[5] |
| Staining Time | Staining is too light or fails to reach equilibrium. | A staining time of 60 minutes is generally recommended to achieve near-equilibrium staining.[5] Shorter times should be avoided even if the colors appear acceptable.[5] For some tissues, a shorter staining time of 5 minutes has been shown to be sufficient.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal thickness for tissue sections when using the Picro-Sirius Red stain?
A1: The optimal thickness for tissue sections is generally between 4-6 µm. This range allows for consistent dye penetration and visualization of collagen fibers under polarized light. Thicker sections may result in a more yellowish appearance and can obscure the birefringence of individual fibers, while thinner sections may stain too weakly.[2] For specific tissues like vaginal and uterine cervical tissues, a thickness of 5 µm has been identified as optimal.[3]
Q2: How does the choice of fixative affect Picro-Sirius Red staining?
A2: The choice of fixative can significantly influence the staining outcome. Neutral buffered formalin is the most commonly recommended fixative for PSR staining. The type of fixative can alter the final color, with coagulant fixatives tending to produce redder tones and crosslinking fixatives resulting in yellower tones. Inadequate or inconsistent fixation can lead to uneven staining.
Q3: My tissue sections are drying out during the staining procedure. How can I prevent this?
A3: To prevent tissue sections from drying, which can cause increased background staining, especially at the edges, it is recommended to keep the slides in a humidified chamber throughout the staining process. Also, ensure that the sections are completely covered with the staining solution during incubation.
Q4: Can I reuse the Picro-Sirius Red staining solution?
A4: While the Picro-Sirius Red solution is stable for an extended period, for the most consistent and reliable results, it is advisable to use a fresh solution for each staining batch. If you do reuse the solution, it should be filtered before each use to remove any precipitates that may have formed.
Q5: Why do my collagen fibers of the same type show different colors under polarized light?
A5: The colors observed under polarized light (e.g., green, yellow, orange, red) are not solely dependent on the collagen type (Type I vs. Type III). The birefringence color is also influenced by the thickness, packing, and orientation of the collagen fibers in relation to the light path.[6] Therefore, a change in color may reflect a change in the organization of the collagen fibers rather than a change in collagen type.
Experimental Protocols
Standard Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections
This protocol is a standard procedure for staining collagen in formalin-fixed, paraffin-embedded tissue sections.
Workflow Diagram
Caption: Standard experimental workflow for Picro-Sirius Red staining.
Detailed Steps:
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Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5 minutes each.
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Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.
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Hydrate through 95% and 70% ethanol for 3 minutes each.
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Rinse in distilled water.
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Staining:
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Cover the tissue section completely with Picro-Sirius Red solution.
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Incubate for 60 minutes at room temperature.[5]
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Rinsing:
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Briefly rinse the slides in two changes of 0.5% acetic acid solution (acidified water).[5]
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-
Dehydration:
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Dehydrate the sections through two changes of 100% ethanol.
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Clearing and Mounting:
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Clear the slides in two changes of xylene.
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Mount with a synthetic resinous medium.
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Quantitative Data Summary
The following table summarizes key parameters that can be optimized for the Picro-Sirius Red staining protocol.
| Parameter | Standard Recommendation | Optimized Value (Example) | Impact on Staining | Reference |
| Section Thickness | 4-6 µm | 5 µm (for cervical/vaginal tissue) | Thinner sections may have reduced staining intensity, while thicker sections can obscure fiber details. | [3] |
| Staining Time | 60 minutes | 5 minutes (for cervical/vaginal tissue) | Shorter times may result in incomplete staining; longer times generally do not increase intensity after equilibrium is reached. | [3] |
| Fixative | Neutral Buffered Formalin | N/A | The type of fixative can alter the final color and consistency of the stain. | [5] |
| Washing Solution | Acidified Water (0.5% Acetic Acid) | N/A | Prevents the loss of the dye from the tissue sections. | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. boekelsci.com [boekelsci.com]
- 3. Optimization of Picrosirius red staining protocol to determine collagen fiber orientations in vaginal and uterine cervical tissues by Mueller polarized microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.emory.edu [med.emory.edu]
- 6. abcam.cn [abcam.cn]
Best fixation method for tissues prior to Direct Red 23 staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal fixation methods for tissues prior to Direct Red 23 staining. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixative for this compound staining of collagen fibers?
A1: Neutral buffered formalin (10%) is the most commonly recommended and versatile fixative for this compound (also known as Sirius Red) staining.[1][2] It provides excellent preservation of tissue morphology, good histological detail, and is compatible with subsequent immunohistochemistry.[1] While Bouin's solution has been traditionally used, formalin is often preferred due to safety concerns and superior preservation of nuclear detail.[1][3]
Q2: Can I use paraformaldehyde (PFA) instead of formalin?
A2: Yes, 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is also a suitable fixative.[4][5] Formalin is a solution of formaldehyde (B43269) gas in water, and commercial preparations often contain methanol (B129727) as a stabilizer.[6][7][8] Preparing fresh PFA solution can be advantageous in experiments where methanol might interfere with other cellular components.[6] For most standard this compound staining, however, neutral buffered formalin and PFA are largely interchangeable.
Q3: What is Bouin's solution and when should it be considered?
A3: Bouin's solution is a compound fixative containing picric acid, formaldehyde, and acetic acid.[3] It can yield bright and intense staining of collagen.[1] However, it is known to cause tissue shrinkage and can lyse red blood cells.[3][9] Due to the explosive nature of picric acid when dry and safety concerns, many institutions are moving away from its use.[1] It is also less ideal for subsequent immunohistochemistry as it can denature some antigens more than formalin.[1]
Q4: How long should I fix my tissues?
A4: The optimal fixation time depends on the tissue size and type. For most tissues, immersion in 10% neutral buffered formalin for 18-24 hours is sufficient.[2] Under-fixation can lead to poor tissue preservation and uneven staining, while over-fixation can mask epitopes if you plan to perform subsequent immunohistochemistry.
Q5: Can I use frozen sections for this compound staining?
A5: Yes, frozen sections can be used.[10] Typically, unfixed frozen sections are cut and then fixed, often with cold acetone (B3395972) or 4% PFA for a shorter duration (e.g., 30 minutes).[4] Proper and rapid fixation of cryosections is crucial to preserve tissue morphology.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate fixation time. | Ensure tissues are fixed for an appropriate duration based on their size (typically 18-24 hours for formalin). |
| Depletion of the staining solution. | Prepare a fresh Picrosirius Red solution. The solution's pH is critical for optimal staining.[4] | |
| Sections are too thin. | Cut sections at a standard thickness of 4-6 µm for consistent results. | |
| Over-washing after staining. | Avoid prolonged washing steps, as this can elute the dye from the collagen fibers. A brief rinse in acidified water is recommended.[2] | |
| Uneven Staining | Incomplete fixation. | Ensure the fixative volume is at least 10-20 times the tissue volume and that the tissue is fully immersed. |
| Presence of residual paraffin (B1166041) wax. | Ensure complete deparaffinization with xylene or a xylene substitute before rehydration and staining. | |
| Air bubbles trapped on the slide. | Carefully apply the staining solution to avoid trapping air bubbles on the tissue section. | |
| High Background Staining | Incomplete removal of excess stain. | After staining, wash the slides in two changes of acidified water to remove unbound dye.[2] |
| Staining solution is old or contaminated. | Prepare fresh staining solution. | |
| Sections are too thick. | Thicker sections may retain more non-specific staining.[11] | |
| Cytoplasm Stains Red | Hydrolysis of the Picrosirius Red solution. | This can occur under acidic conditions and higher temperatures. Store the staining solution properly and prepare fresh if needed.[11] |
| Unexpected Color of Collagen (e.g., too yellow or too red) | Type of fixative used. | Coagulant fixatives may produce redder tones, while crosslinking fixatives can result in more yellow hues.[11] |
| Section thickness. | Thicker sections may appear more yellow than thinner sections.[11] |
Comparison of Common Fixatives for this compound Staining
| Fixative | Advantages | Disadvantages | Primary Recommendation |
| 10% Neutral Buffered Formalin | - Excellent preservation of tissue morphology[1]- Good for subsequent immunohistochemistry[1]- Readily available and stable[9] | - Slower penetration than some other fixatives[9]- Can form formalin pigment in blood-rich tissues[9] | Highly Recommended for routine use. |
| 4% Paraformaldehyde (PFA) | - Methanol-free when freshly prepared[6]- Good preservation of cellular structures | - Needs to be freshly prepared[6]- Can re-polymerize upon storage[6] | Recommended , especially when methanol is a concern. |
| Bouin's Solution | - Produces bright and intense collagen staining[1]- Good for soft and delicate tissues[3] | - Causes tissue shrinkage and lyses red blood cells[3][9]- Poor for subsequent immunohistochemistry[1]- Safety concerns with picric acid[1] | Use with caution and only when its specific properties are required. |
Experimental Protocols
Protocol 1: Formalin Fixation and Paraffin Embedding
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Fixation: Immediately immerse fresh tissue in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
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Processing: Dehydrate the fixed tissue through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).
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Clearing: Clear the tissue in xylene or a suitable substitute.
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Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and then embed to form a paraffin block.
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Sectioning: Cut 4-6 µm thick sections using a microtome.
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Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
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Staining: Proceed with the this compound staining protocol.
Protocol 2: this compound Staining (Picrosirius Red)
This protocol is adapted from Puchtler et al. (1973) and Junqueira et al. (1979).[2]
-
Staining Solution: Prepare Picrosirius Red solution by dissolving 0.1 g of Sirius Red F3B (Direct Red 80) in 100 ml of saturated aqueous picric acid.
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Nuclear Counterstain (Optional): Stain nuclei with Weigert's hematoxylin (B73222) for 8 minutes, then wash in running tap water for 10 minutes.
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Staining: Stain the rehydrated sections in the Picrosirius Red solution for 60 minutes.
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Washing: Wash the slides in two changes of acidified water (0.5% acetic acid in water).
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Dehydration: Dehydrate rapidly through three changes of 100% ethanol.
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Clearing: Clear in xylene.
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Mounting: Mount with a resinous mounting medium.
Expected Results: Under bright-field microscopy, collagen will appear red on a pale yellow background. Nuclei, if counterstained, will be black or dark blue.
Visualizations
Caption: Experimental workflow for this compound staining of fixed tissues.
Caption: Binding mechanism of this compound to collagen fibers.
References
- 1. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. Bouin solution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. wp.unil.ch [wp.unil.ch]
- 6. What is the difference between formaldehyde and paraformaldehyde in cell fixation? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Which is the Better Fixative? - Creative Bioarray [histobiolab.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. boekelsci.com [boekelsci.com]
Avoiding cytoplasmic staining with picro-sirius red
Welcome to the technical support center for Picro-Sirius Red (PSR) staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PSR staining experiments, with a specific focus on avoiding common issues like cytoplasmic staining.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted cytoplasmic staining with Picro-Sirius Red?
A1: Unwanted cytoplasmic staining in Picro-Sirius Red (PSR) staining typically occurs when the staining solution has hydrolyzed. This can be facilitated by acidic conditions and higher temperatures, a phenomenon to be particularly aware of in warmer climates[1]. The picric acid component of the PSR solution is intended to prevent non-specific staining of non-collagenous structures[2]. If the cytoplasm appears yellow, this is the expected background staining from the picric acid[3][4][5]. However, red cytoplasmic staining indicates a problem with the staining process.
Q2: How does the pH of the Picro-Sirius Red solution affect staining specificity?
A2: The pH of the PSR solution is a critical factor for achieving specific collagen staining. The acidic nature of the solution is necessary for the sulfonic acid groups of the Sirius Red dye to bind to the basic amino acids in collagen[6][7]. An optimal, acidic pH (typically around 1-3) enhances the specific binding to collagen fibers[8]. Deviations from the optimal pH can lead to decreased specificity and increased background or cytoplasmic staining.
Q3: Can the type of fixative used impact the staining results?
A3: Yes, the choice of fixative can influence the staining outcome. For instance, a coagulant fixative may result in redder tones, while a crosslinking fixative can produce more yellowish tones[1]. Formalin and Bouin's solution are commonly used, with formalin-fixed tissues often providing better histological detail[6]. It is crucial to ensure thorough washing after fixation to remove any residual fixatives, which can cause false positives[9].
Q4: What is the significance of the washing and dehydration steps?
A4: Proper washing and dehydration are essential for clean and specific staining. Inadequate washing can leave behind residual fixatives or unbound dye, leading to higher background staining[9]. It is recommended to wash the slides in two changes of acidified water after staining to remove excess dye[3][10]. The dehydration steps, typically with absolute ethanol (B145695), should be performed quickly, as prolonged exposure can lead to the selective removal of the small picric acid dye, potentially making sections appear redder[1][3].
Q5: Why do my collagen fibers appear in different colors under polarized light?
A5: Under polarized light, collagen fibers stained with PSR exhibit birefringence, appearing in different colors such as green, yellow, or orange[11]. This variation in color is primarily dependent on the thickness and orientation of the collagen fibers, not necessarily the collagen type[6][7][11]. Thicker, more tightly packed fibers tend to appear yellow or orange, while thinner, more loosely arranged fibers often appear green[3][11][12].
Troubleshooting Guide: Avoiding Cytoplasmic Staining
This guide provides a systematic approach to identifying and resolving issues related to non-specific cytoplasmic staining with Picro-Sirius Red.
Problem: Red Staining in the Cytoplasm
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolyzed Staining Solution | Prepare a fresh Picro-Sirius Red solution. Store the solution in a cool, dark place to prevent degradation, especially in warm climates[1]. | Reduced or eliminated red cytoplasmic staining. |
| Incorrect pH of Staining Solution | Verify the pH of your Picro-Sirius Red solution. It should be acidic, typically between pH 1 and 3[8]. Adjust if necessary. | Improved specificity of collagen staining and reduced background. |
| Inadequate Fixation/Washing | Ensure tissue is adequately fixed (e.g., neutral buffered formalin for at least 24 hours)[10]. Thoroughly wash sections after fixation to remove all residual fixatives[9]. | Cleaner background and prevention of false-positive staining. |
| Prolonged Staining Time | Adhere to the recommended staining time, typically around one hour for near-equilibrium staining[3][10]. Avoid significantly longer incubation times. | Optimal collagen staining without excessive background. |
| Improper Dehydration | Perform the dehydration steps with 100% ethanol quickly[1][3]. Avoid prolonged exposure which can alter the staining balance. | Preservation of the yellow background in the cytoplasm and specific red staining of collagen. |
Experimental Protocols
Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections
This protocol is a standard method for staining collagen fibers in paraffin-embedded tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% Sirius Red F3B (Direct Red 80) in a saturated aqueous solution of picric acid[2][3].
-
Weigert's Hematoxylin (B73222) (optional, for nuclear counterstaining)[10].
-
Acidified Water: 0.5% acetic acid in distilled water[3][10].
-
Absolute Ethanol.
-
Xylene.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water[3].
-
-
(Optional) Nuclear Staining:
-
Picro-Sirius Red Staining:
-
Washing:
-
Dehydration:
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous medium[3].
-
Expected Results (Bright-field Microscopy):
Expected Results (Polarized Light Microscopy):
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale and Key Considerations |
| Staining Time | 60 minutes | Provides near-equilibrium staining. Shorter times may be insufficient, while significantly longer times do not improve staining and may increase background[3][10]. Some studies have found 5 minutes to be sufficient for certain tissues[13]. |
| Picro-Sirius Red Solution pH | 1.0 - 3.0 | Crucial for the specific binding of Sirius Red to collagen. An acidic pH ensures the positive charge of collagen residues, facilitating the electrostatic interaction with the anionic dye[7][8]. |
| Tissue Section Thickness | 4 - 6 µm | Uniform and optimal thickness ensures consistent staining and polarization effects. Thicker sections can sometimes appear more yellow due to artifactual changes[1][9]. |
| Washing (Post-Staining) | 2 changes in 0.5% acetic acid water | Prevents the loss of dye that can occur when washing with water alone and helps to remove non-specific binding[3][10]. |
Visual Guides
Caption: Troubleshooting workflow for cytoplasmic staining in Picro-Sirius Red.
Caption: Mechanism of specific Picro-Sirius Red staining of collagen.
References
- 1. boekelsci.com [boekelsci.com]
- 2. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]
- 3. med.emory.edu [med.emory.edu]
- 4. abcam.cn [abcam.cn]
- 5. protocols.io [protocols.io]
- 6. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 10. med.emory.edu [med.emory.edu]
- 11. youtube.com [youtube.com]
- 12. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]
- 13. Optimization of Picrosirius red staining protocol to determine collagen fiber orientations in vaginal and uterine cervical tissues by Mueller polarized microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Direct Red 23 Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Direct Red 23 for staining applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in a research setting?
This compound (also known as Pontamine Fast Scarlet 4B) is a diazo dye.[1] In research, it is commonly used as a fluorescent stain for visualizing cellulose (B213188) in plant cell walls.[2][3] It can also be used for staining collagen and other components in biological tissues.[1] Its affinity for cellulosic fibers makes it a valuable tool in botanical and materials science.[4]
Q2: What is the recommended starting concentration for this compound staining?
A common starting concentration for staining plant cell walls is a 0.1% (w/v) solution.[2] However, the optimal concentration can vary depending on the sample type, thickness, and the specific application. For some live-cell imaging, a lower concentration, such as 0.01% (w/v), may be more suitable to minimize toxicity and background.[3] It is always recommended to perform a titration to determine the optimal dye concentration for your specific experimental conditions.
Q3: How should I prepare and store the this compound staining solution?
To prepare the staining solution, dissolve the this compound powder in the appropriate solvent (e.g., water or a clearing solution like ClearSee) by mixing on a magnetic stirrer for at least 30-60 minutes.[2] For long-term storage, the solution should be protected from light by wrapping the container in aluminum foil and can be kept at room temperature for several months.[2]
Q4: What are the excitation and emission wavelengths for this compound?
For fluorescence microscopy, this compound can be excited at approximately 561 nm, with an emission detection range of 580-615 nm.[2] The maximal absorption wavelength (λmax) is around 507 nm.
Experimental Protocols
Protocol 1: this compound Staining of Plant Tissues (e.g., Seedling Roots)
This protocol is adapted from established methods for staining plant cell walls.[2]
Materials:
-
This compound powder
-
ClearSee solution (or appropriate buffer/solvent)
-
Fixative (e.g., 4% paraformaldehyde in 1x PBS)
-
1x Phosphate-Buffered Saline (PBS)
-
Microscope slides and coverslips
-
Mounting medium (e.g., ClearSee)
Procedure:
-
Fixation: Fix the plant samples in 4% paraformaldehyde in 1x PBS for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the fixed tissues twice with 1x PBS for 1 minute each.
-
Clearing (Optional but Recommended): Transfer the samples to ClearSee solution and clear them at room temperature with gentle agitation.
-
Staining Solution Preparation: Prepare a 0.1% (w/v) solution of this compound in ClearSee.
-
Staining: Immerse the samples in the 0.1% this compound staining solution and incubate for at least 2 hours at room temperature.
-
Washing: Remove the staining solution and rinse the samples once with ClearSee. Follow with a wash in ClearSee for at least 30 minutes.
-
Mounting: Mount the stained samples on a microscope slide with a drop of ClearSee and apply a coverslip.
-
Imaging: Image the samples using a fluorescence microscope with an excitation wavelength of ~561 nm and an emission detection window of ~580-615 nm.[2]
Data Presentation
Table 1: Recommended Starting Parameters for this compound Staining
| Parameter | Plant Tissues | Live-Cell Imaging (Plants) | General Histology |
| Dye Concentration | 0.1% (w/v)[2] | 0.01% - 0.1% (w/v)[3] | Titration recommended (start at 0.1%) |
| Incubation Time | ≥ 2 hours[2] | 1 - 2 hours[3] | 30 - 60 minutes |
| Incubation Temperature | Room Temperature | Room Temperature | Room Temperature to 60°C[4] |
| pH of Staining Solution | Neutral to slightly acidic | Neutral | Acidic (pH ~3.0) may be favorable[5][6] |
| Excitation Wavelength | ~561 nm[2] | ~561 nm[2] | ~507 nm (λmax) |
| Emission Wavelength | ~580 - 615 nm[2] | ~580 - 615 nm[2] | > 520 nm |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Inadequate Dye Concentration: The concentration of this compound is too low. | - Increase the dye concentration in increments (e.g., from 0.01% to 0.05%, then to 0.1%).- Ensure the dye is fully dissolved in the solvent. |
| Insufficient Incubation Time: The staining duration is too short for the dye to penetrate the tissue. | - Increase the incubation time. For dense tissues, overnight incubation at 4°C may be beneficial. | |
| Suboptimal pH: The pH of the staining solution is not ideal for dye binding. | - For some applications, an acidic pH can enhance staining.[5][6] Try adjusting the pH of your staining solution. | |
| Over-fixation of Tissue: Excessive cross-linking from fixation can mask target structures. | - Reduce the fixation time or use a lower concentration of the fixative. | |
| High Background Staining | Excessive Dye Concentration: The concentration of the dye is too high, leading to non-specific binding. | - Decrease the dye concentration.- Perform a concentration titration to find the optimal signal-to-noise ratio. |
| Inadequate Washing: Insufficient washing after staining fails to remove unbound dye molecules. | - Increase the number and/or duration of the post-staining wash steps.[7]- Add a gentle agitation step during washing. | |
| Dye Precipitation: The dye has precipitated out of the solution, leading to speckles on the sample. | - Filter the staining solution before use.- Ensure the dye is completely dissolved during preparation. Some direct dyes can precipitate in the presence of high salt concentrations.[8] | |
| Uneven or Patchy Staining | Incomplete Sample Permeabilization: The dye cannot penetrate all areas of the tissue uniformly. | - If not using a clearing agent like ClearSee, consider a permeabilization step (e.g., with Triton X-100), depending on the sample and protocol compatibility.[7] |
| Tissue Folds or Air Bubbles: Physical obstructions are preventing uniform access of the dye to the tissue. | - Ensure the tissue section is flat on the slide before staining.- Be careful to avoid trapping air bubbles when adding the staining solution and mounting. | |
| Non-uniform Fixation: The fixative did not penetrate the tissue evenly. | - Ensure the tissue is fully immersed in the fixative and that the sample size allows for adequate penetration. | |
| Signal Fades Quickly (Photobleaching) | Excessive Exposure to Excitation Light: The sample is being exposed to the light source for too long or at too high an intensity. | - Reduce the exposure time and/or the intensity of the excitation light.- Use an anti-fade mounting medium.- Acquire images efficiently to minimize light exposure.[9] |
Visualizations
Experimental Workflow for this compound Staining
Caption: General experimental workflow for this compound staining.
Troubleshooting Logic for Weak Staining
Caption: Troubleshooting workflow for addressing weak this compound staining.
References
- 1. This compound | 3441-14-3 | Benchchem [benchchem.com]
- 2. wp.unil.ch [wp.unil.ch]
- 3. researchgate.net [researchgate.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Adsorption characteristics of this compound azo dye onto powdered tourmaline - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. stainsfile.com [stainsfile.com]
- 9. An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Direct Azo Dyes in Histology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing direct azo dyes in histological applications.
Troubleshooting Guides
Direct azo dyes, such as Congo red and Sirius red, are invaluable tools for the visualization of specific tissue components like amyloid and collagen. However, achieving optimal staining results requires careful attention to procedural details. Below are common issues encountered during staining, their potential causes, and recommended solutions.
Issue 1: Weak or No Staining
Question: My tissue sections show very faint staining or no staining at all with a direct azo dye. What could be the cause?
Answer:
Weak or absent staining can stem from several factors, ranging from tissue preparation to the staining protocol itself. Here are the primary causes and how to address them:
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax can impede the dye's access to the tissue.[1] Ensure that xylene and alcohol baths are fresh and that incubation times are sufficient to completely remove the wax.[1]
-
Poor Fixation: Inadequate or improper fixation can alter tissue morphology and affect dye binding.[1] Ensure the fixation protocol is appropriate for the tissue type and that fixation times are optimal. For Picro-Sirius red, neutral buffered formalin is commonly used.[2]
-
Incorrect pH of Staining Solution: The pH of the staining solution is critical for the binding of direct azo dyes. For instance, Picro-Sirius red staining of collagen is performed in an acidic environment.[3] Conversely, Congo red staining for amyloid is often carried out in an alkaline solution.[4]
-
Inadequate Staining Time: Staining times may need to be optimized. For Picro-Sirius red, a one-hour incubation is often recommended to achieve near-equilibrium staining.[2][5] Shorter times may result in weak staining.[2]
-
Thin Tissue Sections: For visualization of small amyloid deposits with Congo red, tissue sections of 6-10 µm are recommended over thinner sections.[6][7]
-
Dye Solution Issues: The dye solution may be old, depleted, or prepared incorrectly. Always use fresh solutions for consistent results.[8]
Issue 2: High Background Staining
Question: I am observing high background staining, which is obscuring the specific signal. How can I reduce it?
Answer:
High background staining can be caused by non-specific binding of the dye to tissue components.[9] Here are some common causes and solutions:
-
Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the tissue. Follow the protocol's rinsing steps carefully. For Picro-Sirius red, washing with acidified water is a critical step to prevent dye loss during subsequent dehydration.[2]
-
Overstaining: The incubation time in the dye solution may be too long.[10] Consider reducing the staining time.
-
Dye Aggregation: Direct dyes can form aggregates, leading to non-specific deposits. Filter the staining solution immediately before use to remove any precipitates.[4]
-
Improper Differentiation: For stains like Congo red, a differentiation step in alkaline alcohol is crucial for removing background staining.[11][12] This step should be carefully timed.
-
Tissue Drying: Allowing the tissue section to dry at any point during the staining process can cause the dye to concentrate and precipitate, leading to high background.[13]
Issue 3: Uneven or Patchy Staining
Question: The staining on my tissue section is uneven and patchy. What could be the reason for this?
Answer:
Uneven staining is often a result of procedural inconsistencies.[13] Key factors to consider include:
-
Incomplete Deparaffinization: As with weak staining, residual wax will block the dye from reaching the tissue evenly.[1]
-
Air Bubbles: Air bubbles trapped on the slide during staining will prevent the dye from contacting the tissue surface.
-
Uneven Reagent Application: Ensure the entire tissue section is fully and evenly covered with each reagent.
-
Tissue Folds or Wrinkles: Poor sectioning can lead to folds in the tissue where the dye can accumulate, resulting in darker staining in those areas.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Picro-Sirius red staining of collagen?
The pH of the Picro-Sirius red staining solution is crucial for specific collagen staining and is typically acidic, around pH 2.0, due to the use of a saturated aqueous solution of picric acid.[14]
Q2: Can I reuse my direct azo dye staining solutions?
While some protocols suggest that Picro-Sirius red solution can be stable for a long time and reused, it is generally recommended to use fresh solutions to ensure consistent and optimal staining results, as dye concentration and pH can change over time.[8]
Q3: Why do I see a "bleeding" effect of the red stain on muscle fibers with Sirius red?
This can occur if the excess Sirius red is not effectively removed. Ensure you are using a fresh acetic acid solution for the post-stain wash and that the dehydration steps are performed quickly, as prolonged exposure to lower concentrations of alcohol can cause the dye to leach out.
Q4: My Congo red stain is negative, but I still suspect amyloidosis. What should I do?
A negative Congo red stain does not completely rule out amyloidosis, especially if deposits are small.[15] Consider the following:
-
Ensure your tissue sections are thick enough (6-10 µm).[6][7]
-
Use a known positive control to validate your staining run.[8]
-
Consider alternative, more sensitive methods for amyloid detection if suspicion remains high.[15]
Quantitative Data Summary
| Parameter | Congo Red | Picro-Sirius Red (Direct Red 80) |
| Target Structure | Amyloid deposits[4] | Collagen fibers[3] |
| Dye Concentration | 0.2% - 1% in various solvents (e.g., 50% alcohol, alkaline alcohol)[4][12] | 0.1% - 0.5g in 500mL saturated picric acid[16] |
| pH of Staining Solution | Alkaline[4] | Acidic (pH ~2.0)[14] |
| Staining Time | 15-60 minutes[12][17] | 60 minutes[2][16][17] |
| Differentiation | Alkaline alcohol (5-30 seconds)[11][12] | Acetic acid solution rinse[17][18] |
| Expected Color | Pink to Red[19] | Red[17] |
| Polarized Light | Apple-green birefringence[8] | Yellow/Orange (Type I), Green (Type III) birefringence[17] |
Experimental Protocols
Protocol 1: Congo Red Staining for Amyloid (Modified Highman's Method)
Reagents:
-
0.5% Congo Red Solution: 0.5 g Congo red in 50% ethanol.[12]
-
Alkaline Alcohol Solution.[12]
-
Gill's Hematoxylin (B73222).[12]
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.[12]
-
Stain in the 0.5% Congo red solution for 15-20 minutes.[12]
-
Rinse in distilled water.[12]
-
Differentiate quickly (5-10 dips) in the alkaline alcohol solution.[12]
-
Rinse in tap water for 1 minute.[12]
-
Counterstain with Gill's hematoxylin for 30 seconds.[12]
-
Rinse in tap water for 2 minutes.[12]
-
Dehydrate through graded alcohols (95% and 100%).[12]
-
Clear in xylene and mount with a resinous mounting medium.[12]
Protocol 2: Picro-Sirius Red Staining for Collagen
Reagents:
-
Picro-Sirius Red Solution: 0.5 g of Direct Red 80 (Sirius Red F3B) in 500 mL of saturated aqueous solution of picric acid.[2]
-
Acidified Water: 5 mL of glacial acetic acid in 1 L of distilled water.[2]
-
Weigert's Hematoxylin (optional, for nuclear counterstain).[2]
Procedure:
-
De-wax and hydrate (B1144303) paraffin-embedded sections to distilled water.[2]
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes, then wash in running tap water for 10 minutes.[5]
-
Stain in Picro-Sirius red solution for one hour. This time should not be shortened.[2][5]
Visualizations
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. med.emory.edu [med.emory.edu]
- 3. Picro-Sirius Red Kit - Creative Biolabs [creative-biolabs.com]
- 4. biognost.com [biognost.com]
- 5. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]
- 6. echemi.com [echemi.com]
- 7. Modified High pH Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]
- 8. researchgate.net [researchgate.net]
- 9. sinobiological.com [sinobiological.com]
- 10. Troubleshooting - High background [immunohistochemistry.us]
- 11. stainsfile.com [stainsfile.com]
- 12. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 13. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 14. scribd.com [scribd.com]
- 15. Higher detectability of amyloid with phenol Congo red compared with alkaline Congo red - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PicroSirius red staining | Xin Chen Lab [pharm.ucsf.edu]
- 17. abcam.cn [abcam.cn]
- 18. researchgate.net [researchgate.net]
- 19. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
Validation & Comparative
A Comparative Guide to Collagen Staining: Sirius Red 80 as the Gold Standard
For researchers, scientists, and drug development professionals engaged in the study of tissue fibrosis and extracellular matrix remodeling, accurate and reproducible collagen staining is paramount. This guide provides a comprehensive overview of Sirius Red 80, the principal dye used for collagen visualization and quantification, and addresses the standing of Direct Red 23 in this application.
Introduction to Collagen Staining Dyes
Collagen, the most abundant protein in mammals, provides structural integrity to tissues. Its visualization is crucial for understanding both normal physiology and pathological conditions such as fibrosis. Histological staining is a fundamental technique for this purpose.
Sirius Red 80 (C.I. 35780; Direct Red 80) is a polyazo dye renowned for its high specificity for collagen fibers.[1] It is the key component of the Picro-Sirius Red (PSR) staining method, which is widely regarded as the benchmark for collagen detection and quantification.[2] The elongated, sulfonated molecules of Sirius Red 80 align parallel to the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light.[3]
This compound (C.I. 29160) is also a diazo dye, primarily used in the textile industry. While its chemical structure is known, extensive literature searches have not yielded established protocols or experimental data supporting its use for specific collagen staining in a histological context. Therefore, a direct performance comparison with the well-established Sirius Red 80 is not feasible based on current scientific evidence.
Comparative Analysis: Properties and Performance
Due to the lack of documented application of this compound for collagen staining, this comparison focuses on the established characteristics of Sirius Red 80.
| Feature | Sirius Red 80 (Direct Red 80) | This compound |
| Synonyms | Sirius Red F3B | Direct Scarlet 4BS |
| C.I. Number | 35780 | 29160 |
| CAS Number | 2610-10-8 | 3441-14-3 |
| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | C₃₅H₂₅N₇Na₂O₁₀S₂ |
| Application in Collagen Staining | Widely used and well-documented, especially in the Picro-Sirius Red method.[4] | Not a commonly documented or validated method for collagen staining. |
| Specificity for Collagen | High, especially when combined with picric acid (in the PSR method) to suppress background staining.[5] | Not established in the scientific literature for collagen. |
| Visualization Methods | Bright-field microscopy (collagen appears red), polarized light microscopy (collagen shows enhanced birefringence), and fluorescence microscopy.[4][6] | Primarily used as a textile dye. |
| Quantitative Analysis | Amenable to quantification through image analysis of birefringence or color intensity, and elution-based spectrophotometry.[7][8] | No established protocols for quantitative collagen analysis. |
Experimental Protocols
The following protocol is for the widely accepted Picro-Sirius Red (PSR) staining method using Sirius Red 80 for paraffin-embedded tissue sections.
Picro-Sirius Red Staining Protocol for Collagen (using Sirius Red 80)
Reagents:
-
Picro-Sirius Red Solution:
-
Sirius Red 80 (C.I. 35780): 0.5 g
-
Saturated aqueous solution of picric acid: 500 ml
-
This solution is stable for years and can be reused.[4]
-
-
Acidified Water:
-
Glacial acetic acid: 5 ml
-
Distilled water: 1 L[4]
-
-
Weigert's Iron Hematoxylin (B73222) (Optional, for nuclear counterstaining)
-
Ethanol (B145695) (100%)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional):
-
Stain with Weigert's iron hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Collagen Staining:
-
Rinsing:
-
Wash in two changes of acidified water for 2 minutes each.[4]
-
-
Dehydration:
-
Dehydrate rapidly in three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Bright-field Microscopy: Collagen fibers will appear red, while cytoplasm and muscle will be stained yellow by the picric acid.[9]
-
Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence. Thicker type I collagen fibers typically appear yellow to orange, while thinner type III (reticular) fibers appear green.[6]
Visualizing Experimental Workflows and Decision Making
Logical Flow for Selecting a Collagen Stain
Caption: Decision-making for collagen staining.
Experimental Workflow for Picro-Sirius Red Staining
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. med.emory.edu [med.emory.edu]
- 5. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 6. hellobio.com [hellobio.com]
- 7. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
A Head-to-Head Comparison: Direct Red 23 vs. Masson's Trichrome for Fibrosis Assessment
For researchers, scientists, and drug development professionals navigating the complexities of fibrosis assessment, the choice of histological staining technique is paramount. This guide provides an objective comparison of two widely used methods: Direct Red 23 (also known as Sirius Red) and Masson's Trichrome. By examining their performance, protocols, and underlying principles, this document aims to equip you with the knowledge to select the most appropriate tool for your research needs.
At the forefront of fibrosis quantification, both this compound and Masson's Trichrome are invaluable for visualizing collagen deposition in tissue sections. However, they differ significantly in their specificity, staining mechanism, and suitability for quantitative analysis. This comparison delves into these differences, supported by experimental data, to guide your decision-making process.
Performance and Quantitative Comparison
Recent studies have highlighted key differences in the quantitative performance of this compound and Masson's Trichrome. This compound, particularly when viewed under polarized light, demonstrates higher specificity for collagen fibers, leading to more accurate and reliable quantification.[1] Masson's Trichrome, while effective for qualitative assessment, can sometimes result in higher collagen percentage area measurements, which may be attributed to the staining of other non-collagenous components of the extracellular matrix.[1]
One of the most significant advantages of this compound is its superior reproducibility. Studies have shown that automated analysis of this compound stained sections is highly consistent, both when performed by the same operator at different times and between different operators.[2] In contrast, the semi-quantitative scoring of Masson's Trichrome is more subjective and exhibits lower consistency.[2] For instance, one study reported a correlation coefficient of 0.99 for repeated analysis by the same operator and 0.98 between different operators for Sirius Red, while Masson's Trichrome showed correlation coefficients of only 0.61 and 0.72, respectively.[2]
| Feature | This compound (Sirius Red) | Masson's Trichrome |
| Specificity | High specificity for collagen types I and III fibrils, especially with polarization microscopy.[2][3] | Stains collagen but also other matrix elements.[2] |
| Quantification | Well-suited for automated, objective quantitative analysis of collagen proportionate area (CPA).[2][4] | Primarily used for semi-quantitative scoring, which can be subjective.[2] |
| Reproducibility | High intra- and inter-observer reproducibility (correlation coefficients >0.9).[2] | Lower reproducibility (correlation coefficients between 0.61 and 0.72).[2] |
| Visualization | Collagen appears red under bright-field microscopy. Under polarized light, thick fibers are yellow-orange and thin fibers are green.[5] | Collagen stains blue or green, muscle and cytoplasm red, and nuclei dark brown or black.[6] |
| Advantages | More accurate and reliable for quantifying hepatic collagen.[4] Better detection of delicate fibrous septa.[4] | Provides good contrast between collagen and other tissue components, useful for assessing overall tissue architecture.[6][7] |
| Disadvantages | Similarity in RGB values for myocytes and fibrous tissue can complicate automated analysis without polarization.[8] | Staining can be variable, and interpretation requires expertise.[9] |
Experimental Protocols
Detailed methodologies for both staining techniques are crucial for reproducible results. Below are representative protocols for this compound and Masson's Trichrome staining of formalin-fixed, paraffin-embedded tissue sections.
This compound (Sirius Red) Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Stain in Picro-Sirius Red solution (0.1% Direct Red 80 in saturated picric acid) for 60 minutes.
-
Rinse quickly in two changes of 0.5% acetic acid solution.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through three changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Masson's Trichrome Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Mordanting and Nuclear Staining:
-
Mordant in Bouin's solution overnight at room temperature or for 1 hour at 56°C.
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
-
Cytoplasmic and Collagen Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline (B41778) blue solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% ethanol, absolute ethanol, and xylene.
-
Mount with a resinous mounting medium.
-
Visualizing the Comparison and Underlying Biology
To better understand the experimental workflow and the biological context of fibrosis, the following diagrams are provided.
Caption: Comparative workflow for this compound and Masson's Trichrome staining.
Caption: Simplified TGF-β signaling pathway in fibrosis.
Conclusion
Both this compound and Masson's Trichrome are powerful tools for the histological assessment of fibrosis. However, for studies requiring robust, reproducible, and objective quantification of collagen deposition, this compound, particularly when coupled with polarization microscopy and automated image analysis, offers significant advantages. Masson's Trichrome remains a valuable technique for providing a qualitative overview of tissue architecture and a clear visual distinction between collagen and other cellular components. The choice between these two methods should be guided by the specific research question, the need for quantitative versus qualitative data, and the available resources for image analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Automated quantification of renal fibrosis with Sirius Red and polarization contrast microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Image analysis of liver collagen using sirius red is more accurate and correlates better with serum fibrosis markers than trichrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
- 7. microbenotes.com [microbenotes.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Amyloid Plaque Staining: Evaluating Alternatives to Direct Red 23
For researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, the accurate detection and visualization of amyloid plaques are of paramount importance. Direct Red 23 has been utilized for this purpose, but a comprehensive evaluation of its performance against established and alternative methods is crucial for informed experimental design. This guide provides an objective comparison of this compound with its primary alternatives—Congo Red, Thioflavin S, and Sirius Red—supported by experimental data and detailed protocols.
Executive Summary
The selection of an appropriate staining agent for amyloid plaques hinges on a balance of sensitivity, specificity, and the desired detection methodology. While this compound belongs to the family of direct dyes used in amyloid staining, Congo Red and Thioflavin S remain the most extensively characterized and widely adopted methods. Congo Red is lauded for its high specificity, confirmed by its characteristic apple-green birefringence under polarized light, making it a gold standard for histopathological confirmation of amyloid deposits. Thioflavin S, a fluorescent dye, offers superior sensitivity, making it ideal for quantitative analysis and high-throughput screening. Sirius Red, another direct dye, provides intense red staining under bright-field microscopy and also exhibits birefringence. The choice of stain should be guided by the specific research question, available imaging equipment, and the need for quantitative versus qualitative assessment.
Performance Comparison: A Quantitative Overview
The following table summarizes key quantitative data for the compared amyloid plaque staining dyes. It is important to note that comprehensive, directly comparable quantitative data for this compound is limited in the scientific literature.
| Property | This compound (Sirius Red) | Congo Red | Thioflavin S |
| Binding Affinity (Kd) to Aβ fibrils | Not widely reported | ~175 nM[1] | Micromolar range[2] |
| Detection Method | Bright-field, Polarized Light | Bright-field, Polarized Light, Fluorescence | Fluorescence Microscopy |
| Primary Advantage | Intense red staining visible with bright-field microscopy. | High specificity due to apple-green birefringence. | High sensitivity and suitability for quantification. |
| Primary Disadvantage | Potential for non-specific staining of fibrous tissues.[3] | Lower sensitivity compared to fluorescent methods. | Less specific than Congo Red; can bind to other β-sheet structures.[1] |
Experimental Protocols
Detailed methodologies for each staining technique are provided below to ensure reproducibility and accurate comparison.
This compound (Sirius Red F3B) Staining Protocol
This protocol is adapted from established methods for Sirius Red F3B, a close structural analog of this compound, for the staining of amyloid plaques.[4][5]
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections through two changes of xylene, 5 minutes each.
-
Hydrate sections through graded ethanol (B145695) solutions (100%, 95%, 70%), 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Counterstain (Optional):
-
Stain nuclei with a progressive hematoxylin (B73222) (e.g., Mayer's) for a few minutes.
-
Rinse with tap water.
-
-
Staining:
-
Prepare an alkaline Sirius Red solution (0.1% Sirius Red F3B in saturated picric acid, with 1% sodium hydroxide (B78521) added to achieve alkalinity).
-
Incubate sections in the alkaline Sirius Red solution for 1-2 hours.
-
-
Dehydration and Mounting:
-
Rinse well with tap water.
-
Dehydrate rapidly through graded ethanol solutions (95%, 100%, 100%), 3 minutes each.
-
Clear in two changes of xylene, 3 minutes each.
-
Mount with a resinous mounting medium.
-
Congo Red Staining Protocol (Puchtler's Method)
Puchtler's alkaline Congo Red method is considered highly reliable for amyloid staining.[6]
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for this compound staining.
-
-
Pre-treatment:
-
Incubate sections in an alkaline sodium chloride solution (saturated NaCl in 80% ethanol with 1% sodium hydroxide) for 20 minutes.
-
-
Staining:
-
Prepare the working Congo Red solution by saturating 80% ethanol with Congo Red and sodium chloride, then adding 1% sodium hydroxide.
-
Incubate sections in the working Congo Red solution for 20 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly in three changes of absolute ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
-
Thioflavin S Staining Protocol
This protocol is a standard method for fluorescently labeling amyloid plaques.[7]
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for this compound staining.
-
-
Staining:
-
Prepare a 1% (w/v) Thioflavin S solution in 80% ethanol.
-
Incubate sections in the Thioflavin S solution for 8 minutes.
-
-
Differentiation:
-
Differentiate the sections in two changes of 80% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Visualization and Binding Mechanisms
The distinct optical properties of these dyes arise from their specific interactions with the β-pleated sheet structure of amyloid fibrils.
Direct Dyes (this compound, Congo Red, Sirius Red)
The selectivity of direct dyes for amyloid is attributed to the alignment of the linear dye molecules parallel to the long axis of the amyloid fibrils.[8][9] This ordered arrangement is facilitated by hydrogen bonding between the dye molecules and the β-pleated sheet structure. This "pseudocrystalline" arrangement of dye molecules enhances the natural birefringence of the amyloid fibrils, resulting in the characteristic apple-green birefringence observed with Congo Red and Sirius Red under polarized light.
Thioflavin S
Thioflavin S is a fluorescent molecule that exhibits a significant increase in its fluorescence quantum yield upon binding to the β-sheet structures of amyloid fibrils.[10] The binding is thought to occur through intercalation of the dye into the grooves formed by the side chains of the amino acids in the β-sheets. This binding restricts the rotational freedom of the Thioflavin S molecule, leading to a dramatic enhancement of its fluorescence.
Experimental Workflow
The general workflow for amyloid plaque staining is consistent across the different dye-based methods, with variations in the specific incubation times and solutions used.
Conclusion
The choice of a staining method for amyloid plaques is a critical decision that directly impacts the interpretation of experimental results. While this compound and its analog Sirius Red offer the advantage of bright-field visualization, Congo Red remains the gold standard for definitive histopathological identification due to its high specificity. For studies requiring high sensitivity and quantitative analysis, the fluorescent properties of Thioflavin S make it the superior choice. Researchers should carefully consider the specific aims of their study and the available resources when selecting the most appropriate staining method. This guide provides the necessary data and protocols to make an informed decision and to standardize amyloid plaque staining across different research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stainsfile.com [stainsfile.com]
- 6. stainsfile.com [stainsfile.com]
- 7. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stainsfile.com [stainsfile.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Direct Dyes for Amyloid Fibril Detection: Direct Red 23 vs. Congo Red
A Note on Nomenclature: The initial inquiry specified a comparison between Direct Red 23 and Congo Red. However, a comprehensive literature review reveals that for the application of amyloid staining, Sirius Red F3B (also known as Direct Red 80) is the relevant and widely studied comparator to Congo Red. "this compound" is not commonly associated with amyloid detection. Therefore, this guide will provide a detailed comparison between Congo Red and Sirius Red (Direct Red 80) .
For researchers, scientists, and drug development professionals engaged in the study of amyloidogenic diseases, the accurate detection and visualization of amyloid fibrils are of paramount importance. Histochemical staining remains a fundamental technique for identifying these pathological protein aggregates in tissue samples. This guide offers an objective comparison of the two most prominent direct dyes used for this purpose: the historical "gold standard," Congo Red, and its primary alternative, Sirius Red.
Performance Comparison: At a Glance
The selection of an appropriate dye is contingent on the specific experimental needs, balancing sensitivity, specificity, and the desired mode of analysis.
| Feature | Congo Red | Sirius Red (Direct Red 80) |
| Detection Principle | Birefringence of polarized light upon binding to β-sheet structures. | Birefringence of polarized light, and intense colorimetric staining. |
| Primary Application | "Gold standard" for histological identification of amyloid plaques, providing critical morphological context.[1] | Staining of amyloid and collagen; often used for quantifying fibrosis.[2] |
| Binding Affinity (Kd) | Micromolar range (e.g., ~0.175 µM for insulin (B600854) fibrils), varies with fibril type.[3] | Not well-documented specifically for amyloid fibrils. |
| Advantages | High specificity for amyloid, characteristic "apple-green" birefringence is diagnostic.[1] | More intense red staining, potentially better for quantification of deposits.[4] |
| Disadvantages | Less intense staining, which can make small deposits difficult to detect. | Can exhibit non-specific staining of other fibrous tissues, such as collagen.[5] |
| Visualization | Bright-field and polarized light microscopy. | Bright-field and polarized light microscopy. |
| Birefringence Color | Apple-green.[1] | Apple-green to deep green.[2] |
| Fluorescence | Can exhibit red fluorescence upon binding, though less commonly used for this property. | Lacks UV fluorescence.[5] |
Binding and Visualization: Mechanisms and Pathways
The utility of both Congo Red and Sirius Red in amyloid detection stems from their ability to bind to the characteristic cross-β-sheet structure of amyloid fibrils. The linear, planar conformation of these dye molecules allows them to intercalate into the grooves running parallel to the fibril axis. This ordered alignment of dye molecules induces birefringence—the property of having a refractive index that depends on the polarization and propagation direction of light. When viewed under cross-polarized light, this alignment results in the characteristic apple-green birefringence that is considered a hallmark of amyloid.
Caption: Dye interaction with amyloid fibrils leading to birefringence.
Experimental Protocols
Detailed and consistent experimental methodology is crucial for reliable and reproducible amyloid staining. Below are standard protocols for both Congo Red and Sirius Red.
Congo Red Staining (Puchtler's Alkaline Method)
This is a widely accepted method for achieving high specificity for amyloid.
Solutions:
-
Alkaline Sodium Chloride Solution: 2% NaCl in 80% ethanol (B145695), made alkaline with NaOH.
-
Alkaline Congo Red Solution: Saturated solution of Congo Red in alkaline 80% ethanol with 2% NaCl.
-
Differentiator: 80% ethanol.
-
Hematoxylin: For nuclear counterstaining.
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Incubate in alkaline sodium chloride solution for 20 minutes.
-
Stain in alkaline Congo Red solution for 20 minutes.
-
Differentiate briefly in 80% ethanol.
-
Rinse in tap water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
Caption: Workflow for Puchtler's Alkaline Congo Red staining.
Sirius Red Staining for Amyloid (Llewellyn's Method)
This method enhances the staining intensity for amyloid.
Solutions:
-
Alkaline Sirius Red Solution: 0.5% Sirius Red F3B in a solution of ethanol, distilled water, NaOH, and NaCl.
-
Hematoxylin: For nuclear counterstaining.
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Stain nuclei with a progressive alum hematoxylin.
-
Rinse with tap water, then with ethanol.
-
Stain in alkaline Sirius Red solution for 1-2 hours.
-
Rinse well with tap water.
-
Dehydrate with absolute ethanol, clear, and mount.
Caption: Workflow for Llewellyn's Alkaline Sirius Red staining.
Concluding Remarks
Both Congo Red and Sirius Red are valuable tools for the histochemical detection of amyloid fibrils. Congo Red remains the gold standard for diagnostic purposes due to its high specificity, with the resulting apple-green birefringence being a key confirmatory feature.[1] Sirius Red, while also capable of producing this characteristic birefringence, offers a more intense colorimetric signal, which can be advantageous for the quantitative analysis of amyloid deposition.[4] However, researchers using Sirius Red must be cautious of potential non-specific staining of other fibrous proteins, particularly collagen.[5] The choice between these two dyes should be guided by the specific aims of the study, with Congo Red being favored for definitive identification and Sirius Red offering benefits for quantification, provided that appropriate controls are in place to account for its broader reactivity.
References
- 1. tissuesampling.weebly.com [tissuesampling.weebly.com]
- 2. Quantitative evaluation of congo red binding to amyloid-like proteins with a beta-pleated sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stainsfile.com [stainsfile.com]
- 4. Comparison of Sirius red and Congo red as stains for amyloid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Collagen Quantification: A Comparative Analysis of Staining Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of collagen is paramount for understanding a wide range of biological processes, from tissue regeneration and fibrosis to the development of novel therapeutics. This guide provides an objective, data-driven comparison of the most widely used collagen staining methods, offering insights into their respective strengths and limitations. We delve into the quantitative performance of each technique, supported by detailed experimental protocols and visual workflows to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Performance Characteristics of Collagen Staining Methods
The choice of a collagen staining method depends on various factors, including the specific research question, the required level of quantification, and the available equipment. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Picro-Sirius Red (PSR) | Masson's Trichrome | Van Gieson | Herovici's Stain | Hydroxyproline (B1673980) Assay | Second Harmonic Generation (SHG) |
| Principle | Binding of Sirius Red dye to basic groups in collagen, enhanced by picric acid.[1] | Sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline (B41778) blue or light green.[1] | Staining with a mixture of picric acid and acid fuchsin.[2][3] | A polychrome stain capable of distinguishing between type I and type III collagen.[4][5] | Colorimetric or HPLC-based detection of hydroxyproline, an amino acid abundant in collagen.[6][7] | Label-free imaging based on the non-linear optical effect of second harmonic generation from fibrillar collagen.[8][9] |
| Specificity for Collagen | High, especially with polarization microscopy.[1] | Moderate. | Moderate. | High for differentiating young (type III) and mature (type I) collagen.[4][10] | High (indirectly, by measuring a key collagen component). | High, specific to non-centrosymmetric fibrillar collagen.[11] |
| Quantification | Excellent, suitable for automated image analysis.[1] | Good, but can be challenging due to multi-color staining.[11] | Fair, can be less precise due to lower specificity.[12] | Good, especially with multispectral imaging.[4] | Excellent, provides total collagen content. | Excellent, allows for 3D quantification and analysis of fiber organization.[13] |
| Throughput | High | Medium | High | Medium | High (plate-based assays) | Low to Medium |
| Advantages | High specificity, enhances collagen birefringence, good for automated analysis.[1] | Good differentiation of tissue components. | Simple and rapid.[12] | Differentiates collagen types.[4][14] | Highly quantitative for total collagen, not limited by tissue sectioning.[7] | Label-free, high resolution, deep tissue imaging, provides structural information.[8][13] |
| Limitations | May fail to stain thin fibers.[12] | Less specific than PSR, multi-step protocol.[1] | Lower specificity and potential for underestimating collagen.[12] | Complex interpretation, requires careful optimization.[11] | Destructive to tissue, does not provide spatial information. | Requires specialized and expensive equipment. |
Quantitative Comparison of Staining Performance
Accurate quantification is a critical aspect of collagen analysis. The following table presents a summary of reported quantitative data from comparative studies. It is important to note that absolute values can vary depending on the tissue type, species, and image analysis methodology.
| Staining Method | Reported Collagen Area (%) in Healthy/Control Tissue | Reported Collagen Area (%) in Diseased/Treated Tissue | Key Findings from Comparative Studies |
| Picro-Sirius Red (PSR) | 75.15 ± 1.78% (healthy rabbit skin)[15] | Tended to yield slightly lower collagen density measurements than Masson's Trichrome in wound healing studies.[15][16][17][18] | Generally considered the standard for collagen-specific detection and quantification due to higher specificity and suitability for automated analysis.[1][15] |
| Masson's Trichrome | Higher than PSR in the same healthy rabbit skin study.[15] | Tended to yield slightly higher collagen density measurements than PSR.[15][16][17][18] | Can overestimate collagen content due to non-specific staining of some cellular components.[11] |
| Herovici's Stain | Not explicitly reported in the provided results. | Showed a significant and favorable type I:III collagen ratio in a study on hernia repair.[5] | When combined with multispectral imaging, it provides a reliable technique for quantifying tissue remodeling and the distribution of collagen types I and III.[4] |
| Hydroxyproline Assay | Not applicable (measures total collagen content, not area). | Not applicable. | Correlates well with HPLC methods for hydroxyproline detection and is considered a "golden standard" for total collagen quantification.[6] |
| Second Harmonic Generation (SHG) | Not applicable (provides relative intensity or density values). | Not applicable. | Offers high-resolution, label-free quantification of fibrillar collagen structure and organization.[8][9][13] |
Experimental Protocols and Workflows
Detailed and consistent experimental protocols are crucial for reproducible and comparable results. Below are generalized methodologies for the key staining techniques discussed.
Histological Staining Methods: A Comparative Workflow
The general workflow for histological staining methods like Picro-Sirius Red, Masson's Trichrome, and Van Gieson involves several common steps from tissue preparation to analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Van Gieson's stain - Wikipedia [en.wikipedia.org]
- 4. Quantitative multispectral imaging of Herovici's polychrome for the assessment of collagen content and tissue remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jvas.in [jvas.in]
- 6. quickzyme.com [quickzyme.com]
- 7. diapharma.com [diapharma.com]
- 8. Frontiers | Second Harmonic Generation Imaging of Collagen in Chronically Implantable Electrodes in Brain Tissue [frontiersin.org]
- 9. materias.df.uba.ar [materias.df.uba.ar]
- 10. researchgate.net [researchgate.net]
- 11. 3helix.com [3helix.com]
- 12. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Collagen Fiber Structure using Second Harmonic Generation Imaging and 2D Discrete Fourier Transform Analysis: Application to the Human Optic Nerve Head - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stainsfile.com [stainsfile.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Collagen Quantification in Tissue Specimens | Springer Nature Experiments [experiments.springernature.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
Picro-Sirius Red: A Superior Choice for Collagen Quantification Over Traditional Trichrome Stains
For researchers, scientists, and drug development professionals invested in the study of tissue fibrosis and extracellular matrix remodeling, the accurate visualization and quantification of collagen is paramount. While several histological staining techniques exist for this purpose, Picro-Sirius Red (PSR) staining has emerged as a superior alternative to conventional trichrome stains like Masson's Trichrome and Gomori's One-Step Trichrome. This preference is primarily due to PSR's enhanced specificity for collagen, its suitability for quantitative analysis under polarized light, and its ability to reveal the intricate organization of collagen fibers.
Trichrome stains, while effective for differentiating collagen from other tissue components, can be less specific and may lead to an underestimation of the actual collagen content, particularly of finer fibers.[1][2] In contrast, Picro-Sirius Red, a solution of Sirius Red F3B in picric acid, binds specifically to the basic amino acids of collagen molecules.[3] This specific binding, coupled with the alignment of the dye molecules parallel to the long axis of collagen fibers, dramatically enhances collagen's natural birefringence when viewed under polarized light.[1] This unique property allows for a more precise and sensitive quantification of collagen content and provides insights into the structural organization of the fibers.
Comparative Analysis of Staining Performance
The superiority of Picro-Sirius Red for quantitative analysis is supported by experimental data. Studies directly comparing PSR and Masson's Trichrome for collagen quantification have demonstrated that while both methods are effective, PSR provides a more specific and reproducible measurement.
In a study on wound healing in rabbits, both Masson's Trichrome and Picro-Sirius Red were used to quantify collagen density. The results, summarized in the table below, show that while both stains detected an increase in collagen in treated groups compared to the control, the absolute values for collagen density varied between the two methods.[4][5]
| Staining Method | Control Group (Collagen Area %) | Treated Group F (Collagen Area %) | Treated Group G (Collagen Area %) | Treated Group H (Collagen Area %) |
| Masson's Trichrome | 52.1 ± 2.3 | 78.5 ± 2.9 | 82.3 ± 3.1 | 85.7 ± 3.5 |
| Picro-Sirius Red | 48.9 ± 2.1 | 75.2 ± 2.7 | 79.8 ± 2.9 | 83.1 ± 3.2 |
Data adapted from a study on wound healing in a rabbit model. Treated groups received various therapeutic agents.
Similarly, a study on dogs with endocrine dermatopathologies revealed differences in the quantification of collagen between Masson's Trichrome and Picro-Sirius Red under polarized light. The data indicated a significant difference in the percentage of collagen area between the control group and dogs with hypothyroidism and hyperadrenocorticism with both staining methods.[2]
| Staining Method | Control Group (Collagen Area %) | Hypothyroidism Group (Collagen Area %) | Hyperadrenocorticism Group (Collagen Area %) |
| Masson's Trichrome | 56.88 ± 0.64 | 52.06 ± 0.9371 | 61 ± 0.7529 |
| Picro-Sirius Red (polarized) | 40.9 ± 0.9759 | 43.76 ± 0.8255 | 47.08 ± 0.8584 |
Data from a study on skin collagen in dogs with endocrine dermatopathologies.
These studies highlight that while both stains are valuable, the choice of stain can influence the quantitative results. The higher specificity of PSR for collagen is a key reason for its preference in quantitative studies.
Mechanism of Staining
The differing staining mechanisms of Picro-Sirius Red and Masson's Trichrome underlie their performance characteristics.
Picro-Sirius Red: The elongated anionic molecules of Sirius Red F3B align with the long, cationic collagen fibers. The picric acid in the solution provides the necessary acidic environment for this binding and also helps to suppress the staining of non-collagenous proteins. This highly ordered binding of the dye molecules is responsible for the enhanced birefringence observed under polarized light.
Masson's Trichrome: This is a multi-step, three-color staining method. It uses a series of dyes with different molecular weights and affinities for various tissue components. An initial nuclear stain is followed by a cytoplasmic stain (e.g., Biebrich scarlet-acid fuchsin). A polyacid (e.g., phosphomolybdic/phosphotungstic acid) is then used to decolorize the collagen fibers, which are subsequently stained with a collagen-specific dye (e.g., aniline (B41778) blue or light green). The differential staining is based on the porosity of the tissues and the molecular size of the dyes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable staining results. Below are generalized protocols for Picro-Sirius Red and Masson's Trichrome staining for paraffin-embedded sections.
Picro-Sirius Red Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 minutes).
-
Transfer to 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
-
Rinsing and Dehydration:
-
Wash in two changes of acidified water (0.5% acetic acid in water).
-
Dehydrate through 3 changes of 100% ethanol (1 minute each).
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
Masson's Trichrome Staining Protocol
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Picro-Sirius Red staining.
-
-
Mordanting (Optional but Recommended for Formalin-Fixed Tissue):
-
Incubate sections in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
-
Rinse in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes.
-
Rinse in running warm tap water for 10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Wash in distilled water.
-
-
Differentiation and Collagen Staining:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer directly to aniline blue or light green solution and stain for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Wash in distilled water.
-
Dehydrate quickly through 95% ethanol and absolute ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene and mount with a resinous mounting medium.
-
Visualizing Signaling Pathways in Fibrosis
The deposition of collagen, the hallmark of fibrosis, is a complex process regulated by various signaling pathways. The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of this process.[6][7] Understanding this pathway is crucial for developing anti-fibrotic therapies.
References
- 1. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Evaluation of Masson's Trichrome and Picrosirius Red Staining for Digital Collagen Quantification Using ImageJ in Rabbit Wound Healing Research | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Transforming growth factor-β and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Direct Red 23: A Comparative Guide on Cross-Reactivity with Non-Collagenous Proteins
For researchers, scientists, and drug development professionals, the accurate detection and quantification of collagen is paramount. Direct Red 23, the principal component of the widely used Picrosirius Red stain, is a powerful tool for this purpose. However, a critical understanding of its potential cross-reactivity with non-collagenous proteins is essential for the valid interpretation of experimental results. This guide provides an objective comparison of this compound's performance, supported by experimental data, to elucidate its binding specificity.
This compound, a sulfonated azo dye, is prized for its ability to enhance the natural birefringence of collagen fibers when viewed under polarized light, allowing for their distinct visualization and quantification. The specificity of this interaction is attributed to the dye's elongated molecular structure and the orientation of its sulfonic acid groups, which align with the repeating Gly-X-Y motifs of the collagen triple helix. While this interaction is highly selective, the potential for off-target binding to other proteins, particularly those with a high content of basic amino acids, warrants careful consideration.
Comparative Analysis of this compound Binding
One key piece of evidence for cross-reactivity comes from studies on the interaction between Direct Red 80 (a synonym for this compound) and Human Serum Albumin (HSA). Research has shown that Direct Red 80 can bind to HSA, leading to conformational changes in the protein's secondary structure. This indicates a notable interaction with a major non-collagenous protein found in tissue fluids.
In contrast, studies utilizing fluorescence microscopy have shown that when tissues are stained with Sirius Red, elastin (B1584352) fibers can be visualized by their intrinsic green autofluorescence, while collagen stains red. This suggests a lack of significant binding of this compound to elastin, a key component of the extracellular matrix.
The Sirius Red/Fast Green staining method further supports the differential binding of this compound. In this technique, Sirius Red is used to stain collagen, while Fast Green FCF counterstains non-collagenous proteins. This method relies on the principle that Fast Green has a higher affinity for non-collagenous proteins, allowing for their distinct visualization and quantification alongside collagen. While this method is effective for differentiating these broad protein classes, it does not preclude the possibility of minor cross-reactivity of this compound with some non-collagenous components.
The following table summarizes the known binding characteristics of this compound with collagen and select non-collagenous proteins based on available literature.
| Protein | Binding Interaction with this compound | Supporting Evidence |
| Collagen (Type I, III) | High Affinity | Strong red staining in tissue sections; Enhancement of birefringence under polarized light. |
| Human Serum Albumin (HSA) | Binding Confirmed | Interaction leads to changes in the secondary structure of HSA. |
| Elastin | Minimal to No Binding | Elastin fibers exhibit intrinsic green fluorescence and do not stain red with Sirius Red. |
| Fibronectin | Limited direct binding data available. | Further investigation is required to quantify the interaction. |
| Laminin | Limited direct binding data available. | Further investigation is required to quantify the interaction. |
Experimental Protocols for Assessing Cross-Reactivity
To provide researchers with a practical tool for evaluating the specificity of this compound in their own experimental systems, a detailed protocol for a dot blot assay is provided below. This method allows for a semi-quantitative assessment of dye binding to a panel of purified proteins.
Dot Blot Assay for Protein-Dye Binding Specificity
Objective: To semi-quantitatively assess the binding of this compound to various purified proteins immobilized on a nitrocellulose membrane.
Materials:
-
This compound (Sirius Red) staining solution (0.1% w/v in saturated picric acid)
-
Purified proteins (e.g., Collagen Type I, Human Serum Albumin, Elastin, Fibronectin, Laminin)
-
Nitrocellulose membrane
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS with 0.1% Tween-20)
-
Washing buffer (PBS with 0.1% Tween-20)
-
Dot blot apparatus (optional)
-
Image acquisition system (e.g., flatbed scanner or gel doc system)
-
Image analysis software
Procedure:
-
Protein Preparation: Prepare serial dilutions of each purified protein in PBS. A typical concentration range would be from 1 mg/mL to 0.01 mg/mL.
-
Membrane Preparation: Cut a piece of nitrocellulose membrane to the desired size. Lightly pencil a grid on the membrane to mark the locations for spotting the different proteins and concentrations.
-
Protein Application: Carefully spot 1-2 µL of each protein dilution onto the designated grid locations on the nitrocellulose membrane. Allow the spots to dry completely at room temperature.
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the dye to the membrane.
-
Staining: Decant the blocking buffer and incubate the membrane in the this compound staining solution for 1 hour at room temperature with gentle agitation.
-
Washing: Remove the staining solution and wash the membrane extensively with the washing buffer. Perform at least three washes of 5-10 minutes each to remove unbound dye.
-
Drying and Imaging: Allow the membrane to air dry completely. Acquire a high-resolution image of the membrane using a flatbed scanner or a gel documentation system.
-
Analysis: Use image analysis software to measure the intensity of the red color in each spot. Compare the signal intensity of the non-collagenous proteins to that of the collagen spots at the same concentrations.
Visualizing the Experimental Workflow
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Figure 1. Experimental workflow for the dot blot assay to assess this compound cross-reactivity.
Figure 2. Logical relationship of this compound binding affinities.
Conclusion and Recommendations
This compound remains a highly specific and valuable tool for the visualization and quantification of collagen. Its strong affinity for the helical structure of collagen provides a reliable basis for its use in various research applications. However, researchers should be aware of the potential for cross-reactivity with certain non-collagenous proteins, particularly those with a high density of basic amino acid residues, such as human serum albumin.
For experiments where absolute specificity is critical, it is recommended to:
-
Utilize Polarized Light Microscopy: When using Picrosirius Red, visualization under polarized light significantly enhances the specificity for collagen, as the birefringence observed is a characteristic of the ordered alignment of the dye on the collagen fibers. Non-specifically bound dye on other proteins will not exhibit this property.
-
Employ Counterstaining: The use of a counterstain like Fast Green FCF in the Sirius Red/Fast Green method can help to differentiate between collagenous and non-collagenous protein components within a tissue section.
-
Perform Validation Experiments: When working with complex biological samples or when quantifying collagen in the presence of high concentrations of other proteins, it is advisable to perform validation experiments, such as the dot blot assay described above, to confirm the specificity of the staining in the context of the specific experimental system.
By understanding the binding characteristics of this compound and employing appropriate experimental controls and validation methods, researchers can confidently utilize this powerful staining technique for accurate and reliable collagen analysis.
Picro-Sirius Red Staining: A Comparative Guide to Direct Red Dyes for Collagen Visualization
For Researchers, Scientists, and Drug Development Professionals
In the realm of histological staining, the Picro-Sirius Red (PSR) technique stands as a cornerstone for the specific visualization and quantification of collagen fibers. The vivid birefringence of stained collagen under polarized light allows for the differentiation of collagen types and the assessment of fibrosis in tissue samples. However, the efficacy of this method is critically dependent on the choice of the "Sirius Red" dye. This guide provides a comprehensive comparison of Direct Red 80 and Direct Red 23 for use in the Picro-Sirius Red protocol, supported by chemical data and established experimental methodologies.
Executive Summary
The selection of the correct dye is paramount for accurate and reproducible Picro-Sirius Red staining. Our review of the scientific literature and available data indicates that Direct Red 80 (C.I. 35780), also known as Sirius Red F3B, is the validated and appropriate dye for this application. There is a notable absence of evidence supporting the use of this compound for Picro-Sirius Red staining. Therefore, this guide will focus on the properties and protocol for Direct Red 80 and clarify the distinctions to ensure procedural accuracy for researchers.
Dye Properties: Direct Red 80 vs. This compound
A comparative summary of the chemical and physical properties of Direct Red 80 and this compound is presented in Table 1. This data highlights the distinct nature of these two dyes.
| Property | Direct Red 80 (Sirius Red F3B) | This compound |
| C.I. Number | 35780 | 29160 |
| CAS Number | 2610-10-8 | 3441-14-3 |
| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆[1][2][3] | C₃₅H₂₅N₇Na₂O₁₀S₂[4] |
| Molecular Weight | 1373.07 g/mol [1][5] | 813.72 g/mol [6] |
| Synonyms | Sirius Red F3B, Chlorantine Fast Red 7BLN, Pontamine Fast Red 7BNL[5] | Direct Red 4BS, Direct Fast Scarlet 4BS |
| Appearance | Reddish-brown or purple powder[7] | Purple powder[8] |
| Aqueous Solubility | Soluble[7] | Soluble[8] |
| Absorption Max (λmax) | ~528 nm in water/acetic acid[5][9] | ~507 nm in water[6] |
Table 1: Comparative Chemical and Physical Properties of Direct Red 80 and this compound.
Performance in Picro-Sirius Red Staining
The elongated, polyazo molecular structure of Direct Red 80 allows it to align in parallel with the long axis of collagen fibers. This ordered arrangement of dye molecules is crucial for the enhanced birefringence observed under polarized light, which is the hallmark of the Picro-Sirius Red technique. This specific interaction, facilitated by the picric acid solution, is what imparts the high specificity for collagen.
Conversely, there is no scientific literature to support the use of This compound in the Picro-Sirius Red method. Its different chemical structure likely does not facilitate the same specific, ordered binding to collagen that is essential for the characteristic birefringence. Researchers should be cautious to avoid confusion with other dyes bearing the "Sirius Red" name, such as Sirius Red 4B, which has been explicitly advised against for collagen and amyloid staining.
Experimental Protocol: Picro-Sirius Red Staining with Direct Red 80
The following is a detailed protocol for the Picro-Sirius Red staining of paraffin-embedded tissue sections using Direct Red 80.
Materials:
-
Picro-Sirius Red Staining Solution:
-
Direct Red 80 (C.I. 35780 / Sirius Red F3B)
-
Saturated aqueous solution of picric acid
-
-
Weigert's iron hematoxylin (B73222) (optional, for nuclear counterstaining)
-
Acidified water (0.5% acetic acid in distilled water)
-
Graded alcohols (e.g., 70%, 95%, 100%)
-
Xylene or a xylene substitute
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Hydrate through graded alcohols (95%, 70%) for 2 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain in Weigert's iron hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if necessary.
-
Wash in running tap water.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in the Picro-Sirius Red solution for 60 minutes. This ensures equilibrium staining.
-
-
Washing:
-
Rinse slides in two changes of acidified water.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through graded alcohols.
-
Clear in xylene (2 changes).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Bright-field Microscopy: Collagen fibers will appear red, muscle and cytoplasm yellow.
-
Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence. Thicker, more mature type I collagen fibers typically appear yellow to orange, while thinner, type III collagen fibers appear green.
Visualizing the Workflow and Staining Mechanism
The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanism of Direct Red 80 binding to collagen.
Caption: Experimental workflow for Picro-Sirius Red staining.
Caption: Mechanism of Direct Red 80 binding to collagen fibrils.
Conclusion
For researchers employing the Picro-Sirius Red technique for collagen analysis, the choice of dye is not interchangeable. Direct Red 80 (Sirius Red F3B) is the scientifically validated reagent for this method. Its unique molecular structure facilitates a specific, ordered binding to collagen fibers, resulting in the characteristic birefringence that is essential for qualitative and quantitative analysis under polarized light. This compound, having a different chemical makeup, is not a suitable substitute, and its use in this context is not supported by available data. Adherence to the correct dye and a standardized protocol is crucial for obtaining reliable and reproducible results in the study of fibrosis and connective tissue pathology.
References
- 1. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 7. stainsfile.com [stainsfile.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. grokipedia.com [grokipedia.com]
A Comparative Guide to the Quantification of Collagen Synthesis: Is Direct Red 23 a Reliable Marker?
For researchers, scientists, and drug development professionals investigating tissue fibrosis and extracellular matrix remodeling, the accurate measurement of collagen synthesis is paramount. While various methods exist, the reliability and suitability of each technique depend on the specific research question and experimental context. This guide provides an objective comparison of common methods for collagen quantification, with a special address to the inquiry of Direct Red 23 as a potential marker.
Initial Assessment: The Case of this compound
A thorough review of scientific literature reveals that this compound (C.I. 29160) is an anionic azo dye primarily utilized in the textile and paper industries[1]. Its mechanism of action involves binding to fibers through ionic and hydrogen bonding[2]. However, there is a notable lack of substantial evidence in peer-reviewed publications to support its use as a specific or reliable marker for collagen synthesis in biological tissues.
In contrast, the scientific community widely recognizes Direct Red 80 (C.I. 35780) , commercially known as Sirius Red , as the standard dye for collagen staining when used in the Picrosirius Red (PSR) staining technique[3][4]. This compound and Direct Red 80 are distinct chemical compounds with different molecular formulas and properties[5]. Given the extensive validation and literature supporting Picrosirius Red, this guide will focus on comparing this established method with other prevalent techniques for quantifying collagen synthesis.
Comparative Analysis of Leading Collagen Quantification Methods
The following sections provide a detailed comparison of four widely used methods for assessing collagen content: Picrosirius Red Staining, Masson's Trichrome Staining, Second Harmonic Generation (SHG) Microscopy, and the Hydroxyproline (B1673980) Assay.
Picrosirius Red (PSR) Staining
Principle: PSR staining utilizes the interaction between the sulfonic acid groups of the Sirius Red dye and the basic amino acids of collagen molecules[6]. The elongated dye molecules align in parallel with the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light[6]. This property allows for the visualization and quantification of collagen fibers, with thicker, more organized fibers (like Type I collagen) appearing yellow to red, and thinner, less organized fibers (like Type III collagen) appearing green[7].
Advantages:
-
High Specificity: PSR is highly specific for all types of fibrillar collagen[6].
-
Quantitative Potential: When combined with image analysis software, PSR allows for the quantification of collagen content, often expressed as the collagen proportionate area[8].
-
Architectural Details: Provides valuable information on the spatial distribution, orientation, and organization of collagen fibers[9].
-
Cost-Effective: The staining procedure is relatively inexpensive and straightforward[9].
Disadvantages:
-
Distinguishing Collagen Types: While PSR with polarized light can offer an indication of different collagen types based on fiber thickness and birefringence color, it cannot definitively distinguish between them. For precise typing, immunohistochemical labeling is recommended[9].
-
Underestimation with Brightfield: When viewed under standard brightfield microscopy, thinner collagen fibers may be missed, potentially leading to an underestimation of total collagen[6].
Masson's Trichrome Staining
Principle: Masson's Trichrome is a multi-step, three-color staining method that differentiates collagen from other tissue components. The protocol typically involves staining with Weigert's iron hematoxylin (B73222) for nuclei (black), Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red), and aniline (B41778) blue for collagen (blue)[10][11].
Advantages:
-
Excellent Tissue Differentiation: Provides clear visualization of collagen in the context of surrounding cellular structures.
-
Widely Established: A classic and well-understood histological technique.
Disadvantages:
-
Lower Specificity: Less specific for collagen compared to PSR and may not stain thin collagen fibers, potentially underestimating total collagen content[6][12].
-
Complex and Time-Consuming: The multi-step protocol is more complex and lengthier than PSR staining[13].
-
Less Suitable for Automated Quantification: The variable staining intensity can make automated image analysis more challenging compared to the distinct birefringence of PSR[13].
Second Harmonic Generation (SHG) Microscopy
Principle: SHG is a nonlinear optical imaging technique that is inherently sensitive to non-centrosymmetric molecular structures, such as fibrillar collagen. It does not require any staining, as the signal is generated directly from the collagen fibers when illuminated with a high-intensity laser[14].
Advantages:
-
Label-Free Imaging: Allows for the visualization of collagen in its native state within fresh or fixed tissues, and even in living animals, without the need for exogenous dyes[14].
-
High Specificity for Fibrillar Collagen: SHG is highly specific for fibrillar collagens (e.g., Type I and III) and does not generate a signal from non-fibrillar collagens (e.g., Type IV)[14].
-
3D Imaging Capability: Can generate high-resolution three-dimensional images of collagen architecture.
Disadvantages:
-
Specialized and Expensive Equipment: Requires a multiphoton microscope, which is a significant investment and not as widely available as standard light microscopes[15].
-
Potential for Lower Fiber Detection: Some studies suggest that SHG may detect fewer collagen fibers compared to PSR with polarization microscopy, although the quantitative trends are often similar[15][16].
Hydroxyproline Assay
Principle: This is a biochemical assay that quantifies the total amount of collagen in a tissue sample by measuring the concentration of the amino acid hydroxyproline. Hydroxyproline is a major component of collagen and is found in very few other proteins in the body[17]. The assay involves hydrolyzing the tissue to break it down into its constituent amino acids, followed by a colorimetric reaction to detect hydroxyproline[18].
Advantages:
-
Gold Standard for Total Collagen Quantification: Considered the most accurate method for determining the total collagen content in a sample[17][19].
-
High Specificity and Sensitivity: The assay is highly specific for collagen due to the unique presence of hydroxyproline[17].
Disadvantages:
-
Destructive Method: The tissue sample is completely homogenized and hydrolyzed, so no information about collagen architecture or spatial distribution is retained[20].
-
Labor-Intensive: The procedure, especially the acid hydrolysis step, can be lengthy and requires careful handling of strong acids[21].
-
Not Suitable for Low Collagen Content in Cell Culture: The assay may not be sensitive enough for samples with very low collagen concentrations, such as cell culture lysates[22].
Quantitative Data Comparison
| Feature | Picrosirius Red (PSR) Staining | Masson's Trichrome Staining | Second Harmonic Generation (SHG) | Hydroxyproline Assay |
| Principle | Dye binding and enhanced birefringence | Differential acidic dye staining | Nonlinear optical signal generation | Biochemical colorimetric assay |
| Output | Collagen proportionate area, fiber orientation | Qualitative assessment, semi-quantitative | 3D collagen architecture, fiber alignment | Total collagen content (µg/mg tissue) |
| Specificity | High for fibrillar collagens[6] | Moderate, can miss thin fibers[6] | High for fibrillar collagens[14] | Very high for total collagen[17] |
| Spatial Info | Yes (2D)[9] | Yes (2D) | Yes (3D)[14] | No[20] |
| Sample Type | Fixed tissue sections[9] | Fixed tissue sections | Fresh or fixed tissue, in vivo[14] | Tissue homogenates, lysates[17] |
| Equipment | Light microscope with polarizers | Standard light microscope | Multiphoton microscope[15] | Spectrophotometer, heating block[23] |
| Throughput | Moderate | Moderate | Low | High (for multiple samples) |
A study comparing PSR and Masson's Trichrome for quantifying collagen in wound healing found that both methods were effective, but PSR tended to yield slightly lower collagen density measurements. However, the overall trends were similar for both techniques[8][12]. Another comparative study concluded that PSR staining is considered the benchmark for detecting and quantitatively estimating collagen in histological sections over trichrome staining[12].
A quantitative comparison between PSR with polarization microscopy (PSR-POL) and SHG microscopy revealed that PSR-POL detected a higher number of fibers and showed greater alignment, length, and width. Despite these differences, the quantitative trends for most collagen metrics in benign and cancerous tissues were similar, and there was a significant positive correlation between the two methods for fiber count and alignment[15][16].
Research comparing the Sirius Red colorimetric plate assay (a variation of PSR) with the hydroxyproline assay for pulmonary fibrosis concluded that the hydroxyproline assay is the "gold standard" for accurate quantification. The Sirius Red assay tended to overestimate absolute collagen values and underestimate the overall fibrotic injury[19].
Experimental Protocols
Protocol 1: Picrosirius Red Staining for Collagen
Materials:
-
Picrosirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid[24].
-
Acidified Water: 0.5% glacial acetic acid in distilled water[13].
-
Weigert's Hematoxylin (optional, for nuclear staining).
-
Ethanol (B145695) (100% and 95%).
-
Xylene.
-
Resinous mounting medium.
Procedure (for paraffin-embedded sections):
-
Deparaffinize and rehydrate tissue sections through a series of xylene and graded ethanol washes to distilled water[9].
-
(Optional) Stain nuclei with Weigert's hematoxylin for 10 minutes, then wash in running tap water for 10 minutes[3].
-
Stain in Picrosirius Red solution for 60 minutes at room temperature[9].
-
Wash slides in two changes of acidified water[7].
-
Dehydrate the sections through two changes of 100% ethanol[9].
-
Clear in xylene and mount with a resinous mounting medium[7].
Visualization:
-
Brightfield Microscopy: Collagen appears red, and cytoplasm appears yellow[3].
-
Polarized Light Microscopy: Collagen fibers exhibit birefringence, with thicker fibers appearing yellow-orange-red and thinner fibers appearing green against a black background[7].
Protocol 2: Masson's Trichrome Staining
Materials:
-
Bouin's Solution.
-
Weigert's Iron Hematoxylin.
-
Biebrich Scarlet-Acid Fuchsin Solution.
-
Phosphomolybdic/Phosphotungstic Acid Solution.
-
Aniline Blue Solution.
-
1% Acetic Acid Solution.
-
Ethanol (70%, 95%, 100%).
-
Xylene.
-
Resinous mounting medium.
Procedure (for paraffin-embedded sections):
-
Deparaffinize and rehydrate sections to distilled water[11].
-
Mordant in Bouin's solution for 1 hour at 56°C (for formalin-fixed tissue), then wash in running tap water until the yellow color disappears[10].
-
Stain in Weigert's iron hematoxylin for 10 minutes, then wash in running tap water for 10 minutes[11].
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes, then wash in distilled water[11].
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes[11].
-
Stain in aniline blue solution for 5-10 minutes[11].
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes[11].
-
Dehydrate quickly through graded ethanols, clear in xylene, and mount[10].
Results:
-
Nuclei: Black.
-
Cytoplasm, keratin, muscle fibers: Red.
-
Collagen: Blue[25].
Protocol 3: Hydroxyproline Assay
Materials:
-
Concentrated Hydrochloric Acid (~12 M).
-
Chloramine T Reagent.
-
Ehrlich's Reagent (DMAB).
-
Hydroxyproline Standard.
-
Assay Buffer.
-
Pressure-tight, Teflon-capped vials.
-
Heating block or oven (95-120°C).
-
Spectrophotometer.
Procedure (general overview):
-
Sample Preparation: Homogenize tissue in distilled water (e.g., 100 µL per 10 mg of tissue)[21].
-
Acid Hydrolysis: Add an equal volume of concentrated HCl to the sample homogenate in a pressure-tight vial. Hydrolyze at 120°C for 3 hours or 95°C for 24 hours[21][26].
-
Evaporation: Evaporate the hydrolyzed samples to dryness under a vacuum or in an oven at 60-80°C[26].
-
Reconstitution: Reconstitute the dried samples in assay buffer.
-
Oxidation: Add Chloramine T reagent to each sample and standard, and incubate at room temperature for 5-20 minutes[18][27].
-
Color Development: Add Ehrlich's reagent (DMAB) and incubate at 60-65°C for 20-90 minutes[18][27].
-
Measurement: Cool the samples and measure the absorbance at 550-560 nm using a spectrophotometer[18][27].
-
Quantification: Determine the hydroxyproline concentration from a standard curve generated with known concentrations of hydroxyproline.
Visualizations
Caption: Simplified pathway of Type I collagen synthesis and secretion.
Caption: Comparative experimental workflows for collagen quantification.
Conclusion and Recommendations
This compound is not a validated or reliable marker for collagen synthesis. Researchers should instead utilize established methods, with the choice of technique guided by the specific experimental goals.
-
For accurate total collagen quantification in tissue homogenates, the Hydroxyproline Assay remains the gold standard.
-
For visualizing collagen architecture, distribution, and relative abundance in tissue sections, Picrosirius Red staining with polarized light microscopy is a highly specific, sensitive, and cost-effective method.
-
Masson's Trichrome is a useful qualitative tool for observing collagen within its broader tissue context but is less specific and quantitative than PSR.
-
For label-free, 3D imaging of fibrillar collagen in its native state, particularly in living tissues, SHG Microscopy is a powerful but resource-intensive technique.
Ultimately, a multi-faceted approach, potentially combining a histological method like PSR for spatial information with a biochemical method like the hydroxyproline assay for total content, will provide the most comprehensive and robust assessment of collagen synthesis and deposition.
References
- 1. This compound(direct red 4bs) TDS|this compound(direct red 4bs) from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 2. This compound | 3441-14-3 | Benchchem [benchchem.com]
- 3. med.emory.edu [med.emory.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stainsfile.com [stainsfile.com]
- 8. Comparative Evaluation of Masson's Trichrome and Picrosirius Red Staining for Digital Collagen Quantification Using ImageJ in Rabbit Wound Healing Research | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 9. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 10. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. microbenotes.com [microbenotes.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. benchchem.com [benchchem.com]
- 14. Optica Publishing Group [opg.optica.org]
- 15. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. biopioneer.com.tw [biopioneer.com.tw]
- 22. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Picrosirius Red Staining Quantification and Visualization of Collagen [bio-protocol.org]
- 25. med.emory.edu [med.emory.edu]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
Unveiling Carcinogenic Potential: A Comparative Analysis of Direct Red 23 and Benzidine-Based Dyes
For researchers and professionals in drug development and chemical safety, understanding the carcinogenic potential of chemical compounds is paramount. This guide provides a detailed comparison of the carcinogenic profiles of Direct Red 23 and the well-studied class of benzidine-based dyes. While benzidine-based dyes have a long-established history of carcinogenicity, the data for this compound is notably less comprehensive, a critical distinction for risk assessment.
Executive Summary
In stark contrast, the carcinogenic potential of this compound has not been thoroughly investigated. While some sources describe it as toxic and potentially carcinogenic, this is often a general classification for azo dyes.[4][5] Crucially, this compound is not listed as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP). The available literature lacks specific long-term animal carcinogenicity studies and comprehensive genotoxicity data for this compound, making a direct comparison with the well-documented hazards of benzidine (B372746) dyes challenging. This guide will present the available data for both, highlighting the significant data gap for this compound.
Comparative Analysis of Carcinogenic Potential
The following table summarizes the available data on the carcinogenic potential of this compound versus benzidine-based dyes.
| Feature | This compound | Benzidine-Based Dyes |
| Chemical Structure | A complex disazo dye not based on the benzidine scaffold. | A class of azo dyes that share a common structural feature: a diazotized benzidine molecule. |
| Metabolism | The in vivo metabolism is not well-documented. Degradation studies show cleavage of the azo bonds, forming various aromatic compounds, but not benzidine.[6] | Metabolized in vivo through the reductive cleavage of the azo bonds by azoreductases in the liver and gut bacteria to release free benzidine.[3][7][8] |
| Metabolites of Concern | The specific aromatic amine metabolites and their carcinogenic potential are not well-characterized in the available literature. | Benzidine, a known human and animal carcinogen, is the primary metabolite of concern.[1][3] |
| Genotoxicity (Ames Test) | Mutagenicity data is limited and not consistently reported. One study on C.I. Pigment Red 23 (a different compound) showed some mutagenic activity.[9] | Many benzidine-based dyes have tested positive in modified Ames tests, often requiring specific metabolic activation conditions to detect the mutagenicity of the released benzidine.[10][11][12] |
| Animal Carcinogenicity | No long-term animal carcinogenicity bioassays are available in the reviewed literature. | Several benzidine-based dyes, including Direct Black 38, Direct Blue 6, and Direct Brown 95, have been shown to cause cancer in rodents, inducing tumors in the liver, mammary gland, and urinary bladder.[1][13] |
| IARC/NTP Classification | Not classified by IARC or NTP as a carcinogen. | Benzidine is classified as a Group 1 carcinogen (carcinogenic to humans) by IARC. Dyes metabolized to benzidine are also classified as "known to be human carcinogens" by the NTP.[3][14] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in evaluating the carcinogenic potential of these dyes, the following diagrams have been generated using the DOT language.
References
- 1. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sdc.org.uk [sdc.org.uk]
- 8. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
Comparative Analysis of Amyloid Detection Dyes: Thioflavin T vs. Direct Red Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
For professionals engaged in the study of amyloidogenic diseases, the accurate and reliable detection of amyloid fibrils is of paramount importance. Thioflavin T (ThT) has long been established as the gold-standard fluorescent probe for the in vitro quantification and real-time monitoring of amyloid aggregation. This guide provides a comprehensive comparative analysis of Thioflavin T against the "Direct Red" class of dyes, which are also widely used for amyloid detection, particularly in histological contexts.
Notably, a thorough review of scientific literature indicates a lack of established protocols or validation for the use of Direct Red 23 (also known as Pontamine Fast Scarlet 4B) specifically for the detection of protein-based amyloid fibrils. Its applications are primarily documented in staining cellulose (B213188) in plant cell walls and bacterial biofilms. Therefore, this guide will focus on two well-characterized and extensively validated Direct Red dyes for amyloid detection: Sirius Red (Direct Red 80) and Congo Red (CI 22120) , to provide a meaningful and evidence-based comparison with Thioflavin T.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance characteristics and spectral properties of Thioflavin T, Sirius Red, and Congo Red for the detection of amyloid fibrils.
Table 1: Performance Characteristics of Amyloid Detection Dyes
| Feature | Thioflavin T (ThT) | Sirius Red | Congo Red |
| Detection Principle | Enhanced fluorescence quantum yield upon binding to β-sheet structures.[1] | Birefringence of polarized light upon binding to β-sheet structures.[1] | Birefringence of polarized light and a characteristic spectral shift in absorbance upon binding to β-sheet structures.[2][3] |
| Primary Application | In vitro quantification of amyloid fibril formation kinetics and staining of amyloid plaques.[2] | Histological staining of amyloid deposits and collagen in tissue sections.[1][4] | "Gold standard" for histological detection of amyloid plaques in tissue sections; also used in in vitro assays.[2][5] |
| Binding Affinity (Kd) | Micromolar to nanomolar range (varies with fibril type).[2] | Not extensively quantified in terms of Kd for amyloid, but shows high affinity. | Micromolar range (varies with fibril type).[2] |
| Sensitivity | High, suitable for real-time kinetic studies.[6] | Moderate, dependent on the density of amyloid deposits.[7] | Less sensitive than fluorescent methods like ThT, but highly specific with polarization.[6] |
| Specificity | Highly specific for amyloid fibrils over monomeric or amorphous aggregates, but can bind to other β-sheet rich structures.[6] | Stains collagen as well as amyloid, which can be a disadvantage in collagen-rich tissues.[7] | Highly specific for amyloid when coupled with apple-green birefringence under polarized light.[5] |
| Advantages | Quantitative, high sensitivity, ideal for high-throughput screening and kinetic studies.[2] | Provides excellent contrast for bright-field microscopy and characteristic birefringence.[4] | The definitive method for histological amyloid identification, providing morphological context.[2][5] |
| Disadvantages | Fluorescence can be influenced by various factors (pH, ionic strength); not ideal for fixed tissue without fluorescence microscopy.[8] | Lacks fluorescence and can non-specifically stain fibrous tissues.[7] | Laborious protocol, subjective interpretation of birefringence, and less sensitive for minute deposits.[6] |
Table 2: Spectral Properties of Dyes Bound to Amyloid Fibrils
| Spectral Property | Thioflavin T (ThT) | Sirius Red | Congo Red |
| Excitation Maximum (Bound) | ~450 nm[6] | N/A (absorbance-based) | ~500 nm (absorbance)[3] |
| Emission Maximum (Bound) | ~482 nm[6] | N/A (absorbance-based) | ~614 nm (fluorescence, less common application)[9] |
| Characteristic Spectral Shift | Large blue shift in emission upon binding.[10] | Red shift in absorbance maximum to ~540 nm.[11] | Red shift in absorbance maximum to ~512 nm with a shoulder at ~540 nm.[3] |
| Key Diagnostic Feature | Significant fluorescence enhancement. | Apple-green birefringence under polarized light.[4] | Apple-green birefringence under polarized light.[5][12] |
Experimental Protocols
Protocol 1: In Vitro Amyloid Fibril Quantification with Thioflavin T
This protocol describes a standard method for monitoring the kinetics of amyloid fibril formation in a microplate reader.
Materials:
-
Thioflavin T stock solution (e.g., 1 mM in sterile, nuclease-free water, stored in the dark at 4°C).
-
Assay buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4).
-
Amyloidogenic protein of interest.
-
Black, clear-bottom 96-well microplate.
-
Fluorescence plate reader with excitation at ~450 nm and emission at ~482 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of Thioflavin T by diluting the stock solution in the assay buffer to a final concentration of 10-20 µM.[10]
-
Prepare the amyloidogenic protein solution in the assay buffer at the desired concentration to induce aggregation.
-
-
Assay Setup:
-
In each well of the 96-well plate, mix the protein solution with the ThT working solution. The final volume per well is typically 100-200 µL.
-
Include control wells containing only the ThT working solution in buffer to measure background fluorescence.
-
-
Incubation and Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Incubate the plate at a temperature known to promote fibrillization of the specific protein (e.g., 37°C), with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (can be hours to days).
-
-
Data Analysis:
-
Subtract the background fluorescence (from ThT only wells) from the fluorescence readings of the protein-containing wells.
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid formation, from which the lag phase, elongation rate, and plateau phase can be determined.
-
Protocol 2: Histological Staining of Amyloid with Sirius Red
This protocol is for the detection of amyloid deposits in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections (5-10 µm thick).
-
0.1% Sirius Red solution in saturated picric acid.
-
Mayer's hematoxylin (B73222) for counterstaining.
-
Acidified water (e.g., 0.5% acetic acid).
-
Ethanol (B145695) series (70%, 95%, 100%) for dehydration.
-
Xylene or a xylene substitute for clearing.
-
Resinous mounting medium.
-
Light microscope with polarizing filters.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Staining:
-
Dehydration and Mounting:
-
Dehydrate rapidly through an ethanol series.
-
Clear in xylene and mount with a resinous mounting medium.
-
-
Microscopic Examination:
-
Examine under a bright-field microscope. Amyloid and collagen deposits will appear red.
-
Examine under a polarizing microscope. Amyloid deposits will exhibit a characteristic apple-green birefringence.[4]
-
Protocol 3: Histological and In Vitro Staining of Amyloid with Congo Red
For Histological Sections:
Materials:
-
Deparaffinized and rehydrated tissue sections (8-10 µm thick).
-
Alkaline sodium chloride solution.
-
Alkaline Congo Red solution.
-
Mayer's hematoxylin.
-
Ethanol for differentiation and dehydration.
-
Xylene or a xylene substitute.
-
Resinous mounting medium.
-
Polarizing microscope.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize and rehydrate sections to water.
-
-
Staining:
-
Differentiation and Dehydration:
-
Rinse in three changes of absolute ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene and mount.
-
-
Microscopic Examination:
For In Vitro Spectrophotometric Assay:
Materials:
-
Congo Red solution (e.g., 100 µM in PBS, pH 7.4), filtered through a 0.2 µm filter.
-
Phosphate (B84403) buffer (e.g., 10 mM, 150 mM NaCl, pH 7.0).
-
Amyloid fibril solution.
-
UV-Vis spectrophotometer.
Procedure:
-
Blank Measurement:
-
Zero the spectrophotometer with the phosphate buffer from 400 to 700 nm.
-
-
Congo Red Spectrum:
-
Add a known concentration of Congo Red to the buffer and record the absorbance spectrum. The peak should be around 490 nm.[3]
-
-
Binding to Fibrils:
-
Add the amyloid fibril solution to the Congo Red solution and incubate for 30 minutes at room temperature.
-
Record the absorbance spectrum again from 400 to 700 nm.
-
-
Data Analysis:
-
A red shift in the absorbance maximum to ~512 nm with a shoulder peak around 540 nm is indicative of Congo Red binding to amyloid fibrils.[3]
-
Mandatory Visualization
Caption: Thioflavin T binding mechanism to amyloid fibrils.
Caption: Experimental workflow for the in vitro ThT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tissuesampling.weebly.com [tissuesampling.weebly.com]
- 5. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Sirius red and Congo red as stains for amyloid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Direct Red 23: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of Direct Red 23, an azo dye commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound, while not classified as hazardous under normal conditions, may cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion can be harmful, potentially causing gastrointestinal discomfort.[1] Therefore, proper personal protective equipment (PPE) and handling protocols are mandatory.
I. Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure that a designated area for handling is prepared and that all necessary safety equipment is readily available.
Personal Protective Equipment (PPE) and Handling Summary:
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against dust particles and splashes. |
| Hand Protection | Chemical impermeable gloves (e.g., rubber gloves).[1][2] | Prevents skin contact and potential irritation.[1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. An approved respirator is recommended.[1][2] | Avoids inhalation of dust, which can cause respiratory tract irritation.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[2] | Minimizes skin contact with the dye.[1] |
| Work Environment | Handle in a well-ventilated place or in a chemical fume hood.[1][2] | Controls airborne levels of the substance.[1] |
| General Hygiene | Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[1] | Prevents accidental ingestion and cross-contamination. |
II. Step-by-Step Disposal Procedure for this compound
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.
1. Waste Collection:
-
Collect waste this compound powder and any materials heavily contaminated with it (e.g., weighing paper, spill cleanup debris) in a suitable, clearly labeled, and closed container.[2]
-
For solutions, collect in a separate, labeled container. Do not mix with other chemical waste unless compatible.
2. Spill or Leak Cleanup:
-
In case of a spill, immediately evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Wear the appropriate PPE as detailed in the table above.
-
Vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dust.[1]
-
promptly dispose of the collected material in accordance with appropriate laws and regulations.[2]
3. Disposal of Empty Containers:
-
Containers can be triple-rinsed with a suitable solvent (e.g., water).[2]
-
The first rinseate should be collected and disposed of as chemical waste.
-
After thorough rinsing, the container can be offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[2]
4. Final Disposal:
-
The collected waste must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Do not discharge this compound or its solutions into sewer systems or the environment.[2]
Experimental Protocol for Accidental Release Containment:
In the event of an accidental release, the following experimental protocol for containment and cleanup should be followed:
-
Isolate the Area: Immediately restrict access to the spill area to prevent further contamination.
-
Ensure Personal Protection: Don the required PPE, including safety goggles, chemical-resistant gloves, a respirator, and protective clothing.
-
Contain the Spill: For powdered spills, carefully sweep or vacuum the material to avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Collect the Waste: Place the collected material into a designated, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials for disposal as chemical waste.
-
Label and Store Waste: Clearly label the waste container with "this compound Waste" and store it in a designated hazardous waste accumulation area until it can be collected by a licensed disposal service.
III. Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Protocols for Handling Direct Red 23
For laboratory professionals engaged in research, development, and scientific exploration, ensuring a safe and efficient work environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of Direct Red 23, a diazo dye. Adherence to these protocols will minimize risks and streamline your workflow, from initial handling to final disposal.
Health Hazard and First Aid Summary
This compound is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] In case of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause irritation to the respiratory tract.[1] | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | May cause skin irritation in sensitive individuals.[1] | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Dust may cause irritation and inflammation.[1] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1] | If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Do not induce vomiting.[2] Seek immediate medical attention. |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to ensure the safety of laboratory personnel.
| Category | Required PPE | Specifications |
| Eye Protection | Chemical safety goggles or glasses.[1][2] | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (e.g., rubber gloves).[1][2] | Inspect gloves for integrity before each use. |
| Respiratory Protection | Approved respirator (e.g., N95).[1] | Required when handling the powder outside of a chemical fume hood or when generating dust. |
| Body Protection | Laboratory coat or appropriate protective clothing.[1][2] | To prevent skin contact. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation :
-
Weighing and Aliquoting :
-
Handle the powder in a chemical fume hood to minimize dust generation and accumulation.[1]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.
-
-
Dissolving :
-
Add the weighed powder to the solvent slowly to avoid splashing.
-
Stir the solution gently until the dye is fully dissolved.
-
-
Use in Experiments :
-
Conduct all experimental procedures involving this compound within a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment used.
-
Remove and properly store or dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated gloves, weighing paper) and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
-
Disposal Method :
-
Dispose of chemical waste in accordance with local, state, and federal regulations.[3] Do not pour solutions down the drain.[3]
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Contaminated packaging should be triple-rinsed and offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.[2]
-
Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
